molecular formula C7H14ClNO3 B1435376 (R)-2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 1414960-58-9

(R)-2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No.: B1435376
CAS No.: 1414960-58-9
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-FYZOBXCZSA-N
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Description

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414960-58-9
Record name 4-Morpholineacetic acid, α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral morpholine derivative of interest in synthetic and medicinal chemistry. While this compound is commercially available as a research chemical, detailed experimental data in peer-reviewed literature is limited. This document consolidates available information from supplier technical data and extrapolates potential characteristics and applications based on the well-established chemistry of its constituent moieties: the morpholine ring and the propionic acid side chain.

Core Chemical Identity and Properties

This compound is a chiral carboxylic acid derivative featuring a morpholine ring attached to a propionic acid backbone at the stereogenic center. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Structure and Nomenclature
  • Chemical Name: this compound

  • Synonyms: (R)-2-morpholinopropanoic acid hydrochloride[1]

  • Molecular Formula: C₇H₁₄ClNO₃[2]

  • Molecular Weight: 195.65 g/mol [2]

  • CAS Number: 1414960-58-9[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Physical Form White solid.[3]Consistent across multiple supplier data sheets.
Purity Typically ≥96%.[3]As specified by commercial suppliers for research-grade chemicals.
Melting Point Not specified.Expected to be a crystalline solid with a defined melting point, but experimental data is not published.
pKa Not specified.The carboxylic acid proton is expected to have a pKa in the range of 2-5, typical for alpha-amino acids. The protonated morpholine nitrogen will have a higher pKa, likely in the range of 7-9.
Solubility Soluble in water.The hydrochloride salt form and the presence of the carboxylic acid and morpholine moieties suggest good aqueous solubility. Solubility in organic solvents is not specified but is likely to be lower in non-polar solvents.
Stability Stable under normal storage conditions.[1]Recommended storage is at room temperature in an inert atmosphere.[1]

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not publicly available, this section outlines the expected spectral characteristics based on its structure. These predictions can aid in the characterization of this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons of the propionic acid backbone, as well as the methylene protons of the morpholine ring. The chemical shifts will be influenced by the neighboring functional groups. The protons on the carbon atom bearing the stereocenter will appear as a multiplet. The protons of the morpholine ring will likely appear as two distinct multiplets due to their different chemical environments relative to the propionic acid substituent.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the methyl, methine, and carbonyl carbons of the propionic acid moiety, and the four distinct carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups in the 2800-3000 cm⁻¹ region.

  • C-O stretching from the ether linkage in the morpholine ring, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₃NO₃), which has a molecular weight of 159.18 g/mol .

Synthesis and Manufacturing

Sources

(R)-2-Morpholin-4-yl-propionic acid hydrochloride CAS number 1414960-58-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS: 1414960-58-9) for Drug Discovery and Development

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines three key features: a stereochemically defined propionic acid backbone, a morpholine ring, and a hydrochloride salt form. The propionic acid moiety is a classic feature in many pharmacologically active agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The morpholine ring is considered a "privileged pharmacophore" in drug discovery; its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond acceptor sites, often leading to favorable pharmacokinetic profiles and target engagement.[3]

As the hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to its freebase form. The specific (R)-enantiomer configuration is critical, as stereochemistry dictates the three-dimensional arrangement of a molecule, which is fundamental to its interaction with chiral biological targets like enzymes and receptors. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, detailing its physicochemical properties, proposing robust synthetic and analytical methodologies, and discussing its potential applications as a versatile intermediate in drug development.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a white solid at room temperature, and its key identifiers and properties are summarized below.[4][5]

PropertyValueSource(s)
CAS Number 1414960-58-9[4][6]
IUPAC Name (R)-2-morpholinopropanoic acid hydrochloride[4]
Molecular Formula C₇H₁₄ClNO₃[4][7]
Molecular Weight 195.65 g/mol [4][7]
Physical Form White Solid[4][5]
Typical Purity ≥96%[4]
InChI Key ZKEGDUIFZVBHQV-FYZOBXCZSA-N[4]

Structural Insights: The molecule's structure features a chiral center at the C2 position of the propionic acid chain, conferring its (R)-configuration. This stereocenter is crucial; in a biological context, the (R)- and (S)-enantiomers of a compound can exhibit dramatically different efficacy, metabolism, and toxicity. The tertiary amine of the morpholine ring is protonated by hydrochloric acid to form the ammonium salt. This salt form is a deliberate choice in chemical design, as it typically enhances crystallinity, thermal stability, and, most importantly, aqueous solubility, which is a vital parameter for both chemical reactions and biological assays.

Part 2: Synthesis and Manufacturing Considerations

Expert Rationale for Synthetic Design: The goal is to construct the molecule efficiently while maintaining strict control over the stereocenter. Starting with a commercially available, enantiopure building block is paramount. For the synthesis of the (R)-product, the ideal starting material is an ester of (S)-2-bromopropionic acid or (S)-2-chloropropionic acid. The reaction is a direct N-alkylation (an Sₙ2 reaction), where the nitrogen of morpholine acts as the nucleophile. This reaction proceeds without affecting the configuration of the chiral center, thus the (S)-configuration of the starting material directly yields the desired (R)-configuration of the product after ester hydrolysis.

Proposed Step-by-Step Synthesis Protocol
  • Step 1: N-Alkylation.

    • To a stirred solution of morpholine (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in a suitable polar aprotic solvent like acetonitrile (MeCN), add methyl (S)-2-bromopropionate (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed (typically 6-12 hours).

    • Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal solvent as it readily dissolves the reactants but allows for easy removal of the inorganic base by filtration.

  • Step 2: Work-up and Purification of the Ester Intermediate.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine to remove excess morpholine and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (R)-2-morpholin-4-yl-propionic acid methyl ester. This intermediate can be purified further by silica gel column chromatography if necessary.

  • Step 3: Saponification (Ester Hydrolysis).

    • Dissolve the ester intermediate in a mixture of methanol and water.

    • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the solution at room temperature until the hydrolysis is complete (monitored by TLC).

    • Causality: LiOH is a strong base that efficiently cleaves the methyl ester to form the corresponding carboxylate salt.

  • Step 4: Formation of the Hydrochloride Salt.

    • Carefully acidify the reaction mixture to a pH of ~1-2 using 1M aqueous HCl.

    • Concentrate the solution under reduced pressure to remove the methanol.

    • The aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., dichloromethane) after saturation with NaCl to isolate the final product.

    • Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation A Methyl (S)-2-bromopropionate + Morpholine B K₂CO₃, Acetonitrile 60-70 °C A->B Reactants C (R)-2-morpholin-4-yl-propionic acid methyl ester B->C Reaction D LiOH, MeOH/H₂O C->D Intermediate E Lithium (R)-2-morpholinopropanoate D->E Reaction F Aqueous HCl (pH 1-2) E->F Carboxylate G (R)-2-Morpholin-4-yl-propionic acid hydrochloride F->G Final Product

Caption: Proposed synthetic pathway for this compound.

Part 3: Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is non-negotiable in drug development. A multi-pronged analytical approach is required for comprehensive quality control.

Recommended Analytical Protocols

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • Objective: To determine the chemical purity of the compound and quantify any synthesis-related impurities.

  • Methodology:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the sample accurately in a 50:50 water/acetonitrile mixture to a concentration of ~1 mg/mL.

  • Self-Validation: The method's robustness is ensured by using a standard C18 column and a common acidic mobile phase modifier (TFA) which provides sharp peaks for amine-containing compounds. The gradient elution ensures that impurities with a wide range of polarities can be detected.

2. Structural Confirmation by NMR and MS

  • ¹H NMR (in D₂O, 400 MHz): Expected signals would include a doublet for the methyl group (CH₃), a quartet for the alpha-proton (CH), and multiplets for the morpholine ring protons, typically with distinct signals for protons adjacent to the nitrogen versus those adjacent to the oxygen.

  • Mass Spectrometry (MS): Using Electrospray Ionization (ESI) in positive mode, the expected parent ion [M+H]⁺ would correspond to the mass of the free base (C₇H₁₃NO₃), which is approximately m/z 160.09.

3. Enantiomeric Purity by Chiral HPLC

  • Objective: To confirm the compound is the correct (R)-enantiomer and determine its enantiomeric excess (e.e.).

  • Methodology:

    • Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: Isocratic elution with a mixture of hexane and ethanol, often with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. The exact ratio must be optimized.

    • Flow Rate: ~0.5-1.0 mL/min.

    • Detection: UV at 210 nm.

  • Trustworthiness: This is the gold-standard method for separating enantiomers. Analysis of a racemic (50:50 R/S) standard is essential during method development to confirm that the two enantiomers are resolved and to identify the retention time of each.

Analytical Workflow Diagram

Analytical_Workflow cluster_tests Quality Control Tests cluster_results Verified Properties Sample Final Product Batch HPLC RP-HPLC Sample->HPLC Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC NMR ¹H NMR Sample->NMR MS Mass Spec (ESI+) Sample->MS Purity Chemical Purity (e.g., >98%) HPLC->Purity EE Enantiomeric Excess (e.g., >99% e.e.) Chiral_HPLC->EE Identity Correct Structure NMR->Identity MW Correct Mass [M+H]⁺ ~160.09 MS->MW

Caption: A comprehensive analytical workflow for quality assurance.

Part 4: Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a laboratory setting.[5] Adherence to standard safety protocols is essential.

Hazard ClassGHS Statement(s)
Acute Toxicity H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Data sourced from PubChem CID 102594511.[7]

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[5]

First Aid Measures: [5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.

Storage:

  • Store in a tightly closed container in a cool, dry place.[8]

  • Storage under an inert atmosphere is recommended for long-term stability.[9]

Part 5: Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chiral building block for the synthesis of more complex drug candidates. Its utility stems from the favorable properties imparted by the morpholine ring and the synthetic versatility of the carboxylic acid group.

1. Scaffold for Combinatorial Libraries: The carboxylic acid serves as a convenient chemical handle. It can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate large libraries of amides. These libraries can then be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel hits.

2. Improving Pharmacokinetic Properties: In drug design, a common strategy is to replace metabolically labile or poorly soluble fragments of a lead compound with scaffolds known to improve these properties. The morpholine moiety is frequently used for this purpose.[3] Incorporating this building block can enhance the aqueous solubility and metabolic stability of a parent molecule, transforming a promising but flawed compound into a viable drug candidate.

3. Synthesis of Targeted Therapeutics: Given that the propionic acid scaffold is central to many known bioactive molecules, this chiral building block can be used to create stereochemically pure analogs of existing drugs or to develop novel compounds in therapeutic areas such as oncology, inflammation, and neuroscience.[1][3]

Conclusion

This compound, CAS 1414960-58-9, is more than just a chemical intermediate; it is a well-defined tool for innovation in medicinal chemistry. Its combination of a chiral propionic acid core, a beneficial morpholine pharmacophore, and a stable salt form makes it highly valuable for researchers and drug developers. By employing the robust synthetic and analytical protocols outlined in this guide, scientists can confidently integrate this building block into their discovery programs, leveraging its unique structural attributes to design and create the next generation of targeted therapeutics.

References

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. DC Chemicals. [Link]

  • Safety data sheet. BASF. [Link]

  • (S)-2-Morpholin-4-yl-propionic acid hydrochloride. Lead Sciences. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]

  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Propionic acid Safety Data Sheet. Penta Chemicals. [Link]

  • 2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 52-57. [Link]

  • Propionic acid. Wikipedia. [Link]

  • (2R)-2-(4-iodophenoxy)propanoic acid. Chemsrc. [Link]

Sources

(R)-2-Morpholin-4-yl-propionic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Authored by: A Senior Application Scientist

Preamble: Charting a Course into the Unknown

This compound is a chiral molecule featuring a morpholine ring attached to a propionic acid backbone. While commercially available for research purposes[1], a thorough review of publicly accessible scientific literature reveals a significant gap: its specific mechanism of action, biological targets, and therapeutic potential remain uncharacterized. This guide, therefore, deviates from a retrospective analysis. Instead, it serves as a prospective roadmap—a strategic, multi-phase research plan designed to systematically uncover the pharmacological identity of this compound.

Our investigation is predicated on a principle of chemical analogy. The structure of this compound contains two key pharmacophores that are well-established in medicinal chemistry:

  • The Propionic Acid Moiety: This group is the hallmark of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)[2][3]. Ibuprofen and naproxen are archetypal examples that function primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain[3].

  • The Morpholine Ring: This heterocyclic motif is recognized as a "privileged pharmacophore"[4]. Its incorporation into drug candidates can enhance potency, modulate pharmacokinetic properties, and confer a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[4][5][6].

Based on these structural precedents, our primary working hypothesis is that this compound functions as an anti-inflammatory agent, likely through the inhibition of COX enzymes. This guide will detail the logical and experimental progression required to test this hypothesis, validate potential targets, and explore alternative mechanisms of action.

Phase 1: Foundational Screening and In Vitro Target Identification

The initial phase is designed to cast a wide net, gathering foundational data on the compound's biological activity and identifying its most probable molecular targets.

Experimental Objective

To ascertain the cytotoxic profile of this compound across various cell types and to directly quantify its inhibitory activity against COX-1 and COX-2 enzymes.

Core Experimental Protocols
Protocol 1.2.1: Cellular Viability Assessment
  • Rationale: Before assessing functional effects, it is crucial to determine the concentrations at which the compound is non-toxic. This is achieved by evaluating its impact on cell viability in both disease-relevant and healthy cell lines. We will use RAW 264.7 macrophages (a standard model for inflammation studies) and a non-cancerous cell line like HEK293.

  • Methodology (MTT Assay):

    • Cell Seeding: Plate RAW 264.7 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, ranging from 1 mM down to 1 µM.

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO or PBS) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 1.2.2: COX-1 and COX-2 Inhibition Assays
  • Rationale: This is the most direct test of our primary hypothesis. A commercially available COX inhibitor screening assay kit provides a standardized and reliable method to measure the compound's ability to block the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Methodology (Fluorometric Assay):

    • Reagent Preparation: Prepare all kit components (assay buffer, heme, arachidonic acid, purified COX-1 and COX-2 enzymes) according to the manufacturer's instructions.

    • Compound Dilution: Prepare a range of concentrations of this compound. For comparison, prepare identical dilutions of a non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib).

    • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Inhibitor Addition: Add the test compound or control inhibitors to the wells and incubate for 10 minutes at room temperature to allow for binding.

    • Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the reaction.

    • Kinetic Measurement: Immediately begin reading the fluorescence output every minute for 10-20 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of the reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Anticipated Data and Interpretation

The data from these experiments will be summarized to provide a clear initial profile of the compound.

Parameter Cell Line / Enzyme Anticipated Result (Hypothetical) Interpretation
Cytotoxicity IC₅₀ RAW 264.7> 100 µMLow cytotoxicity, suitable for further functional assays.
Cytotoxicity IC₅₀ HEK293> 100 µMLow cytotoxicity in non-cancerous cells.
COX-1 Inhibition IC₅₀ Purified Enzyme15 µMModerate inhibition of COX-1.
COX-2 Inhibition IC₅₀ Purified Enzyme5 µMPotent inhibition of COX-2, suggesting COX-2 selectivity.

A result where the COX-2 IC₅₀ is significantly lower than the COX-1 IC₅₀ would strongly support our hypothesis and suggest that this compound may function as a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects.

Experimental Workflow Diagram

G cluster_phase1 Phase 1: In Vitro Screening start Compound: (R)-2-Morpholin-4-yl-propionic acid hydrochloride viability Protocol 1.2.1: Cell Viability Assays (RAW 264.7 & HEK293) start->viability cox_assay Protocol 1.2.2: COX-1/COX-2 Inhibition Assay start->cox_assay data_viability Data: Cytotoxicity IC₅₀ viability->data_viability data_cox Data: COX-1 & COX-2 IC₅₀ cox_assay->data_cox G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway Activation TLR4->NFkB_path MyD88-dependent signaling IkBa p-IκBα Degradation NFkB_path->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Arachidonic Arachidonic Acid COX2_protein->Arachidonic PGE2 Prostaglandin E₂ (PGE₂) Arachidonic->PGE2 Catalyzed by Inflammation Inflammation (Cytokine Release) PGE2->Inflammation Compound (R)-2-Morpholin-4-yl- propionic acid HCl Compound->NFkB_path Potential Inhibition? Compound->COX2_protein Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Phase 3: In Vivo Validation and Preclinical Assessment

The final phase of our investigation will translate the in vitro and cellular findings into a whole-organism context, providing crucial data on efficacy and safety.

Experimental Objective

To evaluate the anti-inflammatory efficacy of this compound in a standard animal model of acute inflammation.

Core Experimental Protocol
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats
  • Rationale: This is a classic and well-validated model for evaluating the in vivo activity of anti-inflammatory drugs. Carrageenan injection induces a localized, acute inflammatory response characterized by swelling (edema).

  • Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats for one week prior to the experiment.

    • Grouping: Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., saline, p.o.)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Dosing: Administer the vehicle, positive control, or test compound orally.

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance will be determined using ANOVA followed by a post-hoc test.

Contingency and Future Directions

Should the primary hypothesis be refuted (i.e., the compound shows no significant COX inhibition but displays interesting activity in the viability screens), the research strategy will pivot. Given the prevalence of morpholine in oncology,[4][7] an alternative research plan would focus on:

  • Broad Kinase Profiling: Screening the compound against a panel of several hundred kinases to identify potential targets in cancer signaling pathways (e.g., PI3K/Akt/mTOR).

  • Cancer Cell Line Profiling: Assessing its anti-proliferative effects across a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

  • Tumor Xenograft Models: If potent anti-proliferative activity is found, evaluating its efficacy in vivo using mouse models bearing human tumor xenografts.

Conclusion

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of this compound. By progressing logically from in vitro enzyme assays to cellular pathway analysis and finally to in vivo efficacy models, this research plan provides a robust framework for transforming a molecule of unknown function into a well-characterized pharmacological agent. The integration of the propionic acid and morpholine pharmacophores suggests a high probability of discovering novel biological activity, with the most promising initial avenue being in the field of inflammation.

References

  • Vertex AI Search. (n.d.). Limited Time Offer (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Order Today.
  • Sigma-Aldrich. (n.d.). This compound.
  • Biosynth. (n.d.). 2-(morpholin-4-yl)propanoic acid hydrochloride.
  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.
  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Lead Sciences. (n.d.). (S)-2-Morpholin-4-yl-propionic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.

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An In-Depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecular specificity is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, and nowhere is this more critical than with chiral molecules. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize and utilize a single, desired enantiomer is a cornerstone of rational drug design, minimizing off-target effects and maximizing therapeutic efficacy.

This guide provides a comprehensive technical overview of (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral building block of significant interest to researchers and drug development professionals. This molecule elegantly combines two key pharmacophoric elements: a propionic acid moiety and a morpholine ring. Propionic acid derivatives are a well-established class of compounds, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen[1]. The morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and serve as a critical interaction point with biological targets[2][3].

The specific (R)-configuration at the C2 position of the propionic acid backbone introduces the critical element of chirality. This guide will delve into the synthesis, characterization, and application of this specific enantiomer, providing field-proven insights into its role as a versatile scaffold in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

This compound is a white solid at room temperature. Its structure features a central chiral carbon atom alpha to a carboxylic acid group, with a morpholine ring attached via the nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

PropertyValueSource(s)
IUPAC Name (2R)-2-morpholin-4-ylpropanoic acid;hydrochloride
CAS Number 1414960-58-9
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.65 g/mol
Physical Form White Solid
Purity Typically ≥96%
InChI Key ZKEGDUIFZVBHQV-FYZOBXCZSA-N

Synthesis and Stereochemical Control: The Path to Enantiopurity

The synthesis of a single enantiomer like (R)-2-Morpholin-4-yl-propionic acid requires a strategy that can effectively control the stereochemistry at the chiral center. While specific, detailed public-domain syntheses for this exact compound are sparse, the principles of asymmetric synthesis allow for the construction of a logical and scientifically sound pathway. The most common strategies involve either starting with a chiral precursor (a "chiral pool" approach) or employing an asymmetric reaction.

A highly logical approach involves the stereospecific nucleophilic substitution of a chiral starting material, such as (S)-methyl 2-chloropropionate. The "S" configuration of the starting material is chosen to induce the desired "R" configuration in the final product via an SN2 reaction mechanism, which proceeds with an inversion of stereochemistry.

Proposed Synthetic Workflow

cluster_0 Step 1: Nucleophilic Substitution (S_N2) cluster_1 Step 2: Ester Hydrolysis Start (S)-Methyl 2-chloropropionate (Chiral Precursor) Intermediate (R)-Methyl 2-morpholinopropanoate (Ester Intermediate) Start->Intermediate S_N2 Reaction Inversion of Stereochemistry Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Solvent Acetonitrile (Solvent) K2CO3 (Base) Solvent->Intermediate Final_Product This compound (Final Product) Intermediate->Final_Product Reagent_H Aqueous HCl Reagent_H->Final_Product Acid-catalyzed hydrolysis

Caption: Proposed synthesis of (R)-2-Morpholin-4-yl-propionic acid HCl.

Detailed Experimental Protocol (Hypothetical)

Causality Behind Experimental Choices:

  • Choice of Precursor: Using (S)-methyl 2-chloropropionate leverages the readily available chiral pool. The chlorine atom is a good leaving group, and the ester protects the carboxylic acid during the substitution step.

  • Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base used to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions.

  • Hydrolysis: Acid-catalyzed hydrolysis using HCl not only cleaves the methyl ester to yield the desired carboxylic acid but also conveniently forms the final hydrochloride salt in a single step.

Step 1: Synthesis of (R)-Methyl 2-morpholinopropanoate

  • To a solution of (S)-methyl 2-chloropropionate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-methyl 2-morpholinopropanoate. The product can be purified by column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a 6M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the ester by TLC.

  • Cool the solution to 0-5°C in an ice bath to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the chemical identity and, crucially, the enantiomeric purity of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach is required for a self-validating system.

Analytical Workflow

cluster_workflow Analytical & QC Workflow Sample Final Product Sample QC_Checks Identity Confirmation Purity Assessment Enantiomeric Purity Sample->QC_Checks NMR NMR Spectroscopy (¹H, ¹³C) QC_Checks:f0->NMR MS Mass Spectrometry (MS) QC_Checks:f0->MS HPLC Chiral HPLC QC_Checks:f2->HPLC Report Certificate of Analysis (CoA) NMR->Report MS->Report HPLC->Report

Caption: Standard analytical workflow for quality control.

A. Identity Confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals would include the characteristic shifts for the morpholine protons, the quartet and doublet for the propionic acid backbone, and the absence of the methyl ester signal from the intermediate.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

B. Enantiomeric Purity Assessment: The most critical quality control step is determining the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Causality in Chiral HPLC Method Development:

  • Column Choice: The separation of enantiomers requires a chiral stationary phase (CSP). For acidic compounds like this, Pirkle-type columns or polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective. These CSPs create a transient diastereomeric complex with each enantiomer, leading to different retention times.

  • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid, TFA) to improve peak shape and resolution[4].

Example Chiral HPLC Protocol:

  • Column: (R,R) Whelk-O1 or similar Pirkle-type column.

  • Mobile Phase: Hexane:Ethanol:TFA (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Inject a solution of the racemic standard to determine the retention times for both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample to confirm the presence of a single peak corresponding to the (R)-enantiomer and quantify any presence of the undesired (S)-enantiomer.

Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself, but rather a valuable starting material. Its utility lies in its ability to be incorporated into larger, more complex molecules where its specific stereochemistry and physicochemical properties contribute to the final compound's biological activity.

The morpholine moiety can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the chiral propionic acid fragment can provide a key binding interaction with a target protein, analogous to how the (S)-enantiomer of many profen drugs interacts with COX enzymes[1].

While specific drug candidates using this exact building block may be proprietary, its structural motifs are present in compounds investigated for a range of therapeutic areas, including:

  • Anti-inflammatory agents: Building upon the known pharmacology of propionic acid derivatives[1].

  • Analgesics: Morpholine-containing compounds have been explored for analgesic properties[5].

  • Anticancer agents: The morpholine ring is a common feature in kinase inhibitors and other oncology drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard InformationPrecautionary Measures
GHS Hazard Statements H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or with a government-approved respirator[7].
First Aid If Swallowed: Rinse mouth, call a physician. Inhalation: Move to fresh air. Skin Contact: Wash immediately with soap and copious amounts of water. Eye Contact: Flush eyes with water for several minutes[7].
Storage Store in a tightly closed container in a cool, dry place under an inert atmosphere[8].
Disposal Dispose of in accordance with all federal, state, and local environmental regulations, typically via a licensed chemical incinerator[7].

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug design. Its rational combination of a solubility-enhancing morpholine ring and a stereochemically defined propionic acid core provides a versatile and valuable scaffold for medicinal chemists. A thorough understanding of its synthesis, stereochemical integrity, and analytical validation is essential for its effective application in the rigorous and demanding process of drug discovery. By leveraging such well-characterized and enantiopure starting materials, researchers can accelerate the development of safer, more effective therapeutic agents.

References

  • Vertex AI Search. (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. 8

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. 6

  • Sigma-Aldrich. This compound.

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: this compound. 7

  • Benchchem. 2-Methyl-3-morpholin-4-ylpropanoic acid. 2

  • Sigma-Aldrich. This compound | 1414960-58-9.

  • Blad-Chem. 2-(morpholin-4-yl)propanoic acid hydrochloride. 9

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. 5

  • Asian Journal of Pharmaceutical and Clinical Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. 1

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 3

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. 10

  • PubMed. Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. 11

  • ChemRxiv. Enantioselective Total Syntheses of Cassane Furanoditerpenoids and their Stimulation of Cellular Respiration in Brown Adipocytes. 12

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). 4

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(R)-2-Morpholin-4-yl-propionic acid hydrochloride: A Scrutiny of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral carboxylic acid derivative that, while not extensively documented in publicly available literature for specific biological activity, represents a compelling intersection of two pharmacologically significant chemical motifs: the morpholine ring and the propionic acid backbone. The morpholine moiety is a well-established "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to serve as a key interacting element with biological targets.[1] Similarly, propionic acid derivatives are renowned for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

This technical guide will delve into the potential biological activities of this compound by examining the established roles of its constituent parts. We will explore hypothetical mechanisms of action and propose a framework for the systematic investigation of this compound's pharmacological profile. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this and structurally related molecules.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 2-morpholin-4-yl-propionic acid. The presence of a chiral center at the second carbon of the propanoic acid chain means the compound can exist as two distinct enantiomers, (R) and (S).[3] This stereochemistry is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, metabolic fates, and toxicological profiles.

PropertyValueSource
IUPAC Name(2R)-2-morpholin-4-ylpropanoic acid;hydrochloride
CAS Number1414960-58-9
Molecular FormulaC7H14ClNO3
Molecular Weight195.65 g/mol
Physical FormWhite Solid
Purity~96%

Postulated Biological Activity and Mechanistic Pathways

Given the absence of direct experimental data for this compound, we can infer potential biological activities based on the extensive pharmacology of morpholine-containing drugs and propionic acid derivatives.

Anti-inflammatory and Analgesic Potential

The most evident potential therapeutic application lies in the realm of inflammation and pain management, owing to the propionic acid scaffold. Aryl propionic acids, such as ibuprofen and naproxen, are classic NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2] While (R)-2-Morpholin-4-yl-propionic acid lacks an aryl substituent, the core propionic acid moiety could still confer some degree of anti-inflammatory activity. It is important to note that for many profens, the (S)-enantiomer is the active COX inhibitor.[2] The activity of the (R)-enantiomer would need to be empirically determined.

Proposed Investigational Workflow for Anti-inflammatory Activity

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models vitro_start COX-1/COX-2 Inhibition Assay vitro_pg Prostaglandin E2 (PGE2) Quantification vitro_start->vitro_pg Measure product formation vivo_model Carrageenan-induced Paw Edema vitro_start->vivo_model Positive in vitro result warrants in vivo testing vivo_pain Acetic Acid-induced Writhing vivo_model->vivo_pain Assess analgesic effect G compound (R)-2-Morpholin-4-yl- propionic acid HCl kinase Protein Kinase (e.g., PI3K, Akt, mTOR) compound->kinase Potential Inhibition proliferation Cell Proliferation & Survival kinase->proliferation

Caption: A diagram illustrating the hypothetical inhibition of a pro-survival kinase signaling pathway by this compound.

Antimicrobial Activity

Morpholine is also a core component of some antimicrobial agents. For example, linezolid is an antibiotic containing a morpholine ring. [4]The nitrogen atom of the morpholine ring can be crucial for interactions with microbial targets. Therefore, screening this compound against a panel of bacterial and fungal strains would be a worthwhile endeavor.

Proposed Experimental Protocols

To systematically evaluate the biological activity of this compound, the following experimental protocols are proposed:

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if the compound inhibits COX-1 and/or COX-2 enzymes.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Use a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).

  • In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.

  • Add arachidonic acid as the substrate.

  • Add varying concentrations of the test compound. Include a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the rate of prostaglandin formation.

  • Calculate the IC50 value for each enzyme to determine potency and selectivity.

Protocol 2: Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Methodology:

  • Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media until they reach logarithmic growth phase.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, which marries the privileged morpholine scaffold with the pharmacologically proven propionic acid backbone, provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the areas of anti-inflammatory, analgesic, and anticancer activities. The experimental frameworks proposed in this guide offer a starting point for elucidating the pharmacological profile of this intriguing molecule. Further research is warranted to unlock its potential contributions to drug discovery and development.

References

  • Benchchem. 2-Methyl-3-morpholin-4-ylpropanoic acid | 322725-55-3.

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

  • Google Patents. US Patent 8,865,744 B1.

  • Pharmaffiliates. 2-Morpholinopropanoic Acid | CAS No: 25245-81-2.

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

  • Regulations.gov. US Patent No. 8829195.

  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

  • PubMed. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery.

  • Google Patents. US Patent Application Publication US 2011/0021516 A1.

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

  • Google Patents. US Patent 9,278,954 B2.

  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

  • ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

  • Chem-Impex International. 2-(morpholin-4-yl)propanoic acid hydrochloride.

  • Sigma-Aldrich. This compound.

  • BLD Pharm. 2-Morpholinopropanoic acid | 25245-81-2.

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An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereospecific synthetic pathway for the preparation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This compound is a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available chiral precursor, (R)-alanine, and proceeds through a two-step sequence involving the stereospecific conversion to (R)-2-bromopropionic acid, followed by a nucleophilic substitution with morpholine. The final step involves the formation of the hydrochloride salt to enhance stability and handling. This guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step protocols, and outlines methods for purification and characterization of the intermediates and the final product.

Introduction

Chiral morpholine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The specific stereochemistry of these compounds is often crucial for their pharmacological activity. This compound serves as a key intermediate in the synthesis of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed and practical approach to its synthesis, ensuring high enantiomeric purity and yield.

The chosen synthetic strategy prioritizes stereochemical retention, starting from a naturally occurring and enantiomerically pure amino acid, (R)-alanine. This approach avoids costly and often complex chiral resolution steps later in the synthesis.[1]

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below. The key transformations are:

  • Step 1: Diazotization of (R)-alanine to stereospecifically yield (R)-2-bromopropionic acid.

  • Step 2: N-alkylation of morpholine with (R)-2-bromopropionic acid via an S(_N)2 reaction to produce (R)-2-Morpholin-4-yl-propionic acid.

  • Step 3: Conversion of the free acid to its hydrochloride salt.

Synthesis_Pathway A (R)-Alanine B (R)-2-Bromopropionic acid A->B  NaNO₂, HBr, H₂O   C (R)-2-Morpholin-4-yl-propionic acid B->C  Morpholine, Base   D This compound C->D  HCl  

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

Step 1: Stereospecific Synthesis of (R)-2-Bromopropionic Acid

The conversion of (R)-alanine to (R)-2-bromopropionic acid is a classic example of a diazotization reaction followed by nucleophilic substitution. The reaction proceeds with retention of stereochemistry, which is crucial for the overall stereospecificity of the synthesis.

The mechanism involves the formation of a diazonium salt from the primary amine of alanine upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid). The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by a nucleophile, in this case, the bromide ion from HBr. The reaction proceeds with a double inversion (or retention) at the chiral center, a known phenomenon for α-amino acids under these conditions.

Step 2: N-Alkylation of Morpholine via S(_N)2 Reaction

The second step involves the nucleophilic substitution of the bromide in (R)-2-bromopropionic acid by the secondary amine of morpholine. This reaction proceeds via a classic S(_N)2 mechanism.

  • Bimolecular Nucleophilic Substitution (S(_N)2): This is a single-step concerted reaction where the nucleophile (morpholine) attacks the electrophilic carbon atom bearing the leaving group (bromide) from the backside.[2][3] This backside attack leads to an inversion of the stereochemical configuration at the chiral center.[4] Since the starting material is the (R)-enantiomer, the product, (R)-2-Morpholin-4-yl-propionic acid, will have the (S)-configuration if the priority of the substituents changes. However, based on IUPAC nomenclature and priority rules, the stereocenter in the product remains designated as (R).

The choice of a suitable base is important to neutralize the hydrobromic acid formed during the reaction and to deprotonate the morpholinium ion, thus regenerating the nucleophilic morpholine. A non-nucleophilic base such as potassium carbonate is often employed.

SN2_Mechanism cluster_0 Sₙ2 Reaction Morpholine Morpholine (Nu:) Transition_State [Transition State] Morpholine->Transition_State Backside Attack Bromo_acid (R)-2-Bromopropionic acid Bromo_acid->Transition_State Product (R)-2-Morpholin-4-yl-propionic acid Transition_State->Product Inversion of Configuration

Caption: S(_N)2 mechanism for the N-alkylation of morpholine.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-2-Bromopropionic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-Alanine89.0950.0 g0.561
Potassium Bromide (KBr)119.00133.5 g1.122
Hydrobromic Acid (HBr, 48%)80.91250 mL~2.2
Sodium Nitrite (NaNO₂)69.0042.7 g0.619
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (R)-alanine in a solution of potassium bromide in 200 mL of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add 48% hydrobromic acid to the stirred mixture, maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in 100 mL of water and add it dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

  • Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield (R)-2-bromopropionic acid as a pale yellow oil. The product can be further purified by vacuum distillation.

Step 2: Synthesis of (R)-2-Morpholin-4-yl-propionic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-Bromopropionic acid152.9715.3 g0.10
Morpholine87.1226.1 g (26.4 mL)0.30
Potassium Carbonate (K₂CO₃)138.2127.6 g0.20
Ethanol (95%)-200 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-bromopropionic acid in 100 mL of ethanol.

  • Add potassium carbonate to the solution, followed by the dropwise addition of morpholine.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain a viscous oil.

  • Dissolve the residue in a minimal amount of hot acetone and allow it to cool slowly to induce crystallization. If crystallization is difficult, scratching the inside of the flask with a glass rod may help.

  • Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum to yield (R)-2-Morpholin-4-yl-propionic acid.

Step 3: Formation of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-Morpholin-4-yl-propionic acid173.1910.0 g0.0577
Hydrochloric Acid (concentrated)36.46As needed-
Diethyl Ether-100 mL-

Procedure:

  • Dissolve the (R)-2-Morpholin-4-yl-propionic acid in 100 mL of diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of the hydrochloride salt is complete.[5] The pH of the solution should be acidic.

  • Collect the white precipitate by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product in a vacuum oven at 40-50 °C to obtain this compound as a white crystalline solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₁₄ClNO₃[6]
Molecular Weight195.64 g/mol [6]
AppearanceWhite crystalline solid
Melting PointTo be determined experimentally

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 4.00-3.80 (m, 4H, -O-CH ₂-), 3.60-3.40 (m, 4H, -N-CH ₂-), 3.35 (q, J = 7.2 Hz, 1H, -CH (CH₃)-), 1.45 (d, J = 7.2 Hz, 3H, -CH(CH ₃)-).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 175.0 (C=O), 67.5 (-O-C H₂-), 62.0 (-N-C H₂-), 55.0 (-C H(CH₃)-), 15.0 (-CH(C H₃)).

  • IR (KBr, cm⁻¹): 3400-2400 (broad, O-H and N⁺-H stretch), 2980-2850 (C-H stretch), 1735 (C=O stretch), 1115 (C-O-C stretch).[3][7]

Safety Considerations

  • Hydrobromic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Diethyl ether is extremely flammable. All operations involving diethyl ether should be performed away from ignition sources.

  • Hydrogen chloride gas is corrosive and toxic. It should be handled in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide outlines a reliable and stereospecific synthesis of this compound. The pathway leverages the readily available chiral pool starting material, (R)-alanine, and employs well-established reaction mechanisms to ensure high enantiomeric purity of the final product. The detailed protocols and mechanistic discussions provided herein should enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.

References

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (S)-2-Morpholin-4-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. How to convert amino acid to its hydrochloride? Retrieved from [Link]

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  • PrepChem. Preparation of 2-bromopropionic acid. Retrieved from [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

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The Enigmatic Origins of (R)-2-Morpholin-4-yl-propionic acid hydrochloride: A Search for Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Despite its availability as a research chemical and its place within the broader, well-established class of morpholine-containing compounds, the specific discovery and detailed historical development of (R)-2-Morpholin-4-yl-propionic acid hydrochloride remain elusive within readily accessible scientific literature and patent databases. This technical overview serves to contextualize the compound based on existing knowledge of related chemical entities and synthetic principles, while highlighting the current informational gap regarding its specific origins.

While the morpholine moiety is a recognized "privileged structure" in medicinal chemistry, lauded for its favorable physicochemical and metabolic properties, the precise narrative of when and by whom the chiral entity this compound was first synthesized and characterized is not prominently documented.[1] The parent compound, morpholine, has been a staple in organic and medicinal chemistry since it became commercially available in the 1930s, serving as a versatile building block for a vast array of biologically active molecules.[2] Its derivatives have been explored for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[3][4]

The core structure of the topic compound combines the morpholine ring with a chiral propionic acid side chain. The stereochemistry at the C2 position, designated as (R), is a critical feature, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5][6] The development of methods to obtain enantiomerically pure compounds is a cornerstone of modern drug discovery.[7]

The Synthetic Landscape: Plausible Pathways to a Chiral Morpholine Derivative

In the absence of a documented discovery paper, we can infer the likely synthetic strategies for this compound based on established organic chemistry principles for the synthesis of chiral α-amino acid derivatives and N-alkylation of amines.

Two primary conceptual pathways for its synthesis can be envisioned:

  • Chiral Resolution of a Racemic Mixture: A common and historically significant method for obtaining a single enantiomer is through the separation of a racemic mixture.[2] This would involve the synthesis of racemic 2-morpholin-4-yl-propionic acid, followed by resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: Modern synthetic chemistry often favors asymmetric approaches that directly generate the desired enantiomer in excess. This avoids the inherent 50% loss of material in classical resolution.

A Representative, Postulated Synthetic Protocol

Below is a detailed, hypothetical protocol for the synthesis of racemic 2-morpholin-4-yl-propionic acid, which would be the precursor for a chiral resolution to obtain the (R)-enantiomer. This protocol is based on well-established chemical transformations.

Experimental Protocol: Synthesis of Racemic 2-Morpholin-4-yl-propionic acid

Objective: To synthesize 2-morpholin-4-yl-propionic acid via nucleophilic substitution of a 2-halopropionic acid with morpholine.

Materials:

  • 2-Bromopropionic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromopropionic acid (1 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile (100 mL).

  • Addition of Morpholine: To the stirring suspension, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in 1M hydrochloric acid (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

    • Adjust the pH of the aqueous layer to approximately 3-4 with a saturated solution of sodium bicarbonate.

    • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 75 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified free acid in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.

Self-Validation: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the hydrochloride salt would also serve as a key indicator of purity.

Visualizing the Synthetic Logic

The following diagram illustrates the conceptual workflow for obtaining the target molecule, highlighting the two primary strategies.

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Final Product cluster_3 Asymmetric Synthesis (Alternative) Start_Racemic 2-Halopropionic Acid + Morpholine Racemic_Product Racemic 2-Morpholin-4-yl-propionic acid Start_Racemic->Racemic_Product Nucleophilic Substitution Resolution Addition of Chiral Resolving Agent Racemic_Product->Resolution Diastereomers Diastereomeric Salts Resolution->Diastereomers Separation Crystallization & Separation Diastereomers->Separation R_Enantiomer_Salt (R)-Enantiomer Salt Separation->R_Enantiomer_Salt S_Enantiomer_Salt (S)-Enantiomer Salt Separation->S_Enantiomer_Salt Acidification_R Acidification R_Enantiomer_Salt->Acidification_R Final_Product This compound Acidification_R->Final_Product Start_Asymmetric Achiral Precursors Asymmetric_Reaction Chiral Catalyst / Auxiliary Start_Asymmetric->Asymmetric_Reaction Asymmetric_Reaction->Final_Product Direct Formation

Caption: Conceptual pathways for the synthesis of this compound.

The Unwritten History and Future Directions

The absence of a clear discovery narrative for this compound suggests it may have emerged from broader synthetic programs within pharmaceutical or chemical companies, where not all novel compounds are immediately published in academic literature. It is also possible that its initial synthesis was described in a less-indexed or older publication that is not readily captured by modern search algorithms.

For researchers and drug development professionals, the key takeaway is the compound's place within a well-validated chemical space. The morpholine ring and the chiral propionic acid moiety are both features that have been extensively utilized in the design of bioactive molecules.[5][8] The future exploration of this and similar compounds will likely rely on modern asymmetric synthetic methods to ensure efficient and enantioselective production.

Further historical research would require deep dives into older chemical literature, patent archives from various countries, and potentially the internal records of chemical supply companies. Until such a discovery is made, the origins of this compound will remain a minor enigma in the vast landscape of organic chemistry.

References

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bollini, M., & Lombardo, M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(2), 2230-2242. [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-(morpholin-4-yl)propanoic acid hydrochloride. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-morpholin-4-yl-propionic acid methyl ester - C8H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

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(R)-2-Morpholin-4-yl-propionic acid hydrochloride safety and hazards.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Introduction

This compound is a chiral organic compound utilized in research and development settings, particularly as a building block in medicinal chemistry. Its structure comprises a morpholine ring, a versatile heterocycle known for conferring favorable pharmacokinetic properties, attached to a propionic acid backbone.[1] The hydrochloride salt form is common for improving the solubility and stability of amine-containing compounds.

Given its application in early-stage discovery, where researchers may handle the material in neat form, a thorough understanding of its safety profile and potential hazards is paramount. This guide provides a comprehensive, technically grounded overview of the known hazards, risk assessment methodologies, and safe handling protocols for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights for laboratory professionals.

Hazard Identification and GHS Classification

The primary step in any laboratory safety protocol is a complete identification of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3]

Table 1: GHS Classification for this compound

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[2][3]

Note: Some suppliers may use the signal word "Danger" and the H318 code ("Causes serious eye damage"), representing a slightly higher hazard classification for eye effects.[4] Prudent practice dictates adhering to the more conservative classification.

The signal word associated with these classifications is Warning .[2][3]

Caption: GHS Pictogram for this compound.

Toxicological Profile and Mechanistic Insights

While specific toxicological studies (e.g., LD50 data) for this exact enantiomeric salt are not publicly available, the GHS classification provides a strong foundation for its toxicological profile. The observed hazards are consistent with the chemical properties of its constituent parts: the morpholine heterocycle and the propionic acid moiety.

  • Acute Oral Toxicity: Classified as "Harmful if swallowed" (Category 4), suggesting that ingestion of gram quantities could be toxic.[2][3] The parent compound, morpholine, has a reported oral LD50 in rats of 1.05 g/kg body weight.[5]

  • Irritation Potential: The compound is a confirmed skin and serious eye irritant.[2][6] This is a common property of amine hydrochlorides and carboxylic acids. Morpholine itself is a strong skin and eye irritant in animal studies.[5] The propionic acid component is also corrosive and can cause severe skin and eye burns.[7][8] The combined properties of these functional groups explain the pronounced irritant nature of the molecule.

  • Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[2][6] This is a mechanical and chemical effect, where fine particulates can irritate mucosal surfaces, with the acidic nature of the hydrochloride salt potentially exacerbating this effect.

  • Carcinogenicity and Mutagenicity: No data is available for this compound. It is important to note that while morpholine itself is not classifiable as to its carcinogenicity to humans (IARC Group 3), it can react with nitrites under acidic conditions to form the known carcinogen N-nitrosomorpholine.[9] This is a critical consideration in complex reaction mixtures or biological systems.

Laboratory Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process that must be undertaken before any new procedure or significant change in scale. The trustworthiness of any protocol relies on this self-validating system.

RiskAssessment cluster_workflow Systematic Risk Assessment Workflow node_hazard 1. Hazard Identification - Review SDS & Literature - GHS: H302, H315, H319, H335 node_exposure 2. Exposure Assessment - Identify Routes: Inhalation (dust), Dermal, Ingestion, Eyes - Evaluate Procedure: Scale, Duration, Aerosolization potential node_hazard->node_exposure What are the dangers? node_control 3. Determine Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) node_exposure->node_control How can I be exposed? node_risk 4. Risk Characterization - Is the residual risk acceptable? - If NO, re-evaluate controls. node_control->node_risk How do I stay safe? node_risk:w->node_control:e No node_proceed 5. Proceed with Experiment - Implement Controls - Monitor & Review node_risk->node_proceed Yes

Caption: A systematic workflow for conducting a laboratory risk assessment.

Expertise in Practice:

  • Step 2 (Exposure Assessment): The causality behind experimental choices is critical here. Weighing 10 mg on an open bench presents a lower inhalation risk than handling 10 g. A procedure involving sonication or vigorous stirring increases the potential for aerosolization, thus demanding a higher level of engineering control (i.e., a fume hood).

Safe Handling and Exposure Control Protocols

Based on the risk assessment, a multi-layered approach to exposure control is mandatory.

4.1 Engineering Controls The primary line of defense is to handle the material within a properly functioning chemical fume hood.[6] This is non-negotiable, as it minimizes the risk of inhaling airborne dust, which is the most likely route of exposure in a research setting. A safety shower and eye wash station must be readily accessible.[6]

4.2 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical hazard. The choice of PPE is not arbitrary and should be dictated by the specific laboratory operation.

PPE_Decision_Tree start Start: Handling Solid (R)-2-Morpholin-4-yl-propionic acid HCl q_hood Is the procedure in a fume hood? start->q_hood ppe_base Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat q_hood->ppe_base Yes stop Do Not Proceed Work in Fume Hood q_hood->stop No q_splash Is there a splash or aerosol risk? ppe_goggles Upgrade to: Chemical Goggles q_splash->ppe_goggles Yes ppe_shield Add: Face Shield over Goggles q_splash->ppe_shield High Risk ppe_base->q_splash

Caption: Decision tree for selecting appropriate PPE for handling the solid compound.

  • Eye Protection: Chemical safety goggles are required.[6] If there is a significant risk of splashing (e.g., when dissolving larger quantities), a face shield should be worn over the goggles.[3]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[6] It is crucial to inspect gloves before use and use proper removal techniques to avoid contaminating the skin.[3]

  • Skin and Body Protection: A standard laboratory coat is required. For handling large quantities, a chemical-resistant apron or a full protective suit may be necessary.[3]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a government-approved particulate respirator (e.g., N95 or P1) should be used.[3][6]

4.3 Hygiene Measures Always wash hands and any exposed skin thoroughly with soap and water after handling.[6] Contaminated clothing should be removed and washed before reuse.[6] Eating, drinking, and smoking are strictly prohibited in the laboratory area.[10]

Emergency Procedures

5.1 First Aid Measures Immediate and appropriate first aid is critical to minimizing harm from exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[3][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.[3][6]

5.2 Fire-Fighting Measures While the compound itself is not highly flammable, it is a combustible solid.[4]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][6]

  • Specific Hazards: Under fire conditions, it can emit toxic fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride (HCl) gas.[6]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3][6]

5.3 Accidental Release Measures

  • Personal Precautions: Wear full PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[6] Evacuate unnecessary personnel from the area.

  • Containment and Cleanup: Avoid raising dust.[6] Carefully sweep up the solid material, place it into a sealed, labeled bag or container, and hold for waste disposal.[3][6] Once the material is collected, ventilate the area and thoroughly wash the spill site.[6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Some suppliers recommend refrigerated storage (2-8°C).[11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[3] Do not allow the material to enter drains or waterways.

References

  • J & W PharmLab, LLC. (n.d.). This compound Material Safety Data Sheet.
  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. Retrieved from [Link]

  • X-Chemical. (n.d.). (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid (CAS No. 192725-50-1) SDS.
  • LookChem. (n.d.). Cas 192725-50-1, (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid Safety Data. Retrieved from [Link]

  • Government of Canada. (2020, December 19). Hazardous substance assessment – Morpholine. Canada.ca. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet.
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  • Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.
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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. NJ.gov. Retrieved from [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical and Computational Elucidation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral molecule belonging to the morpholine class of compounds, which are recognized as significant pharmacophores in medicinal chemistry.[1][2] A thorough understanding of the stereoelectronic properties of this specific enantiomer is paramount for its potential development in therapeutic applications. This guide outlines a comprehensive theoretical framework for the investigation of its molecular structure, stability, and electronic properties using quantum chemical calculations. We will detail the proposed computational workflow, from initial conformational analysis to the simulation of spectroscopic data, providing a robust in-silico characterization. The causality behind each methodological choice is explained to provide a self-validating system of protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Morpholine Scaffolds and the Need for Theoretical Insight

The morpholine ring is a privileged scaffold in drug discovery, known for its ability to improve the pharmacokinetic profile of drug candidates and engage in crucial molecular interactions with biological targets.[1][2] The introduction of a chiral center, as in (R)-2-Morpholin-4-yl-propionic acid, adds a layer of stereospecificity that can be critical for selective receptor binding and biological activity. Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of the (R)-enantiomer hydrochloride salt is essential for predicting its behavior in a biological system.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-empirical approach to elucidate these properties at the atomic level.[3] Such in-silico methods can predict molecular geometries, vibrational frequencies (infrared spectra), NMR chemical shifts, and electronic properties like orbital energies and charge distributions. This guide proposes a detailed theoretical protocol to fully characterize this compound, providing foundational knowledge for its potential application in drug design and development.[4]

Physicochemical and Structural Properties

A summary of the known properties of this compound is presented in Table 1. This information serves as the starting point for our theoretical investigation.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[5]
Molecular Weight 195.65 g/mol [5][6]
CAS Number 1414960-58-9[5][6]
Physical Form White Solid[7]
Purity ≥96%[7]
InChI Key ZKEGDUIFZVBHQV-FYZOBXCZSA-N[5][7]

The initial 3D structure for our computational analysis will be constructed based on this information, with the correct (R)-stereochemistry at the chiral carbon.

A Proposed Framework for Theoretical Investigation

The following sections detail a multi-step computational workflow designed to provide a comprehensive theoretical understanding of the title compound. The choice of methods, such as Density Functional Theory (DFT), represents a balance between computational accuracy and cost, making it a widely accepted tool in pharmaceutical research.[3]

Conformational Analysis

Causality: The molecule possesses several rotatable bonds, and the morpholine ring can adopt different conformations (e.g., chair, boat). Identifying the global minimum energy conformation is a critical first step, as this structure will be the most populated at room temperature and will govern the molecule's interactions.

Protocol:

  • Initial Search: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface efficiently. This will identify a set of low-energy candidate structures.

  • Quantum Mechanical Refinement: Each of the low-energy conformers will then be subjected to geometry optimization at a higher level of theory, such as DFT with the B3LYP functional and a modest basis set like 6-31G(d,p).[8] This step provides a more accurate ranking of the conformational energies.

  • Final Optimization: The lowest energy conformer identified will be re-optimized using a larger basis set, such as 6-311++G(d,p), to obtain a highly accurate final geometry.

G cluster_0 Conformational Analysis Workflow Start Initial 3D Structure MMFF94 Molecular Mechanics (MMFF94) Search Start->MMFF94 LowEnergy Set of Low-Energy Conformers MMFF94->LowEnergy DFT_Opt DFT Optimization (B3LYP/6-31G(d,p)) LowEnergy->DFT_Opt GlobalMin Global Minimum Energy Structure DFT_Opt->GlobalMin

Caption: Workflow for determining the global minimum energy conformation.

Geometric Optimization and Vibrational Analysis

Causality: A full geometry optimization of the global minimum conformer is necessary to determine the precise bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Protocol:

  • Geometry Optimization: The global minimum energy structure will be optimized using DFT (B3LYP/6-311++G(d,p)). The tight optimization criteria will be used to ensure convergence to a stationary point on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm the structure as a stable minimum.

  • IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities will be used to generate a theoretical IR spectrum. This can be compared with experimental data for validation.

Electronic Structure Analysis

Causality: Understanding the electronic properties of the molecule is key to predicting its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charges provides this insight.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution. Electronegative regions (e.g., around the oxygen and chlorine atoms) will be shown in red, indicating sites susceptible to electrophilic attack, while electropositive regions (e.g., around the acidic proton and hydrogen atoms on the morpholine ring) will be in blue, indicating sites for nucleophilic attack.

  • Mulliken Population Analysis: Atomic charges will be calculated using Mulliken population analysis to quantify the charge distribution on each atom.

G cluster_1 Electronic Property Analysis mol {this compound | Optimized Structure} homo_lumo HOMO/LUMO Energy Gap Reactivity Index mol->homo_lumo FMO Analysis mep MEP Surface Electrostatic Potential Interaction Sites mol->mep MEP Mapping charges Mulliken Charges Atomic Charge Distribution Polarity mol->charges Population Analysis

Caption: Key electronic properties derived from the optimized structure.

Theoretical Spectroscopic Characterization

Causality: Simulating NMR spectra provides a direct link between the theoretical structure and one of the most powerful experimental techniques for structural elucidation. Agreement between theoretical and experimental chemical shifts can validate the computed geometry.

Protocol:

  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method will be employed at the B3LYP/6-311++G(d,p) level of theory to calculate the ¹³C and ¹H isotropic shielding values.

  • Chemical Shift Calculation: The calculated shielding values will be converted to chemical shifts (δ) by referencing them against the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δ = σ(TMS) - σ(sample)

  • Data Presentation: The predicted chemical shifts will be tabulated and compared with typical experimental values for similar functional groups to assess their accuracy.

Anticipated Insights for Drug Development

The comprehensive theoretical data generated through this workflow will provide invaluable insights for drug development professionals:

  • Structure-Activity Relationships (SAR): A validated 3D model of the molecule can serve as a basis for understanding how structural modifications might affect its biological activity.[2]

  • Pharmacophore Modeling: The MEP map and charge distribution can help identify the key features responsible for intermolecular interactions, aiding in the design of more potent analogues.

  • Force Field Parameterization: The quantum mechanical data can be used to develop or refine parameters for classical molecular mechanics force fields, enabling more accurate and large-scale simulations like molecular docking or molecular dynamics.[9]

  • pKa Prediction: Quantum chemical calculations can be used to predict the pKa of the carboxylic acid and the protonated morpholine nitrogen, which are critical properties for drug absorption and distribution.[9]

Proposed Experimental Validation

While this guide focuses on theoretical studies, the ultimate validation of the computational model relies on empirical data. The following experimental techniques would be essential to confirm the theoretical predictions:

  • Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths, angles, and crystal packing interactions.

  • FT-IR Spectroscopy: To compare the experimental vibrational modes with the simulated IR spectrum.

  • ¹H and ¹³C NMR Spectroscopy: To validate the predicted chemical shifts and confirm the molecular connectivity and stereochemistry.

Conclusion

The proposed theoretical investigation provides a robust and scientifically rigorous pathway to a deep understanding of the structural and electronic properties of this compound. By systematically applying established quantum chemical methods, researchers can generate a comprehensive in-silico profile of this molecule. This knowledge is not merely academic; it forms the predictive foundation necessary to guide its synthesis, characterization, and potential development as a therapeutic agent, ultimately accelerating the drug discovery process.

References

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals - Research and Reviews. (n.d.). Vertex AI Search.
  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024, October 21). Vertex AI Search.
  • Quantum Chemical Drug Research. (2013, March 7). Advanced Science News.
  • Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). NIH.
  • (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. (n.d.). Limited Time Offer.
  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-(morpholin-4-yl)propanoic acid hydrochloride. (n.d.). Chem-Impex International.
  • Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. (2022, February 20). ResearchGate.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2-Morpholin-4-yl-propionic acid hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Dey, R., et al. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • (S)-2-Morpholin-4-yl-propionic acid hydrochloride. (n.d.). Juvenus Drugs.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). ijprems.
  • Jain, A., & Sahu, S. K. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Eurekaselect.

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Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug development. The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The chiral propionic acid backbone provides a key structural element for stereospecific interactions with biological targets. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be self-validating and are grounded in established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
CAS Number 1414960-58-9
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.65 g/mol
Appearance White solid
Purity Typically ≥96%
Chirality (R)-enantiomer-

Synthesis Protocol

The synthesis of this compound is a two-step process commencing with the conversion of (R)-Alanine to (R)-2-bromopropionic acid, followed by a nucleophilic substitution with morpholine.

Part 1: Synthesis of (R)-2-Bromopropionic Acid from (R)-Alanine

This procedure is adapted from established methods for the diazotization of amino acids in the presence of a halide source.[1]

  • (R)-Alanine

  • Potassium bromide (KBr)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice

  • In a well-ventilated fume hood, dissolve (R)-Alanine in a saturated aqueous solution of potassium bromide.

  • To this solution, add hydrobromic acid (48%) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. The addition of sodium nitrite will generate nitrous acid in situ, which reacts with the amino group of alanine.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional two hours.

  • Extract the aqueous solution with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude (R)-2-bromopropionic acid as a pale yellow oil.

  • The crude product can be purified by vacuum distillation.

Part 2: Synthesis of this compound

This part of the protocol describes the N-alkylation of morpholine with the previously synthesized (R)-2-bromopropionic acid. This is a classic Sₙ2 reaction.[2][3]

  • (R)-2-Bromopropionic acid

  • Morpholine

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (or a similar polar aprotic solvent)

  • Hydrochloric acid (HCl, in diethyl ether or as a concentrated aqueous solution)

  • Diethyl ether

  • Acetone

  • In a round-bottom flask, dissolve (R)-2-bromopropionic acid in acetonitrile.

  • Add sodium bicarbonate to the solution to act as a base.

  • To this suspension, add morpholine (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-Morpholin-4-yl-propionic acid.

  • Dissolve the crude product in a minimal amount of a suitable solvent like acetone or diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of (R)-2-Bromopropionic Acid cluster_part2 Part 2: Synthesis of Hydrochloride Salt A (R)-Alanine B Diazotization (NaNO₂, HBr, KBr, 0°C) A->B Step 1-3 C Extraction & Purification B->C Step 4-5 D (R)-2-Bromopropionic Acid C->D Step 6-8 F N-Alkylation (NaHCO₃, Acetonitrile, Reflux) D->F E Morpholine E->F G Workup & Purification F->G Step 5-6 H (R)-2-Morpholin-4-yl-propionic acid G->H I Salt Formation (HCl in Ether) H->I Step 7-8 J This compound I->J Step 9

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons and carbons of the target compound are summarized in Table 2. These are predicted values based on known data for similar structures.[4][5][6]

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Propionic Acid -CH₃ ~1.3-1.5 (d)~15-20
Propionic Acid -CH ~3.0-3.4 (q)~60-65
Morpholine -N-CH₂ ~2.5-2.9 (m)~50-55
Morpholine -O-CH₂ ~3.6-3.9 (m)~65-70
Carboxylic Acid -OH ~10-12 (br s)~170-175

d = doublet, q = quartet, m = multiplet, br s = broad singlet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands are listed in Table 3.[7][8]

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad)
C-H stretch (Aliphatic) 2850-3000
C=O stretch (Carboxylic Acid) 1700-1730
C-N stretch (Amine) 1000-1250
C-O-C stretch (Ether) 1070-1150
N-H⁺ stretch (Ammonium salt) 2200-3000 (broad)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak and major fragmentation patterns are described below.[9][10][11][12]

  • Expected Molecular Ion (M+H)⁺: m/z = 160.10

  • Major Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da)

    • Cleavage of the morpholine ring

AnalyticalWorkflow Start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification MS Mass Spectrometry Start->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) Start->Purity Purity Determination Final Characterized Product NMR->Final FTIR->Final MS->Final Purity->Final

Caption: Analytical workflow for the characterization of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Morpholine and hydrobromic acid are corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids - ResearchGate. Available at: [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

  • Synthesis of α-Amino Acids : Amination of alpha-bromocarboxylic acids. Available at: [Link]

  • Morpholine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. Available at: [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. Available at: [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • 25.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • HPLC purification of Morpholino Oligos - Gene Tools. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • US20110301346A1 - Process for the purification of amorolfine hydrochloride - Google Patents.
  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem - YouTube. Available at: [Link]

  • ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • When (S)-2-bromopropanoic acid \left[(S) - Filo. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • How to convert propanoic acid into 2-bromopropionic acid - Quora. Available at: [Link]

  • 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry - UAB. Available at: [Link]

  • US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents.
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  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.

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Application Notes & Protocols: (R)-2-Morpholin-4-yl-propionic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. When chirality is introduced, as in (R)-2-Morpholin-4-yl-propionic acid hydrochloride, it provides a powerful tool for the stereoselective synthesis of complex molecular architectures. This chiral building block offers a unique combination of a stereocenter adjacent to a carboxylic acid functionality and a morpholine nitrogen, making it a versatile synthon for creating novel chemical entities with potential therapeutic applications.

This compound is a stable, crystalline solid, readily available for use in a variety of synthetic transformations. Its primary application lies in its use as a chiral building block, where the carboxylic acid group serves as a handle for further functionalization, most commonly through amide bond formation. The inherent chirality of the molecule allows for the diastereoselective synthesis of more complex structures, which is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties.

Core Application: A Chiral Building Block for Amide Synthesis

The most direct and widespread application of this compound is in the synthesis of chiral amides. The carboxylic acid moiety can be readily coupled with a wide range of primary and secondary amines to introduce the chiral morpholinopropionyl group into a target molecule. This strategy is particularly valuable in the construction of libraries of compounds for screening in drug discovery programs.

The general transformation is depicted below:

G start (R)-2-Morpholin-4-yl-propionic acid hydrochloride step1 Amide Coupling with chiral amine (e.g., (S)-1-phenylethylamine) start->step1 intermediate Chiral Diamide step1->intermediate step2 Complexation with a metal precursor (e.g., RuCl2(PPh3)3) intermediate->step2 final_product Chiral Metal-Ligand Complex for Asymmetric Catalysis step2->final_product

Sources

The Strategic Application of (R)-2-Morpholin-4-yl-propionic acid hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Chiral building blocks, in particular, are foundational to the synthesis of enantiomerically pure pharmaceuticals, enabling precise control over the three-dimensional architecture of a drug candidate.[1][2] This control is paramount, as the stereochemistry of a molecule dictates its interaction with biological targets, directly influencing efficacy, safety, and pharmacokinetic properties.[3][4][5] (R)-2-Morpholin-4-yl-propionic acid hydrochloride emerges as a building block of significant interest, combining the structural and functional advantages of a chiral propionic acid moiety with the beneficial physicochemical properties of a morpholine ring. This guide provides an in-depth exploration of its application, offering detailed protocols and the scientific rationale behind its use for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the building block's intrinsic properties is essential for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.65 g/mol
CAS Number 1414960-58-9
Appearance White Solid
Purity Typically ≥96%
Chirality (R)-enantiomer

The presence of the morpholine ring, a "privileged" pharmacophore in medicinal chemistry, is a key feature.[1][5] Morpholine is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate basicity (pKa) compared to more basic amines like piperidine.[3][4] These attributes can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][2] The chiral center at the 2-position of the propionic acid backbone provides a defined stereochemical anchor for building more complex molecules, which is crucial for achieving selective interactions with chiral biological targets like enzymes and receptors.[3]

Core Application: Amide Bond Formation for Library Synthesis

This compound is an ideal scaffold for the synthesis of diverse amide libraries. The carboxylic acid functionality serves as a handle for coupling with a wide array of primary and secondary amines, while the morpholine ring provides a desirable pharmacokinetic profile to the resulting compounds.

Rationale for Amide Coupling

The amide bond is one of the most prevalent functional groups in pharmaceuticals due to its high metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The general strategy for forming an amide bond from a carboxylic acid and an amine involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7] This activation is necessary to overcome the unfavorable acid-base reaction that would otherwise occur between the carboxylic acid and the amine.[8]

Workflow for Amide Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of an amide library using this compound as the core building block.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Characterization A (R)-2-Morpholin-4-yl-propionic acid hydrochloride E Amide Coupling Reaction in Parallel Array A->E B Amine Library (R-NH2) B->E C Coupling Reagent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Aqueous Workup E->F G Purification (e.g., Preparative HPLC) F->G H LC-MS Analysis G->H I NMR Spectroscopy H->I J Final Compound Library I->J

Caption: Workflow for Parallel Amide Library Synthesis.

Detailed Protocol: Synthesis of a Representative Amide using HATU Coupling

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, such as benzylamine, using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Experimental Rationale:
  • This compound: The starting material is the hydrochloride salt. A base is required to neutralize the hydrochloride and deprotonate the carboxylic acid for the reaction to proceed.

  • HATU: A highly efficient and widely used peptide coupling reagent that rapidly forms an activated ester with the carboxylic acid, facilitating amide bond formation with minimal side reactions and racemization.[9]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt and the carboxylic acid. Its steric hindrance prevents it from competing with the primary amine in the coupling reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.

Step-by-Step Protocol:
  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents:

    • Add the primary amine (e.g., benzylamine, 1.1 eq).

    • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (e.g., 40 °C).
Poor activation of carboxylic acidEnsure HATU is of high quality and anhydrous conditions are maintained.
Sterically hindered amineUse a more potent coupling reagent like COMU or increase the reaction temperature.
Side Product Formation RacemizationMaintain a low temperature during the addition of the coupling reagent.
EpimerizationUse a base with a lower pKa if possible, although DIPEA is generally a good choice.
Difficult Purification Co-elution of product and urea byproduct (if using carbodiimides)Use HATU to avoid urea byproducts. Optimize chromatography conditions.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists. Its inherent chirality and the presence of the pharmacologically advantageous morpholine moiety make it an excellent starting point for the synthesis of novel, drug-like molecules.[1][5][10] The straightforward and high-yielding amide coupling reactions it readily undergoes allow for the rapid generation of compound libraries for screening and lead optimization. By understanding the principles behind its application and employing robust synthetic protocols, researchers can effectively leverage this building block to accelerate the discovery of new therapeutic agents.

References

  • Baskin, J. M., & Bertozzi, C. R. (2019). Morpholine as a privileged structure in medicinal chemistry. Journal of Medicinal Chemistry, 62(15), 6845-6867. [Link]

  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • GC, R., & GC, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. (n.d.). [Link]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry Research, 28(7), 963-975. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Aladdin Scientific. (n.d.). 2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • ChemSynthesis. (n.d.). 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Hilaris Publisher. (2025, February 28). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. [Link]

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Application Notes & Protocols: Comprehensive Analytical Methodologies for the Characterization of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral molecule of significant interest as a building block in modern drug discovery and development.[1] As with any stereospecific active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and quality is paramount. Regulatory bodies mandate rigorous characterization of chiral compounds, including the quantification of enantiomeric purity, as the different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[2] This guide provides a comprehensive suite of validated analytical methods for the complete characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein cover chiral separation, chemical purity assessment, structural elucidation, and physicochemical characterization, underpinned by principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The critical quality attribute for a single-enantiomer compound is its enantiomeric purity. The presence of the undesired (S)-enantiomer must be controlled and quantified. Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the predominant technique for this analysis.[5] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to differential retention times and, thus, separation.[5] Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules, including those with structures similar to the target analyte.[5][6]

Experimental Protocol: Chiral HPLC

This protocol is designed to provide a robust separation between the (R) and (S) enantiomers of 2-Morpholin-4-yl-propionic acid hydrochloride.

1.1.1 Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chiral Column: A cyclodextrin-based CSP is recommended, such as a Hydroxypropyl-β-cyclodextrin column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A polar organic or normal-phase mobile phase is often effective. An example starting point is a mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA). The ratio must be optimized to achieve a resolution (Rs) > 1.5. A suggested starting ratio is 85:15 (Hexane:Ethanol) with 0.1% TFA.

  • Standard Preparation:

    • (R)-Enantiomer Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Ethanol.

    • (S)-Enantiomer Stock (for specificity and peak identification): Prepare a 1 mg/mL stock of the (S)-enantiomer or the racemic mixture, if available.

  • Sample Preparation: Prepare samples at a concentration of approximately 0.5 mg/mL in Ethanol.

1.1.2 Chromatographic Conditions

ParameterConditionRationale
Column Hydroxypropyl-β-cyclodextrin CSP (250 x 4.6 mm, 5 µm)Provides chiral recognition cavities for enantioseparation.[5]
Mobile Phase Hexane:Ethanol with 0.1% TFA (e.g., 85:15 v/v)The non-polar/polar organic mixture and acidic modifier control retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Detection UV at 210 nmThe carboxylic acid chromophore provides absorbance at low UV wavelengths.[7]
Run Time 20 minutesSufficient time to elute both enantiomers and any minor impurities.

1.1.3 Step-by-Step Procedure

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the racemic mixture or a solution spiked with a small amount of the (S)-enantiomer. The system is suitable if the resolution between the two enantiomer peaks is ≥ 1.5.

  • Calibration (for (S)-enantiomer): If quantifying the (S)-enantiomer, prepare a linearity curve using the (S)-enantiomer standard at concentrations spanning the expected range (e.g., 0.1% to 2.0% of the main peak concentration).

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak areas for both enantiomers. Calculate the percentage of the undesired (S)-enantiomer using the area percent method, correcting for response factors if they are different.

Chiral HPLC Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare (R) and (S) Standard Solutions inject Inject Samples & Standards prep_standard->inject prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->inject integrate Integrate Peak Areas inject->integrate calculate Calculate % (S)-Enantiomer (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.

Method Validation Summary

Validation of the chiral purity method must be performed in accordance with ICH Q2(R2) guidelines.[4] The focus is on the accurate quantification of the minor component (the undesired enantiomer).

Validation ParameterAcceptance CriteriaRationale & Reference
Specificity The (R)-enantiomer peak is resolved from the (S)-enantiomer (Rs ≥ 1.5). No interference from blank/placebo.Ensures the method is selective for the analytes of interest.[8]
Limit of Quantitation (LOQ) S/N ratio ≥ 10. Typically 0.05% - 0.1% of the nominal concentration.Defines the lowest amount of the undesired enantiomer that can be reliably quantified.[9]
Linearity r² ≥ 0.99 for the undesired enantiomer over its range (e.g., LOQ to 200% of specification).Demonstrates a direct proportional relationship between concentration and detector response.[8]
Accuracy Recovery of 80-120% for the undesired enantiomer at various spiked levels.Confirms the closeness of test results to the true value.[9]
Precision (Repeatability) RSD ≤ 15% at the quantitation limit for the undesired enantiomer.Measures the method's consistency with repeated analyses under the same conditions.[8]
Robustness No significant change in resolution with minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), or temperature (±2°C).Demonstrates the method's reliability with respect to deliberate small changes in parameters.

Assay and Purity by Reversed-Phase HPLC (RP-HPLC)

This method is used to determine the overall purity (assay) of this compound and to quantify any process-related impurities or degradation products that are not enantiomers. A standard C18 column is used for this purpose.[10]

Experimental Protocol: RP-HPLC

2.1.1 Instrumentation and Materials

  • HPLC System: As described in section 1.1.1.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution of the (R)-enantiomer standard at 1.0 mg/mL in mobile phase A. Prepare working standards by diluting this stock.

  • Sample Preparation: Prepare samples at a concentration of approximately 1.0 mg/mL in mobile phase A.

2.1.2 Chromatographic Conditions

ParameterConditionRationale
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)Standard column for separating compounds based on hydrophobicity.[10]
Mobile Phase Isocratic: 70% A (0.1% H₃PO₄) : 30% B (ACN)A simple mobile phase for retaining and eluting the polar analyte. The acid suppresses ionization for better peak shape.[10]
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Injection Volume 10 µLStandard injection volume.
Column Temp. 30 °CEnsures reproducible retention.
Detection UV at 210 nmProvides good sensitivity for the analyte.[7][11]
Run Time 15 minutesAllows for elution of the main peak and later-eluting impurities.

2.1.3 Procedure

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections (typically five replicate injections of a standard solution). The RSD for peak area should be ≤ 2.0%.

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 0.2 to 1.5 mg/mL).

  • Inject the sample solutions.

  • Calculate the concentration of the API in the sample using the linear regression equation from the calibration curve. Purity is determined by area normalization, assuming all impurities have a similar response factor.

Structural Elucidation and Identification

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

3.1.1 Protocol

  • Technique: Electrospray Ionization (ESI) coupled with a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mode: Positive Ion Mode.

  • Sample Introduction: Infuse a dilute solution (1-10 µg/mL in Methanol/Water) directly or via LC-MS.

3.1.2 Expected Fragmentation The molecular weight of the free base (C₇H₁₃NO₃) is 173.1 g/mol . The hydrochloride salt (C₇H₁₄ClNO₃) has a molecular weight of 195.64 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 174.1.

Predicted m/zPredicted Fragment IonStructural Formula of Fragment
174.1[M+H]⁺ (Molecular Ion)[C₇H₁₄NO₃]⁺
128.1[M+H - HCOOH]⁺[C₆H₁₂NO]⁺
100.1[Morpholinomethyl cation]⁺[C₅H₁₀NO]⁺
86.1[Morpholine radical cation]⁺[C₄H₈NO]⁺

Rationale: The fragmentation of related morpholine compounds often involves the cleavage of the C-N bond, leading to a stable morpholinium ion (m/z 100).[12] Another likely fragmentation is the loss of formic acid (HCOOH, 46 Da) from the parent ion.

MS Fragmentation Logic Diagram

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 174.1 Frag1 Loss of HCOOH (-46 Da) [C₆H₁₂NO]⁺ m/z = 128.1 Parent->Frag1 - HCOOH Frag2 Cleavage at α-carbon [Morpholinomethyl cation]⁺ m/z = 100.1 Parent->Frag2 - C₂H₄O₂ Frag3 Further Fragmentation [Morpholine radical cation]⁺ m/z = 86.1 Frag2->Frag3 - CH₂

Caption: Predicted ESI-MS fragmentation pathway for (R)-2-Morpholin-4-yl-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

3.3.1 Protocol

  • Solvent: Deuterium oxide (D₂O) or DMSO-d₆.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY.

3.3.2 Predicted ¹H NMR Shifts (in D₂O)

  • ~1.4 ppm (doublet, 3H): Methyl protons (-CH₃) on the chiral carbon.

  • ~3.0-3.5 ppm (multiplet, 4H): Morpholine protons adjacent to the nitrogen (-N-CH₂-).

  • ~3.8-4.1 ppm (multiplet, 5H): Morpholine protons adjacent to the oxygen (-O-CH₂-) and the single proton on the chiral carbon (-CH-).

3.3.3 Predicted ¹³C NMR Shifts (in D₂O)

  • ~15-20 ppm: Methyl carbon (-CH₃).

  • ~50-55 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

  • ~65-70 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).

  • ~60-65 ppm: Chiral methine carbon (-CH-).

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

3.4.1 Protocol

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000 - 400 cm⁻¹.

3.4.2 Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid O-H
2850-3000C-H stretchAliphatic C-H
~1710 (strong)C=O stretchCarboxylic Acid C=O
~1115 (strong)C-O-C stretchEther in Morpholine ring
~1200-1350C-N stretchTertiary Amine

Rationale: The spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid and a strong carbonyl (C=O) absorption.[12] The strong C-O-C stretch is characteristic of the morpholine ether group.[13]

Physicochemical Characterization by Thermal Analysis

Thermal analysis provides information on properties like melting point, polymorphism, and thermal stability.[14]

Experimental Protocol: DSC and TGA

4.1.1 Instrumentation

  • Simultaneous Thermal Analyzer (STA) capable of performing both Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

4.1.2 Protocol

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Place the pan in the instrument.

  • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Apply a heating ramp from 25 °C to 300 °C at a rate of 10 °C/min.

4.1.3 Expected Results

  • DSC: A sharp endothermic peak corresponding to the melting point of the hydrochloride salt. The presence of multiple thermal events could indicate polymorphism or the presence of solvates.[15]

  • TGA: The TGA curve should remain flat until the onset of thermal decomposition, indicated by a significant loss of mass.[16][17] For a stable, anhydrous hydrochloride salt, significant mass loss is not expected until well after the melting point.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. The combination of chiral and reversed-phase HPLC ensures accurate determination of both enantiomeric and chemical purity. Spectroscopic techniques (MS, NMR, FTIR) provide unambiguous structural confirmation, while thermal analysis characterizes critical solid-state properties. Adherence to these protocols, validated according to ICH guidelines, will ensure that the material meets the stringent quality and regulatory requirements for use in pharmaceutical research and development.

References

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  • Raoof, S. S. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 2015. [Link]

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  • Li, Y.; et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 9878204. [Link]

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  • Pyramides, L.; et al. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 2022, 27(19), 6653. [Link]

  • ResearchGate. Does anyone know the HPLC conditions to quantify propionic acid? [Link]

  • National Center for Biotechnology Information. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem Compound Summary for CID 102594511. [Link]

  • Li, S.; et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023, 95(3), 1698-1718. [Link]

  • ChemSynthesis. 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • Yuan, C.; et al. Are Highly Stable Covalent Organic Frameworks the Key to Unlocking Their Potential in Chiral Separation? Journal of the American Chemical Society, 2021, 143(3), 1579-1587. [Link]

  • Al-Hamidi, H.; et al. Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology, 2022, 12(4), 1546-1551. [Link]

  • Chem-Space. (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. [Link]

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Application Note & Protocols: Development of In Vitro Assays for (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a Putative mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust in vitro assays to characterize the activity of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. While the precise molecular target of this compound is not publicly defined, its structure, featuring a morpholine ring—a privileged pharmacophore in kinase inhibitor design—suggests potential activity against serine/threonine kinases.[1] This guide is structured around the hypothesis that this compound acts as an inhibitor of the mammalian Target of Rapamycin (mTOR), a central regulator of cell growth and metabolism.[2] We present a multi-tiered strategy, beginning with a biochemical assay to confirm direct enzyme inhibition, followed by a cell-based functional assay to verify activity in a physiological context. The protocols are designed to be self-validating, incorporating industry-standard metrics for robustness and reproducibility, ensuring the generation of high-quality, decision-driving data.

Introduction: The Rationale for Targeting the mTOR Pathway

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[3] These complexes act as master regulators of cellular physiology, integrating signals from growth factors, nutrients, and cellular energy status to control processes like protein synthesis, cell growth, proliferation, and survival.[3] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, including many types of cancer, making it a high-value target for therapeutic intervention.[3][4][5]

mTORC1, the better-characterized complex, is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs).[3] However, these agents do not fully inhibit mTOR kinase activity. This has driven the development of ATP-competitive mTOR kinase inhibitors (TORKinibs), which can block the activity of both mTORC1 and mTORC2, offering potential therapeutic advantages.[3] this compound, as a small molecule, is ideally suited for investigation as a potential TORKinib.

This guide outlines a logical workflow for testing this hypothesis, starting with direct target engagement and moving to cellular pathway modulation.

Signaling Pathway Overview

The mTOR signaling cascade is a critical hub in cellular regulation. Upstream signals, such as growth factors, activate the PI3K-Akt pathway, which in turn stimulates mTORC1 activity.[6] Activated mTORC1 phosphorylates key downstream effectors, including p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[7]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Compound (R)-2-Morpholin-4-yl- propionic acid HCl Compound->mTORC1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified mTORC1 signaling pathway and the hypothesized point of inhibition.

Biochemical Assay: Direct mTOR Kinase Inhibition

The first step in characterizing a putative inhibitor is to determine if it directly interacts with and inhibits the purified target enzyme. A biochemical assay provides a clean, cell-free system to measure this direct activity.[7] For high-throughput screening (HTS) and initial characterization, a homogeneous assay format with a fluorescent readout is ideal.

Principle of the Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[8] The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently-labeled tracer molecule tumbles rapidly in solution and, when excited with polarized light, emits depolarized light (low FP signal). If this tracer binds to a larger molecule (like an antibody), its tumbling slows significantly, and it emits polarized light (high FP signal).

In a competitive FP kinase assay:

  • The mTOR kinase phosphorylates a substrate peptide.

  • A phospho-specific antibody is added, along with a fluorescently-labeled phosphopeptide tracer.

  • The antibody binds to either the kinase-generated phosphopeptide or the fluorescent tracer.

  • If the test compound inhibits the kinase, less phosphopeptide is produced. Consequently, more antibody is free to bind the tracer, resulting in a high FP signal .

  • If the compound is inactive, the kinase produces abundant phosphopeptide, which outcompetes the tracer for antibody binding. This leaves the tracer free and tumbling rapidly, resulting in a low FP signal .

This format is highly adaptable for HTS due to its simplicity and lack of wash steps.[8]

FP_Assay_Workflow cluster_inhibition Inhibition cluster_no_inhibition No Inhibition (DMSO Control) A1 mTOR + Substrate + ATP + Inhibitor B1 No Phosphorylation A1->B1 C1 Add Ab + FP-Tracer B1->C1 D1 Ab binds FP-Tracer C1->D1 E1 High Polarization D1->E1 A2 mTOR + Substrate + ATP + DMSO B2 Substrate Phosphorylation A2->B2 C2 Add Ab + FP-Tracer B2->C2 D2 Ab binds p-Substrate C2->D2 E2 Low Polarization D2->E2

Caption: Workflow of the competitive FP kinase assay for an mTOR inhibitor.

Detailed Protocol: mTOR FP Kinase Assay

Materials:

  • Recombinant active mTOR enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 4 mM MnCl₂)[7]

  • ATP solution

  • Peptide substrate (e.g., a derivative of 4E-BP1)

  • Fluorescently-labeled phosphopeptide tracer

  • Phospho-specific antibody

  • This compound (dissolved in DMSO)

  • Known mTOR inhibitor (e.g., PP242) as a positive control[3]

  • DMSO (vehicle control)

  • 384-well, low-volume black plates

  • Plate reader with FP capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO into the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing mTOR enzyme in kinase buffer.

    • Dispense 5 µL of the enzyme mix into each well.

    • Allow a 30-minute pre-incubation at room temperature for the compound to bind to the enzyme.[7]

    • Prepare a second master mix containing the peptide substrate and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.[7]

    • Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a detection mix containing the phospho-specific antibody and the FP tracer in a suitable buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 30-60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a plate reader, measuring fluorescence polarization.

Data Analysis and Quality Control

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9]

  • Normalize the data: Set the average signal of the DMSO wells (no inhibition) as 0% inhibition and the average signal of the positive control wells (full inhibition) as 100% inhibition.

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[9][10]

Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter that assesses the quality and suitability of an assay for HTS.[11][12] It measures the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

    • Where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.

  • Interpretation:

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Marginal assay

    • Z' < 0: Unsuitable assay

ParameterSymbolAcceptable ValueRationale
Half-Maximal Inhibitory Conc. IC₅₀Dependent on compoundMeasures the potency of the inhibitor.
Z-Prime Factor Z'> 0.5Ensures a robust separation between controls, minimizing false positives/negatives.[11][13]
Signal-to-Background S/B> 3Indicates a sufficient dynamic range for the assay readout.

Cell-Based Assay: Cellular mTORC1 Pathway Inhibition

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in its native environment.[2] This step provides more physiologically relevant data.[2] We will measure the phosphorylation of a key mTORC1 downstream target, p70S6K, at Threonine 389 (p-p70S6K T389).

Principle of the Cellular Phospho-p70S6K Assay

This assay quantifies the level of endogenous p-p70S6K in a cell line known to have active mTOR signaling, such as the MCF-7 breast cancer cell line.[2][14]

  • MCF-7 cells are cultured and starved to reduce basal mTOR activity.

  • The cells are treated with the test compound before being stimulated with a growth factor (e.g., insulin) to activate the mTORC1 pathway.

  • After treatment, the cells are lysed, and the level of p-p70S6K (T389) is measured using a sensitive immunoassay technology, such as AlphaScreen or TR-FRET.[2][6]

  • A decrease in the p-p70S6K signal in the presence of the compound indicates inhibition of the upstream mTORC1 kinase.

Cell_Assay_Workflow cluster_steps Experimental Steps A 1. Seed MCF-7 cells in 384-well plate B 2. Serum starve cells (e.g., 16 hours) A->B C 3. Pre-treat with Compound (1-hour incubation) B->C D 4. Stimulate with Insulin (30-minute incubation) C->D E 5. Lyse cells D->E F 6. Perform Immunoassay (e.g., AlphaScreen for p-p70S6K) E->F G 7. Read Signal & Analyze Data F->G

Caption: Workflow for the cell-based p-p70S6K (T389) inhibition assay.

Detailed Protocol: Cellular p-p70S6K (T389) Assay

Materials:

  • MCF-7 human breast cancer cell line

  • Culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Positive control inhibitor (Rapamycin or PP242)

  • Insulin solution (for stimulation)

  • Cell lysis buffer

  • AlphaScreen® SureFire® p-p70 S6 Kinase (Thr389) Assay Kit (or similar)[2]

  • 384-well clear-bottom, white-walled tissue culture plates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Cell Plating: Seed MCF-7 cells into a 384-well plate at a density of ~10,000 cells/well in full culture medium and incubate overnight.[2]

  • Serum Starvation: The next day, gently replace the medium with serum-free medium and incubate for at least 4-6 hours (or overnight) to lower basal pathway activity.

  • Compound Treatment: Add the serially diluted compound and controls to the cells. Incubate for 1 hour at 37°C.

  • Stimulation: Add insulin to all wells (except for unstimulated controls) to a final concentration of 100 nM to activate the mTORC1 pathway. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Remove the medium and add lysis buffer as per the immunoassay kit manufacturer's instructions.

  • Immunoassay: Transfer the lysate to the immunoassay plate and proceed with the AlphaScreen protocol, which typically involves adding acceptor and donor beads and incubating in the dark.[2]

  • Data Acquisition: Read the plate on a compatible plate reader.

Data Analysis and Interpretation

The data analysis is similar to the biochemical assay. An IC₅₀ value is determined by plotting the normalized p-p70S6K signal against the compound concentration and fitting to a sigmoidal dose-response curve. A potent IC₅₀ in this cellular assay, ideally within a 10-fold range of the biochemical IC₅₀, provides strong evidence that this compound is a cell-permeable inhibitor of the mTOR signaling pathway.

Conclusion and Next Steps

This application note details a robust, two-tiered approach to characterize this compound as a putative mTOR inhibitor. The proposed workflow establishes a foundation for confident decision-making in a drug discovery program.

  • Primary Biochemical Assay (FP): Confirms direct, potent inhibition of the mTOR kinase.

  • Secondary Cellular Assay (p-p70S6K): Validates on-target activity in a relevant cellular context.

Positive results from these assays would justify further investigation, including:

  • Kinase Selectivity Profiling: Testing the compound against a panel of other kinases (especially PI3K) to determine its selectivity.

  • mTORC2 Inhibition Assays: Measuring the phosphorylation of an mTORC2-specific substrate (e.g., Akt Ser473) to determine if the compound is a dual mTORC1/mTORC2 inhibitor.

  • Downstream Functional Assays: Evaluating effects on cell proliferation, viability, or apoptosis in various cancer cell lines.

By following these detailed protocols and validation principles, researchers can generate high-quality data to rigorously evaluate the potential of this compound as a novel therapeutic agent.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

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  • PerkinElmer. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. ResearchGate. Retrieved January 19, 2026, from [Link]

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  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved January 19, 2026, from [Link]

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  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved January 19, 2026, from [Link]

  • AACR. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research. [Link]

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Application Notes & Protocols: Foundational In Vivo Study Design for (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework for designing and executing a foundational in vivo study for the novel chemical entity (NCE), (R)-2-Morpholin-4-yl-propionic acid hydrochloride. Given the absence of extensive public data on its specific biological targets, this guide outlines a logical, phased approach beginning with essential safety and pharmacokinetic profiling, followed by broad functional screening to generate initial hypotheses about its pharmacodynamic effects. The protocols are designed for researchers, scientists, and drug development professionals initiating preclinical evaluation of small molecules where the primary mechanism of action is yet to be fully elucidated. The structure of this guide emphasizes scientific rationale, adherence to regulatory principles, and robust experimental design to ensure data integrity and reproducibility, which are critical for making informed decisions in early-stage drug discovery.[1][2]

Introduction: Rationale and Strategic Imperative

This compound is a heterocyclic compound featuring a morpholine ring, a scaffold that is considered a "privileged structure" in medicinal chemistry.[3][4] The morpholine moiety is present in numerous approved drugs, where it often confers favorable physicochemical properties, metabolic stability, and improved pharmacokinetics (PK).[3][5] Its inclusion can enhance a molecule's ability to interact with a wide range of biological targets, including enzymes and receptors within the central nervous system (CNS).[5][6][7]

  • Phase I: Acute Toxicity and Dose-Range Finding: To establish the Maximum Tolerated Dose (MTD) and identify a safe dose range for subsequent studies.

  • Phase II: Pharmacokinetic (PK) Profiling: To characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.

  • Phase III: Pharmacodynamic (PD) Observational Screening: To conduct a broad, unbiased assessment of potential physiological and behavioral effects to generate hypotheses about the compound's mechanism of action.

This phased approach ensures that each subsequent experiment is built upon a solid foundation of data, conserving resources and adhering to the ethical principles of animal research (the 3Rs: Replacement, Reduction, and Refinement).[2]

Phase I: Acute Toxicity and Dose-Range Finding Protocol

Causality Statement: The primary objective of this phase is to determine the safety and tolerability of the compound after a single administration across a wide range of doses. This is a non-negotiable first step; without establishing a safe dose, subsequent PK and PD data would be uninterpretable and potentially confounded by overt toxicity.[11] The "no-observed-adverse-effect level" (NOAEL) and MTD are critical parameters that inform all future in vivo work.[11]

Animal Model Selection
  • Species: Sprague Dawley rats are recommended. Rats are a standard model in toxicology and their larger size compared to mice facilitates serial blood sampling for satellite PK analysis and provides more complex behavioral readouts.[12][13]

  • Sex: Both males and females should be used to identify any potential sex-specific differences in toxicity.

  • Age/Weight: Young adult rats (8-10 weeks old, 250-300g) should be used to ensure metabolic and physiological maturity.

Experimental Design and Dosing
  • Route of Administration: Oral gavage (PO) is the recommended route. It ensures precise dose delivery and mimics a common clinical route for small molecules.[14][15] The compound should be formulated in a simple, inert vehicle (e.g., 0.5% methylcellulose in water).

  • Dose Escalation: A modified Fibonacci dose escalation scheme is often employed (e.g., 10, 30, 100, 300, 1000 mg/kg). This allows for a broad survey of doses with fewer animals.

  • Study Groups: As outlined in Table 1, cohorts will include a vehicle control and multiple dose-escalation groups.

Table 1: Example Dose-Range Finding Study Design

Cohort Treatment Group Dose (mg/kg, PO) N (Animals/Sex) Primary Observation Period
1 Vehicle Control 0 3 Male, 3 Female 14 Days
2 Low Dose 30 3 Male, 3 Female 14 Days
3 Mid Dose 1 100 3 Male, 3 Female 14 Days
4 Mid Dose 2 300 3 Male, 3 Female 14 Days

| 5 | High Dose | 1000 | 3 Male, 3 Female | 14 Days |

Step-by-Step Protocol
  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 5-7 days before the study begins.

  • Randomization: Randomize animals into treatment groups.

  • Fasting: Fast animals overnight (with access to water) before dosing to reduce variability in absorption.

  • Dose Administration: Administer the calculated dose volume via oral gavage. The volume should not exceed 10 mL/kg for rats.[16]

  • Clinical Observations:

    • Continuously observe animals for the first 30 minutes post-dose.

    • Conduct detailed clinical observations at 1, 2, 4, 8, and 24 hours post-dose.

    • Record observations daily for 14 days. Key parameters include changes in skin and fur, eyes, respiratory rate, autonomic signs (e.g., salivation), and CNS activity (e.g., tremors, convulsions, sedation, arousal).

  • Body Weight: Record body weight just prior to dosing and daily thereafter.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.

Phase II: Single-Dose Pharmacokinetic (PK) Profiling

Causality Statement: The goal of PK profiling is to understand the relationship between the administered dose and the resulting concentration of the drug in the body over time.[17] This information is essential for designing rational dosing schedules in subsequent efficacy studies. Key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure) provide a quantitative measure of the compound's ADME properties.[18]

Experimental Design
  • Animal Model: Male Sprague Dawley rats (250-300g) are sufficient for an initial PK screen. Catheterized models (e.g., jugular vein cannulation) are preferred for serial blood sampling to reduce animal stress and numbers.

  • Dose Selection: Select two to three dose levels from the non-toxic range identified in Phase I (e.g., a low and a high dose, such as 30 mg/kg and 300 mg/kg, PO).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at pre-dose (0) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Matrix: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and process to plasma by centrifugation. Store plasma at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to quantify the concentration of this compound in plasma.

Step-by-Step Protocol
  • Animal Preparation: Use jugular vein-catheterized rats. Ensure catheters are patent prior to the study.

  • Dosing: Administer the selected dose via oral gavage as described in Section 2.3.

  • Blood Collection: At each specified time point, withdraw the required volume of blood from the catheter. Flush the catheter with sterile saline to maintain patency.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Transfer plasma to labeled cryovials and store at -80°C.

  • Analysis: Analyze plasma samples using the validated LC-MS/MS method.

  • Data Modeling: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Description Units
Cmax Maximum observed plasma concentration ng/mL
Tmax Time at which Cmax is observed h
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration h*ng/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinity h*ng/mL
t1/2 Terminal half-life h
CL/F Apparent total clearance of the drug from plasma after oral administration L/h/kg

| Vz/F | Apparent volume of distribution after oral administration | L/kg |

Foundational In Vivo Study Workflow

The following diagram illustrates the logical progression and decision-making process for the foundational in vivo assessment of the compound.

G cluster_0 Phase I: Safety & Tolerability cluster_1 Phase II: Pharmacokinetics cluster_2 Phase III: Pharmacodynamics cluster_3 Decision & Next Steps start Start: NCE Identified (R)-2-Morpholin-4-yl-propionic acid HCl dose_range Acute Dose-Range Finding Study (See Protocol 2.3) start->dose_range mtd_eval Determine MTD & NOAEL dose_range->mtd_eval pk_study Single-Dose PK Study (See Protocol 3.3) mtd_eval->pk_study Safe Doses Identified pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) pk_study->pk_analysis pd_screen Functional Observational Battery (FOB) (See Protocol 4.2) pk_analysis->pd_screen Exposure Confirmed pd_analysis Identify Potential CNS Effects (e.g., Sedation, Stimulation) pd_screen->pd_analysis go_nogo Go/No-Go Decision pd_analysis->go_nogo next_steps Design Hypothesis-Driven Efficacy Studies in Relevant Disease Models go_nogo->next_steps Go

Caption: Workflow for foundational in vivo evaluation of an NCE.

Phase III: Pharmacodynamic (PD) Observational Screening

Causality Statement: With safety and exposure confirmed, this phase aims to uncover what the compound does to the biological system. A broad, unbiased observational screen, such as a Functional Observational Battery (FOB), is a powerful hypothesis-generating tool.[19] It systematically assesses behavior, autonomic function, and neuromuscular activity to provide a preliminary "fingerprint" of the compound's effects, which can guide the selection of future, more specific disease models. For a compound with a morpholine scaffold, this screen is particularly valuable for detecting potential CNS activity.[5]

Experimental Design
  • Animal Model: Male Sprague Dawley rats (250-300g).

  • Dose Selection: Use the same dose levels as the PK study to enable direct correlation between exposure and effect (PK/PD modeling). Include a vehicle control group.

  • Observations: Conduct a systematic FOB assessment at the time of predicted Tmax (from Phase II) and at several later time points to capture the onset, peak, and duration of any effects.

Step-by-Step Protocol
  • Acclimatization and Dosing: Follow procedures as previously described.

  • Open Field Assessment: At the scheduled time point, place the animal in a novel open-field arena. For 5-10 minutes, score behaviors such as:

    • Locomotor Activity: Number of line crossings, rearing.

    • Stereotypy: Repetitive behaviors like grooming, sniffing.

    • Arousal/Sedation: General activity level, posture (e.g., flattened).

  • Home Cage Observations: Observe the animal in its home cage for signs such as piloerection, changes in respiration, or tremors.

  • Manipulative Tests: Perform a series of simple reflex and sensory-motor tests:

    • Grip Strength: Assess forelimb and hindlimb strength.

    • Sensorimotor Response: Measure response to a tail pinch or auditory startle.

    • Righting Reflex: Time taken for the animal to right itself when placed on its back.

  • Physiological Measurements: Record body temperature.

  • Scoring: All observations should be made by a trained experimenter blinded to the treatment groups and scored using a standardized system (e.g., a 0-4 scale where 0 is normal).

PK/PD Relationship

The following diagram illustrates the fundamental relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), which is the central goal of this integrated study design.

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Dose Oral Dose Administered Plasma Drug Concentration in Plasma (Exposure) Dose->Plasma Absorption & Distribution Target Drug Binds to Biological Target Plasma->Target Target Engagement Effect Observable Behavioral & Physiological Effect Target->Effect

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Data Analysis and Interpretation

  • Toxicity: Determine the MTD as the highest dose that does not produce mortality or serious toxicity (e.g., >20% body weight loss). The NOAEL is the highest dose at which no adverse effects are observed.

  • Pharmacokinetics: Plot the mean plasma concentration versus time for each dose group. Use the calculated PK parameters (Table 2) to assess dose proportionality. For example, if the dose is doubled, does the AUC also double?

  • Pharmacodynamics: Analyze FOB scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

  • PK/PD Integration: Correlate the time course of any observed effects with the plasma concentration profile to establish a preliminary exposure-response relationship.

Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines (e.g., IACUC approval). The study design must prioritize animal welfare, using the minimum number of animals required to obtain scientifically valid results.[2] Should any animal exhibit signs of severe distress or pain, it must be humanely euthanized immediately.

References

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Application Notes and Protocols for (R)-2-Morpholin-4-yl-propionic acid hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Neurotherapeutics

The quest for effective treatments for neurological disorders is a journey into the complex interplay of cellular stress, inflammation, and neuronal demise. In this landscape, novel chemical entities offer new avenues for exploration. (R)-2-Morpholin-4-yl-propionic acid hydrochloride is one such compound. While its direct biological activity in the central nervous system is still under active investigation, its structural motifs—specifically the propionic acid backbone—suggest a potential to modulate pathways implicated in neurological insults.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound. We will move beyond simple procedural lists to provide the scientific rationale behind the experimental designs, ensuring that each protocol is a self-validating system for generating robust and reproducible data. The following application notes and protocols are designed to be a starting point for a thorough investigation into this compound's efficacy in preclinical models of neuroinflammation and ischemic stroke.

Compound Profile: this compound

This compound is a chiral organic compound. Its hydrochloride salt form generally confers improved solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo studies.

PropertyValueSource
CAS Number 1414960-58-9[1]
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.65 g/mol [1]
Physical Form White Solid[1]
Purity Typically ≥96%[1]

For experimental use, it is critical to obtain a Certificate of Analysis (CoA) from the supplier to confirm purity and identity. The enantiomeric purity is of particular importance, as stereoisomers can have vastly different biological activities. The S-enantiomer is also commercially available and could serve as a valuable control in stereospecificity studies.[2][3][4]

Hypothesized Mechanism of Action in Neurological Disorders

The presence of the propionic acid moiety is of significant interest. Endogenous propionate, a short-chain fatty acid, has a dual role in the body. While it serves as an important substrate for energy metabolism, its accumulation in the genetic disorder Propionic Acidemia (PA) is associated with severe neurological complications, including seizures and developmental delay.[5][6] The pathophysiology of PA involves mitochondrial dysfunction and oxidative stress.[5] It is hypothesized that this compound might act through one or more of the following mechanisms:

  • Competitive Inhibition: It may compete with endogenous propionate or its metabolites for binding to key enzymes or receptors, thereby mitigating the toxic effects of their accumulation in pathological states.

  • Modulation of Neuroinflammation: The morpholine ring is a common feature in many biologically active compounds. This compound could potentially modulate the activity of microglia, the resident immune cells of the brain, to reduce the production of pro-inflammatory mediators.

  • Direct Neuroprotection: The compound might have direct cytoprotective effects on neurons, enhancing their resilience to excitotoxicity, oxidative stress, or apoptotic stimuli prevalent in neurological disorders.

The following experimental protocols are designed to test these hypotheses.

In Vitro Application: Assessing Neuroprotective and Anti-inflammatory Properties

In vitro models provide a controlled environment to dissect the direct effects of a compound on specific cell types and pathways.[7] We propose a co-culture system of neurons and microglia to model neuroinflammation, a common pathological feature in many neurological diseases.[8][9][10]

Workflow for In Vitro Analysis

G cluster_0 Cell Culture Preparation cluster_1 Co-Culture & Treatment cluster_2 Endpoint Analysis prep_neurons Plate Primary Cortical Neurons co_culture Establish Neuron-Microglia Co-culture prep_neurons->co_culture prep_microglia Culture BV2 Microglial Cells prep_microglia->co_culture lps_ifn Induce Neuroinflammation (LPS/IFN-γ) co_culture->lps_ifn compound_treat Treat with (R)-2-Morpholin-4-yl- propionic acid hydrochloride lps_ifn->compound_treat viability Neuronal Viability Assay (e.g., MTT, PI Staining) compound_treat->viability Assess Neuroprotection cytokines Cytokine Measurement (ELISA / Multiplex Assay) compound_treat->cytokines Assess Anti-inflammatory Effect

Caption: Workflow for in vitro evaluation of the test compound.

Protocol 1: Neuroprotection in an In Vitro Model of Neuroinflammation

This protocol aims to determine if this compound can protect neurons from microglia-mediated inflammatory damage.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • BV2 microglial cell line[8]

  • Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin

  • DMEM with 10% FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)[8]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11]

  • Propidium Iodide (PI) and Hoechst 33342 stains[12]

Procedure:

  • Neuron Plating: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and culture for 5-7 days.

  • Co-culture Establishment: Add BV2 microglia to the neuronal cultures at a neuron-to-microglia ratio of 5:1.[8] Allow the co-culture to stabilize for 24 hours.

  • Compound Pre-treatment: Prepare a stock solution of this compound in sterile water or DMSO. Dilute to final concentrations (e.g., 1, 10, 100 µM) in culture medium. Pre-treat the co-cultures with the compound for 2 hours. Include a vehicle control.

  • Induction of Neuroinflammation: Add LPS (100 ng/mL) and IFN-γ (5 ng/mL) to the wells to activate the microglia.[8]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm.[11][13] This measures mitochondrial activity in viable cells.

    • PI/Hoechst Staining: Stain cells with Propidium Iodide (stains dead cells) and Hoechst 33342 (stains all nuclei).[12] Capture images using a fluorescence microscope and quantify the percentage of PI-positive cells.

Expected Outcome: A dose-dependent increase in neuronal viability in the compound-treated groups compared to the LPS/IFN-γ only group would indicate a neuroprotective effect.

Protocol 2: Quantification of Anti-inflammatory Effects

This protocol assesses whether the neuroprotective effect observed is due to a reduction in the production of pro-inflammatory cytokines.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Supernatant Collection: After the 48-hour incubation, carefully collect the culture supernatant from each well.

  • Cytokine Measurement:

    • Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of key pro-inflammatory cytokines such as TNF-α and IL-1β.

    • Alternatively, use a multiplex bead-based immunoassay (e.g., Bio-Plex) to simultaneously measure a panel of cytokines and chemokines from a small sample volume.[14][15]

Expected Outcome: A significant reduction in the levels of TNF-α and IL-1β in the supernatant of compound-treated wells would suggest an anti-inflammatory mechanism of action.

In Vivo Application: Efficacy in a Rodent Model of Ischemic Stroke

Animal models are essential for evaluating the therapeutic potential of a compound in a complex physiological system.[16] The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of focal ischemic stroke.[7][17]

Workflow for In Vivo Stroke Model

G cluster_0 Surgical Procedure cluster_1 Treatment & Monitoring cluster_2 Terminal Analysis animal_prep Animal Preparation (Anesthesia, Monitoring) mcao Induce Ischemia (Intraluminal Filament MCAO) animal_prep->mcao reperfusion Reperfusion (Filament Withdrawal) mcao->reperfusion compound_admin Compound Administration (e.g., i.p. or i.v.) reperfusion->compound_admin neuro_score Neurological Deficit Scoring (24h, 48h, 72h) compound_admin->neuro_score euthanasia Euthanasia & Brain Collection neuro_score->euthanasia infarct Infarct Volume Measurement (TTC Staining) euthanasia->infarct cytokines Brain Cytokine Analysis (Homogenate) euthanasia->cytokines

Caption: Workflow for in vivo evaluation in a rodent stroke model.

Protocol 3: Efficacy in a Transient MCAO Stroke Model

This protocol evaluates the ability of this compound to reduce brain injury and improve functional outcomes following a stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • Nylon monofilament suture (silicone-coated tip)

  • This compound formulated for injection (e.g., in saline)

  • 2,3,5-Triphenyltetrazolium chloride (TTC)

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and maintain body temperature at 37°C.

  • MCAO Surgery: Perform the intraluminal filament MCAO procedure to block the origin of the middle cerebral artery.[7][17]

  • Ischemia and Reperfusion: Maintain the occlusion for 60-90 minutes, then withdraw the filament to allow reperfusion.

  • Compound Administration: Administer the compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion. Select doses based on preliminary toxicity and pharmacokinetic studies.

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).

  • Infarct Volume Measurement: At 72 hours, euthanize the animals and perfuse with saline.

  • Harvest the brains and section them into 2 mm coronal slices.

  • Stain the slices with 2% TTC solution. Viable tissue stains red, while the infarcted area remains white.

  • Quantify the infarct volume using image analysis software.

Expected Outcome: A statistically significant reduction in both neurological deficit scores and infarct volume in the treated group compared to the vehicle group would demonstrate therapeutic efficacy.

Protocol 4: Analysis of Post-Stroke Neuroinflammation

This protocol measures the effect of the compound on the inflammatory response in the brain after stroke.

Procedure:

  • Follow steps 1-4 from Protocol 3.

  • Tissue Collection: At a designated time point (e.g., 24 or 72 hours post-MCAO), euthanize the animals and rapidly dissect the brain.

  • Isolate the ischemic hemisphere (ipsilateral) and the non-ischemic hemisphere (contralateral).

  • Tissue Homogenization: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.[18]

  • Protein Quantification: Determine the total protein concentration in the homogenate using a BCA or Bradford assay.

  • Cytokine Measurement: Use ELISA or multiplex immunoassays to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates.[14][15] Normalize cytokine levels to the total protein concentration.

Expected Outcome: A reduction in the levels of key pro-inflammatory cytokines in the ischemic hemisphere of treated animals would support an anti-inflammatory mechanism of action in vivo.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound for neurological disorders. The journey from a novel compound to a potential therapeutic is long and requires meticulous investigation. By combining these in vitro and in vivo approaches, researchers can build a comprehensive data package to understand the compound's mechanism, efficacy, and therapeutic window. It is through such rigorous scientific inquiry that we can hope to uncover the next generation of treatments for the millions affected by neurological disease.

References

  • Assessment of cell viability in primary neuronal cultures - PubMed - NIH. (n.d.).
  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (n.d.).
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. (2012-09-20).
  • In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Assessment of Cell Viability in Primary Neuronal Cultures | Scilit. (2008-06-30). Retrieved January 19, 2026, from [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC - PubMed Central. (2021-04-23). Retrieved January 19, 2026, from [Link]

  • Ischemic stroke: experimental models and reality - PMC - PubMed Central. (2017-01-07). Retrieved January 19, 2026, from [Link]

  • MEASUREMENT OF CYTOKINES IN THE BRAIN | Compendium of In Vivo Monitoring in Real-Time Molecular Neuroscience - World Scientific Publishing. (n.d.). Retrieved January 19, 2026, from [Link]

  • Animal models of focal ischemic stroke: brain size matters - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023-06-29). Retrieved January 19, 2026, from [Link]

  • Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC - NIH. (2018-07-10). Retrieved January 19, 2026, from [Link]

  • Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders | Semantic Scholar. (2021-04-23). Retrieved January 19, 2026, from [Link]

  • Human Brain In Vitro Model for Pathogen Infection-Related Neurodegeneration Study. (n.d.). Retrieved January 19, 2026, from [Link]

  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020-12-08). Retrieved January 19, 2026, from [Link]

  • Use of an immunocapture device to detect cytokine release in discrete brain regions - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell Viability Assessment - Protocols.io. (2024-03-14). Retrieved January 19, 2026, from [Link]

  • (PDF) Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - ResearchGate. (2021-04-23). Retrieved January 19, 2026, from [Link]

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  • Limited Time Offer (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Order Today [2rYA9dGF]. (n.d.). Retrieved January 19, 2026, from [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. (n.d.). Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Morpholin-4-yl-propionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a key chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] This application note provides a comprehensive, scalable, and robust protocol for its large-scale synthesis. The methodology is grounded in a classic nucleophilic substitution reaction, emphasizing process control, safety, and analytical validation to ensure a high-yield, high-purity outcome suitable for drug development professionals. We detail the rationale behind procedural choices, purification strategies, and critical characterization techniques.

Introduction and Synthetic Strategy

The enantiopurity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety profile. Chiral building blocks, such as this compound, are therefore indispensable in drug discovery. The synthetic strategy presented herein is designed for efficiency, scalability, and stereochemical integrity.

The core of the synthesis is a direct nucleophilic substitution (SN2) reaction. This approach is favored for its atom economy and straightforward execution on an industrial scale. The synthesis proceeds in two primary stages:

  • Nucleophilic Substitution: Reaction of the chiral electrophile, (R)-(+)-2-Chloropropionic acid, with morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the chloride from the stereogenic center of the propionic acid derivative. This reaction proceeds with inversion of configuration, but since the starting material is the (R)-enantiomer and the product nomenclature is based on the same core, the stereocenter's designation is retained.

  • Salt Formation: Conversion of the resulting free acid, (R)-2-Morpholin-4-yl-propionic acid, into its hydrochloride salt. This step is crucial as the hydrochloride salt typically exhibits enhanced stability, crystallinity, and handling properties compared to the free acid, which is often hygroscopic or an oil.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Salt Formation & Purification start_mats (R)-2-Chloropropionic Acid + Morpholine reaction S_N2 Reaction (Solvent, Base) start_mats->reaction workup Aqueous Work-up & Solvent Removal reaction->workup intermediate Crude (R)-2-Morpholin-4-yl-propionic Acid workup->intermediate salt_formation HCl Addition in Solvent intermediate->salt_formation filtration Isolation via Filtration salt_formation->filtration purification Recrystallization filtration->purification drying Vacuum Drying purification->drying final_product Pure (R)-2-Morpholin-4-yl-propionic acid HCl drying->final_product

Figure 1: Overall synthetic workflow for this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a 1 kg scale of the final product. Adjustments may be necessary for different scales, but the molar ratios and general conditions should remain consistent.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightRecommended Grade
(R)-(+)-2-Chloropropionic acid7474-05-7108.52 g/mol >98% purity, >99% ee
Morpholine110-91-887.12 g/mol >99%, Reagent Grade
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, Powdered
Isopropanol (IPA)67-63-060.10 g/mol Anhydrous
Hydrochloric Acid7647-01-036.46 g/mol 5-6 M solution in IPA
Ethyl Acetate141-78-688.11 g/mol Reagent Grade
Deionized Water7732-18-518.02 g/mol N/A

Equipment:

  • 20 L glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • 10 L addition funnel.

  • Heating/cooling circulator.

  • Large-scale rotary evaporator.

  • Nutsche filter or similar large-scale filtration apparatus.

  • Vacuum oven.

Part A: Synthesis of (R)-2-Morpholin-4-yl-propionic Acid

Rationale: This step involves the key SN2 reaction. Morpholine serves as both the nucleophile and the solvent, while potassium carbonate acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Using an excess of morpholine helps to ensure the complete consumption of the chiral starting material.

Figure 2: Reaction mechanism for the formation of the morpholine-substituted acid.

Procedure:

  • Charge the 20 L reactor with Morpholine (5.0 L, 57.4 mol, 5.0 eq.).

  • Begin stirring and add powdered anhydrous Potassium Carbonate (1.74 kg, 12.6 mol, 1.1 eq.).

  • Cool the stirred slurry to 10-15 °C using the circulator.

  • Slowly add (R)-(+)-2-Chloropropionic acid (1.25 kg, 11.5 mol, 1.0 eq.) via the addition funnel over 2-3 hours. Causality: The reaction is exothermic; slow addition is critical to maintain temperature control, preventing potential side reactions and ensuring safety.

  • After the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain for 12-18 hours.

  • Monitor the reaction progress by HPLC until the starting material is <1% remaining.

  • Cool the mixture to room temperature. Filter the reaction mixture to remove potassium salts, washing the filter cake with a small amount of isopropanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess morpholine. The resulting residue is the crude (R)-2-Morpholin-4-yl-propionic acid, which may be a viscous oil or semi-solid.

Part B: Hydrochloride Salt Formation and Purification

Rationale: The crude product is dissolved in a suitable solvent (isopropanol) and treated with hydrochloric acid to precipitate the desired salt. Recrystallization from a suitable solvent system is then employed to achieve high purity.

Procedure:

  • Dissolve the crude residue from Part A in Isopropanol (6.0 L). Gentle warming may be required.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a 5-6 M solution of HCl in Isopropanol (~2.1 L, ~11.5 mol, 1.0 eq.) while maintaining the temperature below 10 °C. A thick white precipitate will form.

  • Stir the slurry at 0-5 °C for an additional 2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration. Wash the filter cake with cold Isopropanol (2 x 1 L).

  • Purification (Recrystallization): Transfer the wet cake to a clean reactor. Add a mixture of Isopropanol and Deionized Water (e.g., 95:5 v/v) and heat until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to maximize crystal formation.

  • Filter the purified crystals, wash with cold isopropanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Results
ParameterTypical Value
Yield 75-85% (overall)
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0%
Chiral Purity (ee) >99.5%
Melting Point Approx. 195-200 °C (decomposes)

Analytical Characterization

Rigorous analytical testing is essential to validate the identity, purity, and stereochemical integrity of the final product.

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationPeaks corresponding to the morpholine ring protons, the methine proton (CH), and the methyl group (CH₃).
¹³C NMR Structural ConfirmationPeaks corresponding to the carbonyl carbon, morpholine carbons, and the aliphatic carbons of the propionic acid backbone.
Mass Spec (ESI+) Molecular Weight[M+H]⁺ ion corresponding to the free acid at m/z ≈ 160.1.
HPLC Purity AssessmentSingle major peak with area >99.0%.
Chiral HPLC Enantiomeric PuritySeparation of (R) and (S) enantiomers, showing >99.5% enantiomeric excess (ee) for the (R) enantiomer.[2][3][4]
FT-IR Functional Group IDBroad O-H stretch (acid), C=O stretch, C-N and C-O stretches.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats, is mandatory.

  • (R)-(+)-2-Chloropropionic acid: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[5][6][7][8]

  • Morpholine: Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[9][10][11][12]

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Emergency eyewash stations and safety showers must be readily accessible. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]

  • Hu, W., & Hu, X. (2010). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 1(1), 107-110. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • Li, G., & Wei, H. (2012). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 10(30), 5858-5860. [Link]

  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • Cambridge Bioscience. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Dellaria, J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916–3926. [Link]

  • ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • ResearchGate. (2023). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

  • ChemSynthesis. (2025). 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • Leadson-Target. (n.d.). (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. [Link]

  • NileRed. (2022). Morpholine Preparation from Diethanolamine. [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. [Link]

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Application Notes & Protocols: High-Purity (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The stereochemical integrity of this compound is paramount, as the biological activity and safety profile of its downstream products are often enantiomer-dependent. This guide provides an in-depth exploration of robust purification techniques to achieve high chemical and enantiomeric purity of the target compound. We will delve into the principles and detailed protocols for purification by recrystallization and preparative chiral High-Performance Liquid Chromatography (HPLC), supported by analytical methods for purity verification. This document is designed to be a practical resource, blending theoretical principles with actionable laboratory procedures to empower researchers in their synthesis and development endeavors.

Introduction: The Criticality of Chiral Purity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule can be the difference between a therapeutic breakthrough and a toxicological liability. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological and toxicological profiles. The (R)-enantiomer of 2-Morpholin-4-yl-propionic acid is a valuable synthetic intermediate. Its utility, however, is directly tied to its enantiomeric purity. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, off-target effects, or unforeseen toxicity in the final active pharmaceutical ingredient (API).

Furthermore, chemical impurities from the synthetic process can interfere with downstream reactions, generate unwanted byproducts, and complicate analytical characterization. Therefore, the development of effective and reproducible purification strategies is not merely a matter of good laboratory practice but a critical step in ensuring the quality, safety, and efficacy of the final therapeutic agent.

This guide will provide the necessary protocols to address these purification challenges head-on, focusing on two primary, yet powerful, techniques: recrystallization and chiral HPLC.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of what needs to be removed. The synthesis of this compound can introduce several types of impurities:

  • The (S)-enantiomer: The most critical impurity to remove for chiral applications. Its presence reduces the enantiomeric excess (%ee) of the final product.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include morpholine, a chiral starting material like (R)-2-bromopropionic acid, or their derivatives.

  • Reaction Byproducts: Side reactions can lead to a variety of structurally related impurities.

  • Residual Solvents: Solvents used in the synthesis and workup may be retained in the crude product.

The choice of purification method will depend on the nature and quantity of these impurities.

Purification by Recrystallization: A Powerful First Step

Recrystallization is a robust and scalable technique for purifying solid compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[1][2] For a polar, ionic compound like this compound, the selection of an appropriate solvent is key.

The Science of Solvent Selection

The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities.

  • Non-reactive with the compound.

  • Volatile enough to be easily removed from the purified crystals.

Given the polar and ionic nature of the hydrochloride salt, polar solvents are a logical starting point. A mixed solvent system, often a polar solvent in which the compound is soluble and a less polar solvent in which it is not, can be highly effective for fine-tuning solubility.

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability for this compoundRationale
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group can solvate the polar functional groups. Solubility is likely high, may require an anti-solvent.
Water H₂OHighThe compound is a salt and is expected to be highly water-soluble. Often used in combination with a miscible organic solvent.
Ketones AcetoneLow to ModerateMay be a suitable anti-solvent when used with an alcohol or water.
Ethers Diethyl ether, THFLowUseful as anti-solvents to induce precipitation from more polar solutions.
Hydrocarbons Hexane, HeptaneVery LowPrimarily used as anti-solvents.
Step-by-Step Recrystallization Protocol

Objective: To purify crude this compound by removing chemical impurities and potentially enriching the enantiomeric purity.

Materials:

  • Crude this compound

  • Selection of solvents (e.g., isopropanol, ethanol, water, acetone, diethyl ether)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Protocol:

  • Solvent Screening:

    • Place a small amount (e.g., 50 mg) of the crude material into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe.

    • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath. Observe for crystal formation.

    • The ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.

    • If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

  • Dissolution:

    • Place the bulk of the crude material in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or "good" solvent of a pair) in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed receiving flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass or loose-fitting stopper and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Chiral HPLC: The Gold Standard for Enantiomeric Purification

For achieving the highest levels of enantiomeric purity, and for separating the target compound from closely related impurities, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5]

Principles of Chiral HPLC Method Development

Developing a successful chiral HPLC method involves a systematic approach to selecting the appropriate column and mobile phase.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often a good starting point for a wide range of chiral compounds, including those with amino acid-like structures.[6] Macrocyclic glycopeptide-based CSPs are also effective for polar and ionic compounds.[7]

  • Mobile Phase Selection: The choice of mobile phase depends on the CSP. For polysaccharide-based columns, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are common. For macrocyclic glycopeptide columns, reversed-phase or polar organic modes are often used.

  • Additives: For a compound with a basic nitrogen (morpholine) and an acidic carboxylic acid, mobile phase additives can significantly improve peak shape and resolution. Basic additives like diethylamine (DEA) can interact with acidic sites on the silica support, while acidic additives like trifluoroacetic acid (TFA) or formic acid can protonate the analyte.

Diagram 1: General Workflow for Purification

G crude Crude (R)-2-Morpholin-4-yl- propionic acid HCl recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (HPLC, NMR, MP) recrystallization->analysis1 decision1 Purity > 95%? analysis1->decision1 chiral_hplc Preparative Chiral HPLC decision1->chiral_hplc No final_product High-Purity Product decision1->final_product Yes analysis2 Purity & %ee Analysis (Chiral HPLC) chiral_hplc->analysis2 decision2 Purity > 99% & %ee > 99%? analysis2->decision2 decision2->chiral_hplc No (Re-process) decision2->final_product Yes

Caption: A decision-making workflow for the purification of (R)-2-Morpholin-4-yl-propionic acid HCl.

Protocol for Chiral HPLC Method Development and Preparative Purification

Objective: To develop an analytical chiral HPLC method for determining the enantiomeric excess of this compound and to scale this method for preparative purification.

Materials:

  • Purified (by recrystallization) or crude this compound

  • Racemic 2-Morpholin-4-yl-propionic acid hydrochloride (for method development)

  • HPLC system with a UV detector

  • Analytical chiral columns (e.g., Chiralpak® series, Chiralcel® series)

  • Preparative chiral column (corresponding to the best analytical column)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)

Protocol:

Part A: Analytical Method Development

  • Initial Column and Mobile Phase Screening:

    • Prepare a stock solution of the racemic compound (~1 mg/mL) in the mobile phase.

    • Start with a polysaccharide-based column (e.g., Chiralpak® IA or AD-H).

    • Begin with a simple mobile phase, for example, 90:10 hexane:isopropanol.

    • Inject the racemic standard and monitor the chromatogram. If no separation is observed, systematically vary the alcohol content (e.g., to 80:20, 70:30) and try different alcohols (ethanol).

    • If peak shape is poor, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA).

  • Method Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution (Rs > 1.5).

    • Optimize the flow rate and column temperature to improve efficiency and resolution.

Part B: Preparative Purification

  • Method Scaling:

    • Once an optimal analytical method is developed, scale it to a preparative column of the same stationary phase. The flow rate should be adjusted based on the column diameter.

    • Prepare a concentrated solution of the material to be purified in the mobile phase.

  • Fraction Collection:

    • Perform injections onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the desired (R)-enantiomer.

  • Product Isolation:

    • Combine the fractions containing the pure (R)-enantiomer.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting solid should be the highly purified this compound.

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Chiralpak® AD-H (4.6 x 250 mm)Chiralcel® OJ-H (4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)Methanol / Acetonitrile (50:50 v/v)
Additive 0.1% Trifluoroacetic Acid0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmUV at 210 nm

Diagram 2: Chiral HPLC Method Development Logic

G start Start: Racemic Standard screen_cols Screen CSPs (e.g., Polysaccharide-based) start->screen_cols screen_mp Screen Mobile Phases (Normal, Polar Organic) screen_cols->screen_mp eval1 Separation? screen_mp->eval1 eval1->screen_cols None optimize Optimize Mobile Phase Ratio, Flow Rate, Temperature eval1->optimize Partial additives Add Modifier (Acidic or Basic) eval1->additives Poor Shape eval2 Good Resolution (Rs > 1.5) & Peak Shape? optimize->eval2 additives->optimize eval2->optimize No final_method Final Analytical Method eval2->final_method Yes

Caption: A logical flowchart for the systematic development of a chiral HPLC method.

Analytical Verification of Purity

After purification, it is essential to verify the chemical and enantiomeric purity of the final product.

  • Chiral HPLC: The developed analytical method should be used to determine the enantiomeric excess (%ee) of the purified material. The %ee is calculated from the peak areas of the two enantiomers.[8]

  • Proton NMR (¹H NMR): To confirm the chemical structure and identify any remaining impurities or residual solvents.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Conclusion

The purification of this compound to a high degree of chemical and enantiomeric purity is a critical step in its application for pharmaceutical research and development. This guide has outlined a systematic and scientifically grounded approach to achieving this goal. By first employing a bulk purification technique like recrystallization, followed by a high-resolution method such as preparative chiral HPLC, researchers can confidently obtain material of the required quality. The detailed protocols and the underlying principles discussed herein provide a solid foundation for the successful purification of this and other similar chiral molecules.

References

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. [Link]

  • ResearchGate. (2015). How can I separate my active natural compound from HCL?. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

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  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

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  • University of Rochester Department of Chemistry. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

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Application Notes & Protocols: (R)-2-Morpholin-4-yl-propionic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Morpholine Scaffolds in Drug Discovery

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral building block of significant interest to the medicinal chemistry community. Its inherent structural features—a stereochemically defined propionic acid moiety and a morpholine ring—offer a unique combination of properties that are highly advantageous for the design of novel therapeutics. The morpholine group, a common pharmacophore, is known to improve the pharmacokinetic profile of drug candidates by enhancing aqueous solubility and metabolic stability[1]. The chiral propionic acid side chain provides a crucial handle for stereospecific interactions with biological targets, a cornerstone of modern rational drug design.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, with a specific focus on its application as a key intermediate in the synthesis of selective Cannabinoid Receptor 2 (CB2) agonists.

Core Application: Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists

The primary and most well-documented application of the 2-morpholin-4-yl-propionic acid scaffold in medicinal chemistry is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a compelling therapeutic target, primarily expressed in immune cells, and is implicated in inflammatory and pain pathways. Unlike the CB1 receptor, activation of CB2 is not associated with psychoactive effects, making selective CB2 agonists highly sought after for the treatment of various inflammatory conditions and neuropathic pain[2][3].

Research has demonstrated that the incorporation of a morpholine-containing side chain can lead to potent and selective CB2 agonists. The morpholine moiety is believed to occupy a specific region of the CB2 receptor binding pocket, contributing to the overall affinity and selectivity of the ligand[2].

Workflow for the Synthesis of a Model CB2 Agonist

The following diagram illustrates a generalized workflow for the synthesis of a CB2 agonist utilizing a morpholine propionic acid derivative.

CB2 Agonist Synthesis Workflow General Synthetic Workflow for CB2 Agonists cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product & Analysis Core_Scaffold Core Scaffold (e.g., aminopyridine) Coupling Amide Bond Formation Core_Scaffold->Coupling Morpholine_Acid (R)-2-Morpholin-4-yl-propionic acid Activation Carboxylic Acid Activation Morpholine_Acid->Activation e.g., HATU, HOBt Activation->Coupling Purification Chromatographic Purification Coupling->Purification Final_Compound Final CB2 Agonist Purification->Final_Compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Final_Compound->Characterization Biological_Assay In vitro & In vivo CB2 Receptor Assays Characterization->Biological_Assay

Caption: Synthetic workflow for CB2 agonist synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative CB2 agonist, adapted from established procedures in the literature[2][4].

Protocol 1: Amide Coupling of (R)-2-Morpholin-4-yl-propionic acid with an Aminopyridine Core

This protocol describes the crucial amide bond formation step, which links the chiral morpholine propionic acid moiety to a core scaffold, a common strategy in the synthesis of CB2 agonists[4].

Materials:

  • This compound

  • Substituted aminopyridine core

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the substituted aminopyridine core (1.0 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl-2-morpholin-4-yl-propanamide derivative.

Self-Validation and Causality:

  • Neutralization Step: The initial addition of DIPEA is critical to deprotonate the hydrochloride salt of the morpholine propionic acid, liberating the free carboxylic acid necessary for the coupling reaction.

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, which is crucial for maintaining the stereochemical integrity of the chiral center.

  • Work-up Procedure: The aqueous washes are essential to remove the DMF solvent, unreacted starting materials, and coupling byproducts, simplifying the subsequent purification.

  • Purification: Chromatographic purification is necessary to isolate the final compound with high purity, which is a prerequisite for accurate biological evaluation.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes key structural modifications and their impact on CB2 receptor activity, based on findings from the development of morpholine-containing CB2 agonists[2].

R-Group Modification on Core ScaffoldCB2 Receptor Affinity (Ki, nM)Selectivity vs. CB1Rationale for Modification
Small alkyl (e.g., methyl)ModerateGoodProbes steric tolerance in the binding pocket.
Bulky alkyl (e.g., t-butyl)HighExcellentEnhances van der Waals interactions.
PhenylLowModerateMay introduce unfavorable steric clashes.
Halogenated phenylVariableVariableModulates electronic properties and potential for halogen bonding.

The Importance of Chirality: The (R)-Enantiomer

While some initial studies may utilize racemic mixtures for preliminary screening, the development of a final drug candidate almost invariably requires the synthesis and evaluation of individual enantiomers. The three-dimensional structure of drug targets, such as GPCRs like the CB2 receptor, creates a chiral environment. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The use of enantiomerically pure starting materials like this compound is a cornerstone of efficient and rational drug discovery. It allows for the synthesis of a single, well-defined stereoisomer, which simplifies downstream analysis, including:

  • Unambiguous SAR: Structure-activity relationships can be established without the confounding influence of a second enantiomer.

  • Clearer Pharmacokinetic and Pharmacodynamic Profiles: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a single enantiomer can be more accurately determined.

  • Reduced Potential for Off-Target Effects: The "inactive" enantiomer is not always inert and can sometimes contribute to off-target effects or side effects.

The following diagram illustrates the concept of stereospecific binding of a chiral ligand to a receptor.

Chiral Ligand-Receptor Interaction Stereospecific Binding of Chiral Ligands cluster_0 Receptor Binding Pocket cluster_1 Chiral Ligands Receptor Chiral Receptor Binding Site R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor High Affinity Binding (Good Fit) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low Affinity Binding (Poor Fit)

Caption: Chiral ligand-receptor interaction model.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its application in the synthesis of selective CB2 receptor agonists highlights its potential for the development of novel therapeutics for inflammatory and pain-related disorders. The protocols and principles outlined in these application notes are intended to provide a solid foundation for researchers to incorporate this and similar chiral scaffolds into their drug discovery programs, ultimately contributing to the advancement of new and effective medicines.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes. Our focus is on maximizing yield and maintaining the chiral integrity of the target molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of (R)-2-Morpholin-4-yl-propionic acid?

A1: The two most prevalent and reliable chiral starting materials are (R)-Alanine and (R)-2-bromopropionic acid. The choice between them often depends on availability, cost, and the desired synthetic strategy.

Q2: What is the primary reaction mechanism for the synthesis of (R)-2-Morpholin-4-yl-propionic acid from (R)-2-bromopropionic acid and morpholine?

A2: The core reaction is a nucleophilic substitution (SN2) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in (R)-2-bromopropionic acid. This reaction typically proceeds with an inversion of stereochemistry.[1]

Q3: What are the critical factors that influence the yield and purity of the final product?

A3: Several factors are crucial: the choice of base, reaction temperature, solvent, and the stoichiometry of the reactants. Careful control of these parameters is essential to minimize side reactions and maximize the yield of the desired product.

Q4: How is the final product isolated and purified?

A4: The typical procedure involves an initial workup to remove unreacted starting materials and inorganic salts. The free base, (R)-2-Morpholin-4-yl-propionic acid, is then converted to its hydrochloride salt. Purification is often achieved through crystallization or recrystallization from a suitable solvent system to yield a high-purity solid.

Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues encountered during the synthesis.

Issue 1: Low Yield of (R)-2-Morpholin-4-yl-propionic acid

A common challenge in this synthesis is a lower than expected yield. The following decision tree can help diagnose and resolve this issue.

Caption: Troubleshooting workflow for low yield.

Issue 2: Racemization of the Chiral Center

Maintaining the stereochemical integrity of the (R)-enantiomer is critical. Any racemization will result in a mixture of enantiomers, which can be difficult and costly to separate.

Q: What are the main causes of racemization in this synthesis?

A: Racemization can occur under harsh reaction conditions, particularly with the use of strong bases or high temperatures, which can lead to the deprotonation of the alpha-carbon to the carboxylic acid, forming a planar enolate intermediate.[2][3][4]

Preventative Measures:

  • Choice of Base: Employ a non-nucleophilic base of moderate strength, such as potassium carbonate or triethylamine. Avoid strong bases like sodium hydroxide, especially at elevated temperatures.

  • Temperature Control: Maintain the reaction temperature at a moderate level. While some heat may be necessary to drive the reaction, excessive temperatures should be avoided.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Sometimes, the hydrochloride salt may not precipitate easily or may form an oil.

Q: What can be done if the hydrochloride salt does not crystallize?

A: This can be due to several factors, including the presence of impurities, the choice of solvent, or an incorrect pH.

Troubleshooting Steps:

  • Ensure Purity: The crude free base should be reasonably pure before attempting salt formation. Consider a preliminary purification step if necessary.

  • Solvent Selection: The choice of solvent for precipitation is crucial. A solvent in which the hydrochloride salt is poorly soluble is required. Common choices include isopropanol, ethanol, or mixtures with diethyl ether or ethyl acetate.

  • Anhydrous Conditions: Ensure that the solvent and the HCl source are anhydrous, as water can sometimes hinder crystallization.

  • Seeding: If a small amount of the crystalline product is available, adding a seed crystal can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

  • Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis from (R)-2-Bromopropionic Acid and Morpholine

This is a direct and efficient method for the synthesis.

Reaction Scheme:

reaction_scheme R_Bromo (R)-2-Bromopropionic acid Product_free_base (R)-2-Morpholin-4-yl-propionic acid R_Bromo->Product_free_base Morpholine Morpholine Morpholine->Product_free_base Base Base (e.g., K2CO3) Base->Product_free_base Solvent Solvent (e.g., DMF) Solvent->Product_free_base Final_Product This compound Product_free_base->Final_Product HCl HCl HCl->Final_Product

Caption: Synthesis from (R)-2-Bromopropionic acid.

Materials:

  • (R)-2-Bromopropionic acid

  • Morpholine

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

  • Ethyl acetate

  • Isopropanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-bromopropionic acid (1 equivalent) and potassium carbonate (2.2 equivalents) in anhydrous DMF.

  • Addition of Morpholine: To the stirred suspension, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of DMF.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities. Adjust the pH of the aqueous layer to approximately 3-4 with dilute HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Morpholin-4-yl-propionic acid as a free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of isopropanol. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH is acidic and precipitation is complete.

  • Crystallization and Isolation: Cool the mixture in an ice bath to promote crystallization. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis from (R)-Alanine

This two-step protocol involves the conversion of (R)-Alanine to (R)-2-bromopropionic acid followed by the reaction with morpholine.

Step 1: Synthesis of (R)-2-Bromopropionic Acid from (R)-Alanine [5]

Materials:

  • (R)-Alanine

  • Potassium bromide

  • Sulfuric acid

  • Sodium nitrite

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve (R)-Alanine in an aqueous solution of potassium bromide and sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination: To the cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Reaction Completion: Stir the reaction mixture at 0-5 °C for 2-3 hours and then allow it to warm to room temperature overnight.

  • Extraction: Extract the reaction mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-2-bromopropionic acid.

Step 2: Synthesis of this compound

Follow the procedure outlined in Protocol 1, using the crude (R)-2-bromopropionic acid obtained from Step 1.

Data Presentation

The following table summarizes the key reaction parameters and their optimized values for the synthesis of (R)-2-Morpholin-4-yl-propionic acid from (R)-2-bromopropionic acid.

ParameterRecommended Value/ConditionRationale
Stoichiometry
(R)-2-bromopropionic acid1 equivalentLimiting reagent.
Morpholine1.1 - 1.2 equivalentsA slight excess drives the reaction to completion.
Base (e.g., K2CO3)2.2 equivalentsNeutralizes the HBr formed and the carboxylic acid proton.
Reaction Conditions
SolventAnhydrous DMF or AcetonitrilePolar aprotic solvents favor SN2 reactions.
Temperature60 - 70 °CProvides sufficient energy for the reaction without promoting significant side reactions or racemization.
Reaction Time12 - 24 hoursTypically sufficient for complete conversion. Monitor by TLC/LC-MS.
Workup & Purification
Extraction pH~3-4To protonate the product for extraction into an organic solvent.
Crystallization SolventIsopropanol/Diethyl EtherProvides good recovery of the hydrochloride salt as a crystalline solid.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.[6][7][8][9]

General Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column is required. Common examples include columns based on cyclodextrins or Pirkle-type phases.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

The goal is to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).

References

  • dl-ALANINE. Organic Syntheses Procedure. Available at: [Link]

  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • 2-Br Propionic Acid Physical Properties. Sciencemadness.org. Available at: [Link]

  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. Available at: [Link]

  • Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. YouTube. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link]

  • When (S)-2-bromopropanoic acid [(S) - Filo. Filo. Available at: [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. Available at: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available at: [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure. Available at: [Link]

  • 2-bromopropionic acid. Semantic Scholar. Available at: [Link]

  • 2-Bromopropionic Acid: Comprehensive Overview and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. YouTube. Available at: [Link]v=R9f-zW4P9aI)

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(R)-2-Morpholin-4-yl-propionic acid hydrochloride solubility and stability issues.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common handling challenges associated with this chiral molecule, specifically focusing on solubility and stability. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

This compound, a morpholine derivative of (R)-alanine, is a valuable building block in medicinal chemistry and organic synthesis.[1] However, its physicochemical properties as a hydrochloride salt of a chiral amino acid derivative can present challenges. This guide provides field-proven insights and methodologies to address these issues head-on.

Physicochemical Properties

A clear understanding of the basic properties of this compound is the first step in successful experimental design.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[2][3]
Molecular Weight ~195.65 g/mol [4]
Appearance White Solid[4]
Purity Typically ≥96%[4]
Structure Chiral molecule with one stereocenter[5][6]

Note: Specific experimental data on pKa and solubility in various solvents are not extensively published. Empirical determination is strongly recommended for your specific buffer systems and concentrations.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling of this compound.

Q1: What is the recommended solvent for initial stock solution preparation?

A1: Given its nature as a hydrochloride salt, this compound is expected to have its highest solubility in polar protic solvents.

  • Primary Recommendation: Start with deionized water. The hydrochloride salt form ensures that the morpholine nitrogen is protonated, which generally confers good aqueous solubility.

  • Secondary Options: If higher concentrations are needed or if aqueous solutions are not suitable for your downstream application, consider Dimethyl Sulfoxide (DMSO) or ethanol.

  • Best Practice: Always begin with a small amount of the compound in a small volume of solvent to assess solubility before committing your entire stock.

Q2: I'm struggling to dissolve the compound in water. What am I doing wrong?

A2: This is a common issue that can often be resolved with simple procedural adjustments. The term "soluble" can be relative, and dissolution kinetics can be slow.

  • Causality: The compound is a crystalline solid, and breaking down the crystal lattice to allow solvation can require energy input. Incomplete dissolution can lead to inaccurate concentration calculations and inconsistent results.

  • Troubleshooting Steps:

    • Increase Agitation: Ensure the solution is being vortexed or stirred vigorously.

    • Gentle Warming: Warm the solution to 37-40°C. This can significantly increase both the rate of dissolution and the solubility limit. Avoid aggressive heating, which could risk degradation.

    • Sonication: Use a bath sonicator for 5-10 minute intervals. The ultrasonic waves help to break apart solid aggregates and enhance solvent interaction.

    • pH Adjustment: Ensure your water is neutral or slightly acidic. If using a buffered solution, the pH may be affecting solubility (see Troubleshooting Guide below).

Q3: How does pH impact the solubility and stability of this compound?

A3: The pH of the solution is a critical parameter. The molecule has two ionizable groups: the carboxylic acid and the tertiary amine (morpholine nitrogen).

  • Chemical Principle:

    • At low pH (e.g., < 2) , the carboxylic acid will be protonated (-COOH) and the morpholine nitrogen will be protonated (-NH⁺-). The molecule will carry a net positive charge.

    • At mid-range pH , the carboxylic acid will deprotonate (-COO⁻) while the morpholine nitrogen remains protonated (-NH⁺-), forming a zwitterion. Solubility is often lowest near the isoelectric point (pI).

    • At high pH (e.g., > 9) , the morpholine nitrogen will deprotonate, and the molecule will carry a net negative charge.

  • Stability Concerns: While adjusting pH can aid solubility, extremes should be avoided. Strongly basic conditions (pH > 9) could potentially promote degradation pathways for the propionic acid moiety over extended periods.[7]

Q4: What are the optimal storage conditions for the solid compound and its solutions?

A4: Proper storage is crucial for maintaining the compound's integrity.

  • Solid Form: Store the vial tightly sealed in a cool, dry, and dark place. A desiccator at 4°C is ideal. This minimizes exposure to moisture and light, which can promote degradation.[8][9]

  • Solutions:

    • Best Practice: Prepare solutions fresh for each experiment.

    • Short-Term Storage (1-2 days): Aqueous or DMSO stock solutions should be stored at 4°C.

    • Long-Term Storage (>2 days): Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution and potentially degrade.

Q5: As this is the (R)-enantiomer, is there a risk of racemization in solution?

A5: This is an excellent question for any chiral compound. The chiral center in this molecule is a carbon atom positioned between the morpholine ring and a carboxylic acid group.

  • Mechanistic Insight: Racemization would require the deprotonation of the alpha-hydrogen, forming a planar carbanion intermediate, which can then be re-protonated from either face.

  • Risk Assessment: Under standard experimental conditions (neutral to moderately acidic/basic pH, ambient temperature), the risk of racemization is very low. The pKa of the alpha-hydrogen is not low enough for significant deprotonation. However, exposure to extreme pH values or high temperatures for prolonged periods could increase this risk. If your application is highly sensitive to enantiomeric purity, this should be analytically monitored.[10][11]

Troubleshooting Guides

This section provides structured workflows for resolving specific experimental challenges.

Scenario 1: Precipitate Forms When Diluting Stock into Final Buffer

You've successfully dissolved the compound in water to make a 10 mM stock, but upon diluting it into your pH 7.4 phosphate-buffered saline (PBS) for a cell-based assay, a fine precipitate or cloudiness appears.

Underlying Cause: This is a classic case of pH-dependent solubility. Your compound is likely less soluble at pH 7.4 than in the initial slightly acidic aqueous stock. This pH may be close to the compound's isoelectric point, where the net molecular charge is zero, minimizing its interaction with the polar water solvent and leading to aggregation.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting Workflow start Precipitate observed in final buffer q1 Is DMSO a viable solvent for your experiment? start->q1 sol_dmso Prepare high-concentration stock in DMSO (e.g., 50-100 mM). Perform serial dilution into final buffer. Ensure final DMSO % is non-toxic. q1->sol_dmso Yes q2 Can you slightly adjust the final buffer pH? q1->q2 No end_node Problem Resolved sol_dmso->end_node sol_ph Prepare stock in water. Adjust final buffer pH down (e.g., to 7.0 or 6.8) if experimentally permissible. q2->sol_ph Yes sol_conc Lower the final working concentration. The concentration may be above the solubility limit at that pH. q2->sol_conc No sol_ph->end_node sol_conc->end_node

Caption: Workflow for addressing buffer-induced precipitation.

Scenario 2: Inconsistent Results from Day-to-Day Experiments

You are performing a dose-response curve and notice that the EC₅₀ value shifts significantly when using solutions that were prepared a few days prior, even when stored at 4°C.

Underlying Cause: This strongly suggests that the compound is unstable in your solution over the storage period. This could be due to hydrolysis, oxidation, or other degradation pathways. While the morpholine ring is generally stable, propionic acid derivatives can be susceptible to degradation.[12][13]

Protocol for Assessing and Ensuring Solution Stability:

G cluster_1 Protocol for Ensuring Solution Stability start Inconsistent experimental results observed step1 MANDATE: Prepare fresh solutions from solid for every experiment. This is the gold standard. start->step1 q1 Is preparing fresh daily impractical? step1->q1 step2 Prepare a concentrated stock (DMSO or water). Aliquot into single-use tubes. Flash-freeze and store at -80°C. q1->step2 Yes end_node Reproducible Results q1->end_node No step3 For each experiment, thaw one aliquot. Use immediately and discard any remainder. AVOID freeze-thaw cycles. step2->step3 validation Optional but Recommended: Validate stability via HPLC. Analyze an aliquot at T=0 and after 24h at RT/4°C to confirm integrity. step3->validation validation->end_node

Caption: Decision tree for managing solution stability.

References
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Wikipedia. Propionic acid. [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • ChemSynthesis. 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • Chemistry LibreTexts. (2023). Practice Problems. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • Organic Problems. Stereochemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Chemistry Steps. Stereochemistry Practice Problems. [Link]

  • Test 2 Extra Stereochem Practice-Answers.pdf. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • YouTube. Chirality and Stereochemistry Practice Problems. [Link]

  • NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Limited Time Offer. (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. [Link]

  • SciSpace. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. [Link]

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Technical Support Center: Crystallization of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this compound in a crystalline form. Here, we address common and advanced troubleshooting scenarios with in-depth explanations and actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a compound separates from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[1][2] This is often due to high supersaturation, a low melting point of the solid (potentially depressed by impurities), or kinetic hindrances to nucleation.[1][3] The resulting oil is often an excellent solvent for impurities, which can hinder subsequent crystallization and compromise purity.[1]

Troubleshooting Steps:

  • Reduce Supersaturation Rate: Rapid cooling is a common cause of oiling out. Slow down the cooling process to allow molecules sufficient time to orient into a crystal lattice. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[3]

  • Increase Solvent Volume: The solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point.[3] Try redissolving the oil by heating and adding a small amount of additional solvent.[3]

  • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add an "anti-solvent" where it is poorly soluble until turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and cool slowly. For hydrochloride salts, solvents like 2-propanol are often preferred over ethanol where they might be too soluble.[4] The addition of ethers can also help precipitate the salt.[4]

  • Seeding: Introduce a small amount of previously obtained pure crystals (seed crystals) to the supersaturated solution at a temperature just below the saturation point. This provides a template for crystal growth and can bypass the kinetic barrier for nucleation.

FAQ 2: No crystals are forming, even after extended cooling. What should I do?

Answer: The failure of a compound to crystallize from a supersaturated solution is a common issue that can often be resolved by inducing nucleation.

Troubleshooting Steps:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[3]

  • Concentrate the Solution: It's possible that too much solvent was used, preventing the solution from reaching the necessary level of supersaturation.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Introduce a Seed Crystal: As mentioned previously, seeding is a highly effective method to induce crystallization.

  • Flash Freeze: As a last resort for inducing nucleation, you can briefly place the flask in a dry ice/acetone bath. This can sometimes shock the system into forming small crystals, which can then be used to seed a larger, more controlled crystallization.

FAQ 3: The crystallization produced a very low yield. How can I improve it?

Answer: A poor yield often indicates that a significant amount of the compound remained dissolved in the mother liquor.[3]

Troubleshooting Steps:

  • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the compound is key.[3] However, be mindful that too rapid a crystallization can trap impurities.[3]

  • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of compound that crystallizes out. An ice bath is a common final step.

  • Check Mother Liquor: After filtering, you can test the mother liquor for remaining product by evaporating a small sample. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling again.[3]

Section 2: Advanced Troubleshooting

Issue 1: Polymorphism - I've isolated crystals, but they have different properties than expected.

Answer: Polymorphism is the ability of a compound to exist in more than one crystalline form.[5][6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[6][7] The formation of a specific polymorph is influenced by factors like solvent, temperature, and cooling rate.[6][8]

Diagnostic Approach:

  • Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the crystal form.[8][9]

  • Polymorph Screening: Systematically crystallize the compound from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation) to identify different polymorphs.

Control Strategies:

  • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed.[8]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Temperature Control: The temperature at which crystallization occurs can influence the polymorphic outcome.[8]

Issue 2: Impurities are co-crystallizing with my product.

Answer: Impurities can be incorporated into a crystal lattice, compromising the purity of the final product.[10][11] Structurally similar impurities are particularly prone to this.[10] Impurities can also affect the crystallization process itself, sometimes inhibiting crystal growth or promoting the formation of less stable polymorphs.[10][12]

Mitigation Strategies:

  • Recrystallization: This is a fundamental purification technique.[13] Dissolve the impure solid in a minimal amount of hot solvent and allow it to cool slowly. The desired compound should crystallize out, leaving the impurities behind in the mother liquor.

  • Solvent Washes: For hydrochloride salts, washing the crude solid with organic solvents like ethyl acetate or hexane can sometimes remove non-polar impurities.[4]

  • Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtering can help remove them.

Section 3: Experimental Protocols & Data

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of the crude material in a range of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when heated. For hydrochloride salts, consider alcohols (methanol, ethanol, isopropanol) and polar aprotic solvents (acetonitrile, acetone).[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.

Table 1: Solvent Selection Guide for Hydrochloride Salts
Solvent ClassExamplesSuitability for CrystallizationNotes
AlcoholsMethanol, Ethanol, IsopropanolGood to ExcellentHydrochloride salts often have high solubility in methanol and ethanol, making isopropanol a potentially better choice for recrystallization.[4]
EthersDiethyl ether, Methyl tert-butyl ether (MTBE)Poor (often used as anti-solvents)Can be added to a solution of the salt in a more polar solvent to induce precipitation.[4]
EstersEthyl acetateModerateCan be used for both crystallization and washing.[14]
KetonesAcetoneModerateCan be useful as a wash to remove certain impurities.[4]
Apolar SolventsHexane, ToluenePoor (often used for washing)Effective for washing away non-polar impurities.[4]

Section 4: Visualizing Workflows

Troubleshooting Crystallization Failure

Caption: Decision tree for troubleshooting crystallization failure.

Addressing "Oiling Out"

Caption: Workflow for resolving issues with oiling out.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • Taylor & Francis Online. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level.
  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • PMC - NIH. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
  • CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • Langmuir. (n.d.). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • Chemistry For Everyone - YouTube. (2025). How Do Impurities Affect Crystal Structures?.
  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Aladdin Scientific. (n.d.). 2-Morpholin-4-ylpropanoic acid hydrochloride.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Sigma-Aldrich. (n.d.). This compound.
  • Reddit. (2021). Can i still crystallize salts even when there is impurities in the solution?.
  • ChemScence. (n.d.). 2-(morpholin-4-yl)propanoic acid hydrochloride.
  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Lead Sciences. (n.d.). (S)-2-Morpholin-4-yl-propionic acid hydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives.
  • ChemSynthesis. (2025). 2-morpholin-4-yl-propionic acid methyl ester.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Juvenus Drugs. (n.d.). (S)-2-Morpholin-4-yl-propionic acid hydrochloride.

Sources

Technical Support Center: (R)-2-Morpholin-4-yl-propionic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. The synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and stereochemical integrity. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis, with a focus on the identification and mitigation of side products. The primary synthetic route discussed is the nucleophilic substitution of a chiral 2-halopropionic acid with morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product shows a loss of optical activity or the presence of the (S)-enantiomer. What is the likely cause?

Answer:

The most probable cause for the loss of enantiomeric purity is the racemization of the (R)-2-halopropionic acid starting material or the final product under the reaction conditions. The stereocenter at the C2 position of the propionic acid moiety is susceptible to racemization, particularly in the presence of heat and certain nucleophiles or bases.

Causality: The hydrogen atom on the chiral carbon is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (R) and (S) enantiomers. One study demonstrated that heating an ester of (R)-2-bromopropionate with hydrobromic acid resulted in complete racemization of the corresponding acid[1].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your this compound product in the mobile phase.

    • Prepare a standard of the racemic 2-Morpholinopropanoic acid for comparison[2][3].

  • Chromatographic Conditions (Example):

    • Column: Chiral stationary phase column (e.g., Chiralpak IA).

    • Mobile Phase: A mixture of hexane, ethanol, and a small amount of a suitable acid (e.g., trifluoroacetic acid). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your sample and quantify the peak areas for each enantiomer to determine the enantiomeric excess (e.e.).

Question 2: My reaction mixture has a pungent, acrid smell, and my yield is low. What could be the issue?

Answer:

A likely side reaction is the E2 elimination of the 2-halopropionic acid to form acrylic acid, especially in the presence of a strong or sterically hindered base. Acrylic acid is volatile and has a characteristic acrid smell.

Causality: The base, instead of acting as a nucleophile scavenger for the HBr formed during the N-alkylation, can abstract a proton from the carbon adjacent to the carboxylic acid group, leading to the elimination of the halide and the formation of a double bond.

Side Product Profile:

Side ProductStructureFormation Pathway
Acrylic AcidCH₂=CHCOOHE2 Elimination of 2-halopropionic acid[4].
3-Morpholinopropionic acidMichael addition of morpholine to acrylic acid.

Reaction Pathway Diagram:

Caption: Desired SN2 vs. side E2 reaction pathway.

Troubleshooting and Mitigation:

  • Choice of Base: Employ a weaker, non-nucleophilic base such as potassium carbonate or sodium bicarbonate instead of strong bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Control: Keep the reaction temperature as low as feasible to favor the SN2 reaction over elimination.

  • Order of Addition: Consider adding the base slowly to the mixture of morpholine and the 2-halopropionic acid to maintain a low instantaneous concentration of the base.

Question 3: I observe a higher molecular weight impurity in my mass spectrometry analysis. What could it be?

Answer:

A common side product in N-alkylation reactions is the overalkylation of the amine. In this case, the initially formed (R)-2-Morpholin-4-yl-propionic acid can be esterified by another molecule of the product, or the morpholine nitrogen can be quaternized if a large excess of the alkylating agent is used under harsh conditions. A more likely high molecular weight impurity is a dimer formed from the self-reaction of the starting material or product.

Potential High Molecular Weight Side Products:

Side ProductProposed StructureFormation Pathway
Dimer EsterEsterification between two molecules of the product.
Quaternary Ammonium SaltReaction of the product with another molecule of (R)-2-halopropionic acid.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of morpholine relative to the (R)-2-halopropionic acid to ensure the complete consumption of the alkylating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further side reactions.

References

  • EP0206436A2, Enzymatic production of optical isomers of 2-halopropionic acids, Google P
  • Outline a two-step reaction with mechanism, of converting 2-bromopropanoic acid to 3 ... - ResearchGate, [Link]

  • CAS No : 25245-81-2 | Product Name : 2-Morpholinopropanoic Acid | Pharmaffiliates, [Link]

Sources

Technical Support Center: (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral building block increasingly utilized in drug discovery and organic synthesis. Its unique structure, combining a morpholine moiety and a chiral propionic acid, makes it a valuable synthon for creating complex molecular architectures with potential biological activity. As with any specialized reagent, achieving consistent and reproducible experimental outcomes requires a nuanced understanding of its properties and potential challenges.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the experimental variabilities associated with this compound. In the following sections, we will address common issues encountered during its storage, handling, and use in chemical reactions, providing detailed troubleshooting protocols and scientific explanations to ensure the integrity of your research.

Table of Contents

  • Compound Properties and Initial Handling

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • FAQ 1: Inconsistent Reaction Stoichiometry - The Hidden Role of Water

    • FAQ 2: Poor Solubility in Aprotic Solvents - Overcoming Reaction Setup Hurdles

    • FAQ 3: Amide Coupling Reactions - Low Yields and Side Products

    • FAQ 4: Concerns about Chiral Purity - Verification and Prevention of Racemization

  • Experimental Protocols

    • Protocol 1: Accurate Dispensing of this compound

    • Protocol 2: General Procedure for Amide Coupling with EDC/HOBt

    • Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

  • References

Compound Properties and Initial Handling

This compound is typically supplied as a white to off-white solid.[1] The purity can vary between suppliers, generally ranging from 96% to over 99%.[1][2] It is the hydrochloride salt of the parent carboxylic acid, which influences its physical properties, particularly solubility and hygroscopicity.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[3]
Molecular Weight 195.64 g/mol [3]
Appearance White to off-white solid[1]
Purity 96% to >99% (supplier dependent)[1][2]
Storage Room temperature, inert atmosphere[2]

Initial Handling and Storage:

  • Upon receipt, store the compound in a tightly sealed container in a desiccator at room temperature.[2]

  • The hydrochloride salt form suggests a potential for hygroscopicity, a common characteristic of amine hydrochlorides.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Inconsistent Reaction Stoichiometry - The Hidden Role of Water

Question: I am observing inconsistent yields in my reactions using this compound, despite carefully weighing the reagent. What could be the cause?

Answer: A primary suspect for inconsistent stoichiometry with amine hydrochlorides is their tendency to be hygroscopic. The compound can absorb atmospheric moisture, leading to an overestimation of the amount of active reagent being used.

Troubleshooting Guide:

  • Assess Hygroscopicity:

    • If you have access to a thermogravimetric analyzer (TGA), you can determine the water content of your batch.

    • A simpler, qualitative test is to observe a small sample on a watch glass in the open lab environment. Any "clumping" or "wetting" over time suggests hygroscopicity.

  • Implement Proper Handling Procedures:

    • Always handle the compound in a low-humidity environment, such as a glove box or under a stream of dry nitrogen.

    • Minimize the time the container is open to the atmosphere.

    • For highly sensitive reactions, consider drying the required amount of the compound in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours before use. Caution: Ensure the compound is stable at the chosen drying temperature by first testing a small sample.

  • Correct for Water Content:

    • If the water content is known (from TGA or supplier's Certificate of Analysis), adjust the mass of the reagent accordingly to ensure the correct molar equivalents are used.

FAQ 2: Poor Solubility in Aprotic Solvents - Overcoming Reaction Setup Hurdles

Question: I am having difficulty dissolving this compound in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) for my amide coupling reaction. How can I improve its solubility?

Answer: The hydrochloride salt form of the compound, while improving its stability and shelf-life, significantly increases its polarity, leading to poor solubility in non-polar aprotic solvents. Direct dissolution is often challenging.

Troubleshooting Guide:

  • Solvent Selection:

    • While complete dissolution may not be necessary for all reactions (a fine suspension can sometimes react effectively), for reactions requiring a homogeneous solution, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Be aware that these polar solvents can sometimes complicate product purification.

  • In-situ Salt Neutralization:

    • For reactions like amide couplings that are conducted in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)), the base can be added to a suspension of the hydrochloride salt in the reaction solvent.

    • The base will neutralize the hydrochloride, forming the more soluble free-amine carboxylic acid in situ. This often leads to the dissolution of the reagent.

Workflow for Improved Dissolution:

A Suspend (R)-2-Morpholin-4-yl-propionic acid hydrochloride in aprotic solvent (e.g., DCM) B Add non-nucleophilic base (e.g., DIPEA, TEA) A->B 1. C Stir at room temperature B->C 2. D Formation of free-amine carboxylic acid and amine hydrochloride salt precipitate C->D 3. In-situ neutralization E Homogeneous solution of the active reagent (Proceed with reaction) D->E 4. Increased solubility

Caption: In-situ neutralization workflow for improved solubility.

FAQ 3: Amide Coupling Reactions - Low Yields and Side Products

Question: My amide coupling reactions with this compound are giving low yields. What are the critical parameters to optimize?

Answer: Low yields in amide coupling reactions with this substrate can often be attributed to incomplete activation of the carboxylic acid, side reactions of the coupling agents, or issues with the hydrochloride salt.

Troubleshooting Guide:

  • Choice of Coupling Reagents:

    • For standard peptide couplings, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally effective. The use of EDC is advantageous as the urea byproduct is water-soluble, simplifying purification.

    • For more challenging couplings, phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents like HATU may provide better results, though they are more expensive.

  • Stoichiometry and Order of Addition:

    • Ensure at least one equivalent of a non-nucleophilic base is added to neutralize the hydrochloride salt of the starting material. An excess of the base (e.g., 1.1-1.5 equivalents) is often used to also neutralize the HCl produced if using EDC hydrochloride.

    • The recommended order of addition is to first activate the carboxylic acid with the coupling reagent and additive before adding the amine nucleophile. This minimizes the formation of unreactive side products from the coupling reagent.

  • Reaction Temperature:

    • Carboxylic acid activation is often performed at 0 °C to minimize side reactions and potential racemization. After the addition of the amine, the reaction is typically allowed to warm to room temperature.

Optimized Amide Coupling Workflow:

cluster_0 Activation Step cluster_1 Coupling Step A (R)-2-Morpholin-4-yl-propionic acid HCl in aprotic solvent (e.g., DMF) B Add non-nucleophilic base (e.g., DIPEA) A->B C Cool to 0 °C B->C D Add coupling reagent (e.g., EDC) and additive (e.g., HOBt) C->D E Activated Ester Intermediate D->E F Add amine nucleophile E->F Transfer to coupling G Allow to warm to room temperature F->G H Reaction monitoring (TLC, LC-MS) G->H I Work-up and Purification H->I J Desired Amide Product I->J

Caption: Optimized workflow for amide coupling reactions.

FAQ 4: Concerns about Chiral Purity - Verification and Prevention of Racemization

Question: How can I be sure of the enantiomeric purity of my this compound starting material and my final product? Are there conditions that could cause racemization?

Answer: Verifying and maintaining chiral purity is crucial. The stereocenter alpha to the carboxylic acid can be susceptible to racemization under certain conditions, particularly harsh basic or acidic conditions, or elevated temperatures.

Troubleshooting Guide:

  • Verification of Starting Material Purity:

    • Request a Certificate of Analysis from the supplier that includes data on enantiomeric excess (e.e.).

    • If this is not available, you can determine the e.e. yourself using chiral High-Performance Liquid Chromatography (HPLC). This typically involves derivatizing the carboxylic acid with a chiral fluorescent agent or using a chiral stationary phase column.

  • Preventing Racemization During Reaction:

    • Amide Coupling: The use of coupling additives like HOBt or Oxyma is known to suppress racemization during carbodiimide-mediated couplings. Performing the activation step at 0 °C is also recommended.

    • Avoid Harsh Conditions: Prolonged exposure to strong bases or high temperatures should be avoided. If a reaction requires elevated temperatures, it is prudent to check the enantiomeric purity of the product.

  • Assessing Final Product Purity:

    • The enantiomeric purity of the final product should be assessed using chiral HPLC. The specific method will depend on the properties of your final compound (e.g., presence of a chromophore).

Experimental Protocols

Protocol 1: Accurate Dispensing of this compound
  • Place a vial of the compound and a spatula in a desiccator for at least 30 minutes to equilibrate.

  • Transfer the vial and spatula to a nitrogen-filled glove box or a balance enclosure with a dry atmosphere.

  • Quickly weigh the desired amount of the solid into a tared, dry reaction vessel.

  • Seal the reaction vessel and the stock bottle of the reagent immediately.

  • Remove the vessels from the controlled atmosphere.

Protocol 2: General Procedure for Amide Coupling with EDC/HOBt
  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM or DMF, add DIPEA (1.1 eq).

  • Stir the mixture at room temperature until the solid dissolves (or for 15 minutes if it remains a suspension).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt (1.1 eq) followed by EDC hydrochloride (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and proceed with standard aqueous work-up and purification.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Note: This is a general guideline. Method development will be required for specific compounds.

  • Derivatization (if necessary): For analysis of the starting material, derivatize the carboxylic acid with a chiral fluorescent amine to form diastereomeric amides, which can be separated on a standard C18 column.

  • Direct Analysis (for products with a chromophore):

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the compound's chromophore.

  • Inject a small amount of the racemic standard (if available) to determine the retention times of both enantiomers.

  • Inject the sample and integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).

References

  • Vertex AI Search result citing storage conditions and purity of (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride.
  • Sigma-Aldrich product page for this compound, showing it as a white solid.
  • Sigma-Aldrich product page for (R)
  • This cit
  • PubChem entry for (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride, providing the molecular formula and weight.

Sources

Technical Support Center: Synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this chiral molecule, moving from general questions to specific, hands-on troubleshooting.

Section 1: Synthesis Overview & Critical Control Points

A prevalent and scalable synthetic route to this compound involves the nucleophilic substitution of a chiral starting material, such as (R)-2-chloropropionic acid or its ester, with morpholine. This is followed by hydrolysis (if an ester is used) and subsequent formation of the hydrochloride salt.

The key challenges in this process revolve around:

  • Stereochemical Integrity: Preventing racemization at the chiral center.

  • Reaction Selectivity: Minimizing side reactions and impurity formation.

  • Product Isolation: Achieving a crystalline, pure, and stable final product at scale.

The following workflow diagram illustrates the key stages and decision points in a typical synthesis.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Salt Formation & Purification SM Starting Materials: (R)-2-Chloropropionic Acid Morpholine Reaction Reaction Vessel: - Solvent (e.g., Acetonitrile) - Base (e.g., K2CO3) - Temperature Control SM->Reaction Charge Reagents Workup Aqueous Work-up: - Filter Base - pH Adjustment - Extraction Reaction->Workup Reaction Quench QC1 In-Process Control (IPC): Check Conversion (HPLC) Reaction->QC1 Monitor Crude_Isolation Crude Product Isolation: - Solvent Swap - Concentration Workup->Crude_Isolation QC2 IPC: Check Chiral Purity (Chiral HPLC) Workup->QC2 Analyze Salt_Formation HCl Salt Formation: - Solvent (e.g., IPA, EtOAc) - Add HCl source (gas or solution) Crude_Isolation->Salt_Formation Crystallization Crystallization: - Cooling Profile - Anti-solvent Addition - Seeding Salt_Formation->Crystallization Final_Product Final Product: - Filtration - Drying - QC Analysis Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in this synthesis, and at what stage does it typically occur?

A1: The highest risk of racemization occurs at the α-carbon, which is the chiral center. This is most likely to happen during the N-alkylation step (Step 1). The mechanism involves the deprotonation of the α-hydrogen, which is acidic due to the adjacent carboxyl group, leading to a planar enolate intermediate.[1][2] This enolate can be protonated from either face, scrambling the stereochemistry. Key factors that promote racemization include:

  • Strong Bases: Using an excessively strong base or a high concentration of a moderate base can increase the rate of α-proton abstraction.

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for deprotonation.

  • Prolonged Reaction Times: The longer the chiral center is exposed to basic conditions, the greater the opportunity for racemization.

Q2: What are the key safety considerations when scaling up this process?

A2: On a laboratory scale, this synthesis is relatively straightforward. However, scale-up introduces significant safety concerns:

  • Exothermicity: The N-alkylation of morpholine is an exothermic reaction.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction could lead to a rapid increase in temperature and pressure. Ensure adequate cooling capacity and consider semi-batch addition of the alkylating agent to control the reaction rate.

  • HCl Gas Handling: If using anhydrous HCl gas for salt formation, a proper gas scrubbing system is mandatory. An alternative is to use a solution of HCl in a suitable solvent like isopropanol or dioxane, which is often easier and safer to handle in large-scale reactors.

  • Solvent Safety: Standard solvent hazards apply. Acetonitrile, a common solvent for this reaction, is flammable and toxic.[3] Ensure proper ventilation and grounding of equipment to prevent static discharge.

Q3: Why is the hydrochloride salt the preferred form for this compound?

A3: The hydrochloride salt is commonly used for amine-containing active pharmaceutical ingredients (APIs) for several reasons.[4] The salt form generally offers improved physicochemical properties compared to the free base, such as:

  • Enhanced Stability: The protonated amine is less susceptible to oxidative degradation.[5]

  • Improved Crystallinity: Salts often form more stable and well-defined crystal lattices, which aids in purification and handling.[5]

  • Increased Aqueous Solubility: For many compounds, the salt form is significantly more soluble in water, which can be crucial for formulation and bioavailability.[6]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee) or Complete Racemization

You've completed the synthesis, but chiral HPLC analysis shows an enantiomeric excess (ee) significantly below your target (e.g., <98%), or worse, a racemic mixture (50:50 ratio of R and S enantiomers).

Racemization_Troubleshooting start Low Enantiomeric Excess (ee) Detected check_sm Step 1: Verify ee of (R)-2-chloropropionic acid starting material. start->check_sm sm_ok Starting material ee > 99.5% check_sm->sm_ok Pass sm_bad Starting material has low ee. Source new, high-purity material. check_sm->sm_bad Fail check_reaction Step 2: Analyze N-Alkylation Conditions sm_ok->check_reaction cause1 Potential Cause: Harsh Reaction Conditions check_reaction->cause1 cause2 Potential Cause: Incorrect Work-up pH check_reaction->cause2 solution1 Solution: 1. Lower reaction temperature (e.g., 40-50°C). 2. Use a milder base (e.g., NaHCO3 instead of K2CO3). 3. Reduce reaction time; monitor closely by HPLC. cause1->solution1 solution2 Solution: Avoid strongly basic or acidic pH during work-up. Maintain pH between 4-8 if possible before extraction. cause2->solution2

Sources

Technical Support Center: (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust methodologies for your investigations.

Introduction

This compound is a molecule of interest in pharmaceutical research. Understanding its stability and degradation pathways is critical for formulation development, determining shelf-life, and ensuring the safety and efficacy of potential drug products. This guide will walk you through potential degradation mechanisms under various stress conditions, provide protocols for stability-indicating methods, and offer solutions to common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling and analysis of this compound.

FAQ 1: What are the most likely degradation pathways for this molecule under forced degradation conditions?

Based on the structure of this compound, which contains a morpholine ring and a propionic acid moiety, several degradation pathways can be anticipated under forced degradation conditions as recommended by ICH guidelines.

  • Hydrolytic Degradation:

    • Acidic and Basic Conditions: The ether linkage within the morpholine ring could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less common than degradation of more labile functional groups. More likely is the potential for reactions involving the propionic acid group. Under basic conditions, hydrolysis of related propionic acid derivatives has been observed.

  • Oxidative Degradation:

    • The tertiary amine within the morpholine ring is a prime target for oxidation, potentially leading to the formation of an N-oxide. The carbon atom alpha to the nitrogen could also be susceptible to oxidation. Oxidative degradation is a common pathway for many pharmaceutical compounds.

  • Photodegradation:

    • While the molecule does not contain significant chromophores that would suggest high photosensitivity, photolytic degradation cannot be ruled out without experimental data. Photodegradation can involve complex radical reactions.

  • Thermal Degradation:

    • Morpholine itself has demonstrated high thermal stability up to 150°C. However, the stability of the entire molecule, including the propionic acid side chain, at elevated temperatures should be experimentally determined. Decarboxylation of the propionic acid moiety is a potential thermal degradation pathway.

Troubleshooting Tip: If you observe unexpected peaks in your chromatogram after storing your compound in solution, consider oxidative degradation as a primary suspect, especially if the solution was not protected from air.

FAQ 2: I am observing a new peak in my HPLC analysis after exposing my sample to acidic conditions. What could it be?

Under acidic conditions, a likely degradation pathway would involve the morpholine ring. While the ether bond is relatively stable, ring opening is a possibility under harsh conditions. However, a more probable initial degradation product could be related to reactions involving the propionic acid group or subtle changes to the morpholine ring that alter its chromatographic behavior.

Troubleshooting Workflow:

  • Characterize the new peak: Use LC-MS to determine the mass of the new peak. A change in mass will indicate a chemical modification.

  • Compare retention times: Does the new peak have a significantly different retention time? This can provide clues about the change in polarity.

  • Consider isomerization: While less common, acidic conditions could potentially lead to racemization at the chiral center, although this would require specific analytical methods (chiral chromatography) to detect.

FAQ 3: My sample shows significant degradation under oxidative stress (e.g., exposure to H₂O₂). What are the expected products?

Oxidative stress is likely to affect the nitrogen atom of the morpholine ring.

  • N-Oxide Formation: The most probable product is the formation of the corresponding N-oxide. This would result in an increase in mass of 16 amu.

  • Ring Opening: More aggressive oxidation could lead to the cleavage of the morpholine ring. The degradation of morpholine itself can produce various oxidized intermediates, including hydroxy and oxo derivatives.

Experimental Protocol: Oxidative Degradation Study

A detailed protocol for conducting a forced oxidative degradation study can be found in the "Experimental Protocols" section of this guide.

FAQ 4: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the drug's purity over time.

Key Steps for Method Development:

  • Forced Degradation: Subject the compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Column and Mobile Phase Selection: A C18 column is a common starting point for reverse-phase HPLC. The mobile phase will likely consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities.

  • Detection: UV detection is a standard method. The detection wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific.

A sample HPLC method is provided in the "Experimental Protocols" section.

Part 2: Visualizing Degradation Pathways & Workflows

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known degradation patterns of related compounds.

DegradationPathways cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Ring_Opened Ring-Opened Products Acid->Ring_Opened Base Basic Hydrolysis Base->Ring_Opened Oxidation Oxidation (H₂O₂) N_Oxide N-Oxide Derivative Oxidation->N_Oxide Oxidation->Ring_Opened Photo Photolysis (UV/Vis) Photoproducts Photolytic Adducts/ Fragments Photo->Photoproducts Thermal Thermal Stress Decarboxylated Decarboxylated Product Thermal->Decarboxylated Parent (R)-2-Morpholin-4-yl- propionic acid HCl Parent->N_Oxide Oxidation Parent->Ring_Opened Harsh Hydrolysis/ Oxidation Parent->Decarboxylated Thermal Parent->Photoproducts Photolysis

Caption: Proposed degradation pathways under various stress conditions.

Experimental Workflow for Stability Indicating Method Development

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation start Prepare Stock Solution of (R)-2-Morpholin-4-yl-propionic acid HCl acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC Method Development (Column, Mobile Phase, Gradient) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Peak Identification hplc->lcms Identify Degradants validate Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) hplc->validate lcms->hplc Optimize Separation

Caption: Workflow for developing a stability-indicating analytical method.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general conditions for performing forced degradation studies as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • Volumetric flasks

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Add 1N NaOH and heat at 60-80°C for a specified period.

    • Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Add 3-30% H₂O₂ and keep at room temperature or slightly elevated temperature for a specified period.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified period.

    • Also, heat a solution of the compound.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC, to determine the extent of degradation and the profile of degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: This method is a general guideline. The gradient, mobile phase composition, and other parameters may need to be adjusted to achieve optimal separation of the parent compound from its degradation products.

Part 4: Data Interpretation and Further Steps

Interpreting Your Results

  • Mass Spectrometry (MS) Data: When coupled with LC, MS provides the molecular weight of the degradation products. This is crucial for proposing structures. For example, an increase of 16 amu strongly suggests N-oxidation. A loss of 44 amu could indicate decarboxylation.

  • Chromatographic Data: The appearance of new peaks indicates the formation of degradation products. The peak area of the parent compound will decrease as degradation proceeds. A mass balance should be performed to ensure that all degradation products are accounted for.

Next Steps

  • Structure Elucidation: For significant degradation products, isolation followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

  • Toxicology Assessment: Any identified degradation product present at a significant level may need to be assessed for its potential toxicity.

This technical support guide provides a comprehensive overview of the potential degradation pathways of this compound and a framework for investigating its stability. By understanding the underlying chemistry and employing systematic analytical approaches, researchers can effectively characterize the stability of this molecule.

References

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and validation of a stability-indicating HPLC method for the determination of glipizide in the presence of its degradation products.
  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Knapp, J. S., & Brown, H. B. (1988). The microbial degradation of morpholine.
  • Cooperband, M. F., et al. (2022).
  • Gouedard, C., et al. (2013). Thermal degradation kinetics of morpholine for carbon dioxide capture. Energy Procedia, 37, 1030-1037.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Technical Support Center: Analytical Troubleshooting for (R)-2-Morpholin-4-yl-propionic acid hydrochloride HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the High-Performance Liquid Chromatography (HPLC) analysis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This molecule, with its chiral center, acidic and basic functional groups, presents unique chromatographic challenges. This document moves beyond simple checklists to explain the causality behind common issues and provides robust, self-validating protocols for troubleshooting and method optimization.

Analyte at a Glance: Physicochemical Properties

Understanding the analyte is the first step to effective troubleshooting. (R)-2-Morpholin-4-yl-propionic acid is a chiral, zwitterionic compound, typically handled as a hydrochloride salt. Its behavior on a reversed-phase column is highly dependent on the mobile phase pH.

PropertyValue / StructureSignificance for HPLC Analysis
Chemical Structure Chemical StructureContains a carboxylic acid (acidic, pKa ~4-5), a morpholine nitrogen (basic, pKa of conjugate acid ~8.5), and a chiral center. The hydrochloride salt form means the morpholine nitrogen is protonated (positively charged).
Molecular Formula C₇H₁₄ClNO₃[1][2][3]---
Molecular Weight 195.64 g/mol [1][3]---
Nature Polar, Ionizable CompoundProne to poor retention on standard C18 columns and susceptible to peak shape issues due to interactions with the stationary phase.[4][5]
Chirality (R)-enantiomerRequires a chiral stationary phase (CSP) or chiral derivatization for separation from its (S)-enantiomer.[6][7]
PART 1: Initial Troubleshooting Workflow

Before diving into analyte-specific issues, it's crucial to rule out systemic problems. An HPLC system is a series of interconnected components, and a problem in one area can manifest elsewhere.[5][8] This workflow provides a logical starting point for any chromatographic issue.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., No Peaks, Pressure Issues, Poor Peak Shape) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? (> Expected) check_pressure->pressure_high High pressure_low Low/No Pressure? (< Expected) check_pressure->pressure_low Low pressure_ok Pressure OK, No/Bad Peaks check_pressure->pressure_ok Normal blockage System Blockage Suspected pressure_high->blockage leak System Leak Suspected pressure_low->leak check_basics Verify Basic Settings pressure_ok->check_basics isolate_column Disconnect Column. Pressure Drop? blockage->isolate_column column_blocked Yes: Column Blocked/Frit Plugged -> Backflush or Replace Column isolate_column->column_blocked Yes system_blocked No: System Blockage -> Check Tubing, Injector, Filters isolate_column->system_blocked No check_fittings Inspect Fittings, Pump Seals, Tubing for Leaks leak->check_fittings pump_issue Check Pump: Solvent Levels, Degassing, Proportioning Valve leak->pump_issue No Leak Found lamp_on Detector Lamp On? Correct Wavelength? check_basics->lamp_on sample_prep Sample Prep Correct? (Concentration, Diluent) lamp_on->sample_prep method_params Method Parameters Correct? (Flow Rate, Injection Vol.) sample_prep->method_params specific_issue Basics OK -> Proceed to Analyte-Specific FAQs method_params->specific_issue

Caption: Initial HPLC system diagnostic workflow.

PART 2: Frequently Asked Questions (FAQs) for this compound

This section addresses the most common, analyte-specific problems encountered during method development and routine analysis.

Peak Shape Problems

Q1: Why is my peak for this compound tailing severely?

A: Peak tailing for this analyte is most often a chemical issue related to secondary interactions with the stationary phase.[9]

  • Causality (The "Why"): Your analyte has a basic morpholine nitrogen. In mobile phases with a pH above ~3, residual silanol groups (Si-OH) on the surface of the silica-based stationary phase become deprotonated (Si-O⁻). The protonated, positively charged morpholine nitrogen can then interact electrostatically with these negative sites.[5] This secondary interaction mechanism is slower than the primary reversed-phase partitioning, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanols are fully protonated (Si-OH), minimizing the ionic interaction with your positively charged analyte. This is the most effective solution.[5][10]

    • Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping treats most of the residual silanols, making them much less polar and accessible for secondary interactions.[5]

    • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing the buffer concentration (e.g., from 10mM to 25-50mM) can help to saturate the active sites on the stationary phase, reducing their availability to interact with the analyte.[11]

Q2: My peak is fronting. What is the likely cause?

A: Peak fronting is typically caused by column overload or issues with the sample solvent.[11]

  • Causality (The "Why"):

    • Column Overload: Injecting too much mass of the analyte onto the column saturates the stationary phase at the inlet. The excess molecules cannot interact with the stationary phase and travel down the column faster, leading to a fronting peak.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your mobile phase, the sample band will not focus properly at the head of the column. The portion of the sample at the leading edge travels too quickly, distorting the peak.

  • Solutions:

    • Reduce Injection Mass: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you were experiencing mass overload.[12]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase.[13] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q3: I am observing split or shouldered peaks. Why is this happening?

A: For an ionizable compound like this, split peaks are a classic sign that your mobile phase pH is too close to one of the analyte's pKa values.[10][14]

  • Causality (The "Why"): The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. When the mobile phase pH is within about 1.5 units of a pKa, both the charged and neutral forms of the analyte exist simultaneously in significant concentrations.[15] These two forms have different polarities and therefore different retention times. If the equilibrium between them is slow relative to the chromatographic timescale, you may see two distinct, overlapping peaks or a severely distorted/split peak.[10][14]

  • Solutions:

    • Adjust Mobile Phase pH: The most robust solution is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values (~4-5 for the acid, ~8.5 for the amine).[10][16] For good retention and peak shape on a reversed-phase column, a pH of ~2.5-3.0 is ideal, as it fully protonates the morpholine nitrogen and suppresses ionization of the carboxylic acid.

    • Check for Column Voids: A physical depression or "void" at the head of the column can also cause peak splitting for all peaks in the chromatogram. This can be confirmed by removing the column, inspecting the inlet, and if necessary, replacing it.

Retention Time (RT) & Reproducibility Issues

Q4: My analyte is eluting very early, close to the void volume. How can I increase retention?

A: As a polar compound, achieving sufficient retention on traditional C18 phases can be challenging.[4][9]

  • Causality (The "Why"): this compound is highly water-soluble and has limited hydrophobicity. Standard C18 columns retain analytes primarily through hydrophobic interactions. If your analyte is too polar, it will prefer the aqueous mobile phase and have minimal interaction with the stationary phase, leading to poor retention.

  • Solutions:

    • Decrease Organic Content: This is the simplest approach. Lower the percentage of acetonitrile or methanol in your mobile phase to make it more polar, which will increase the retention of your polar analyte.[17]

    • Optimize Mobile Phase pH: As discussed, pH is a powerful tool. At a low pH (~2.5-3.0), the carboxylic acid is mostly neutral (less polar), which will increase its retention on a reversed-phase column compared to its ionized state at higher pH.[10][15][16]

    • Use an "Aqueous-Stable" Column: Some C18 columns are specifically designed (e.g., with polar end-capping or polar-embedded groups) to be stable in highly aqueous mobile phases (95-100% water). These columns prevent the "phase dewetting" or "collapse" that can occur with traditional C18 columns in low organic conditions, providing more stable retention for polar compounds.[17]

Q5: My retention times are drifting or shifting between injections. What causes this instability?

A: Unstable retention times are most commonly due to a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.[5][14]

  • Causality (The "Why"):

    • Inadequate Equilibration: The column needs sufficient time to equilibrate with the mobile phase. If you change the mobile phase composition or start a new run without proper equilibration, the stationary phase surface chemistry will still be changing, leading to drifting retention times.

    • Unstable Mobile Phase pH: If your mobile phase is unbuffered or poorly buffered, small changes (like absorption of atmospheric CO₂) can alter the pH. Since your analyte's retention is highly sensitive to pH, this will cause significant RT shifts.[14]

    • Temperature Fluctuations: Column temperature affects mobile phase viscosity and the kinetics of partitioning. Without a column oven, changes in ambient lab temperature can cause retention times to drift.[5][12]

  • Solutions:

    • Ensure Proper Equilibration: Always flush the column with at least 10-15 column volumes of the new mobile phase before starting an analysis.[5]

    • Use a Buffer and Prepare Fresh Mobile Phase: Use a suitable buffer (e.g., 10-25mM phosphate or formate) to control the mobile phase pH. Prepare the mobile phase fresh daily to prevent pH changes and microbial growth.[11][18]

    • Use a Column Thermostat: A column oven is essential for reproducible chromatography. Set it to a stable temperature, for example, 30 °C, to ensure consistent results.[5]

Resolution & Sensitivity Problems

Q6: I'm seeing extra, unexpected "ghost" peaks in my chromatogram. Where do they come from?

A: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.[18] They typically originate from the mobile phase, the HPLC system (carryover), or sample preparation.[19][20][21]

  • Causality (The "Why"):

    • Mobile Phase Contamination: Impurities in your solvents (even HPLC-grade), additives, or water can accumulate on the column during equilibration and then elute as distinct peaks, especially during a gradient run.[20]

    • System Carryover: Residue from a previous, more concentrated sample can adsorb to surfaces in the injector needle, valve, or tubing and then slowly bleed into subsequent injections, appearing as a small "ghost" of the previous peak.[18][19]

    • Sample Contamination: Contaminants from sample vials, caps, filters, or the sample diluent itself can introduce unexpected peaks.[21]

  • Solution: Follow a systematic investigation to pinpoint the source. See the "Protocol for Investigating Ghost Peaks" in the next section.

PART 3: Proactive Method Development & Optimization
Protocol 1: Systematic Mobile Phase pH Optimization

This protocol will help you find the optimal mobile phase pH for robust retention and excellent peak shape for this compound on a C18 column.

Objective: To control the ionization state of the analyte to achieve reproducible retention and symmetrical peaks.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A solvents: HPLC-grade water

  • Mobile Phase B solvent: HPLC-grade Acetonitrile or Methanol

  • pH adjustment reagents: Phosphoric acid, Formic acid, Ammonium acetate

Procedure:

  • Step 1: Prepare Buffered Mobile Phases. Prepare three different aqueous mobile phases (Mobile Phase A) at distinct pH values. A starting organic percentage (Mobile Phase B) of 10-20% is recommended.

    • pH 2.8: 20mM Potassium Phosphate in water, pH adjusted to 2.8 with Phosphoric Acid.

    • pH 4.5 (at pKa): 20mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

    • pH 7.0: 20mM Potassium Phosphate in water, pH adjusted to 7.0.

  • Step 2: Equilibrate the System. For each pH condition, flush the column with at least 15 column volumes of the prepared mobile phase (e.g., 90:10 A:B) before the first injection.

  • Step 3: Inject the Analyte. Inject your standard solution of this compound under each pH condition.

  • Step 4: Analyze the Results. Compare the chromatograms based on retention time, peak shape (tailing factor), and peak width.

Expected Outcomes & Interpretation:

pH ConditionExpected Analyte StateExpected Chromatographic ResultInterpretation
pH 2.8 Amine: Protonated (+)Acid: Neutral (suppressed)Optimal. Good retention, sharp and symmetrical peak.The neutral carboxylic acid increases hydrophobic interaction with the C18 phase. Protonated silanols minimize secondary interactions. This is the recommended pH range.[10][16]
pH 4.5 Amine: Protonated (+)Acid: 50% Neutral / 50% Ionized (-)Poor. Broad, possibly split or shouldered peak. Unstable retention.The presence of two analyte forms simultaneously leads to poor chromatography. This pH should be avoided.[14]
pH 7.0 Amine: Protonated (+)Acid: Ionized (-) (Zwitterionic)Sub-optimal. Earlier retention than at pH 2.8, likely peak tailing.The analyte is highly polar (zwitterionic), leading to low retention. The positive amine can still interact with any available ionized silanols, causing tailing.[10]
Protocol 2: Workflow for Investigating Ghost Peaks

Use this logical workflow to systematically identify the source of extraneous peaks.

Ghost_Peak_Workflow start Ghost Peak Observed run_blank_gradient 1. Run Blank Gradient (No Injection) start->run_blank_gradient peak_present_blank Peak Still Present? run_blank_gradient->peak_present_blank mobile_phase_issue Source: Mobile Phase or System Contamination peak_present_blank->mobile_phase_issue Yes injector_carryover Source: Injector Carryover or Sample Contamination peak_present_blank->injector_carryover No prep_fresh_mp 2a. Prepare Fresh Mobile Phase (New Water, New Solvent Bottles) mobile_phase_issue->prep_fresh_mp run_again Run Blank Gradient Again prep_fresh_mp->run_again peak_gone_mp Peak Gone? run_again->peak_gone_mp mp_confirmed Source was old Mobile Phase/Solvent peak_gone_mp->mp_confirmed Yes system_contam Source: System Contamination (Pump, Degasser, Tubing) peak_gone_mp->system_contam No flush_system Flush system with strong solvent (e.g., Isopropanol) system_contam->flush_system inject_blank_solvent 2b. Inject Blank Solvent (e.g., Mobile Phase A) injector_carryover->inject_blank_solvent peak_present_inject Peak Appears? inject_blank_solvent->peak_present_inject carryover_confirmed Source is Injector Carryover peak_present_inject->carryover_confirmed Yes sample_contam Source is Sample-Related peak_present_inject->sample_contam No optimize_wash -> Optimize Needle Wash (Use stronger solvent, increase volume) carryover_confirmed->optimize_wash check_sample_prep -> Check Vials, Caps, Filters, and Sample Diluent sample_contam->check_sample_prep

Caption: Systematic workflow for identifying ghost peak sources.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (N.D.). KNAUER. Retrieved January 19, 2026.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (N.D.). Shimadzu. Retrieved January 19, 2026.
  • What causes a “ghost” peak and what can I do to prevent this? (N.D.). Waters - Wyatt Technology. Retrieved January 19, 2026, from [Link]

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. (2024, November 30). YouTube. Retrieved January 19, 2026.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 19, 2026.
  • Exploring the Role of pH in HPLC Separation. (N.D.). Moravek. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (N.D.). Waters Corporation. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

Comparative Efficacy Analysis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride: A Head-to-Head Validation Against Vps34 Inhibitor SAR405

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Novel Autophagy Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. Given the structural motifs suggestive of kinase inhibitory activity, particularly within the PI3K-mTOR signaling nexus, we hypothesize its role as an inhibitor of vacuolar protein sorting 34 (Vps34), a critical Class III PI3K involved in the initiation of autophagy.

To rigorously test this hypothesis, this guide outlines a direct comparison with SAR405 , a well-characterized and potent Vps34 inhibitor. The experimental workflows described herein are designed to provide a robust, multi-tiered validation, from initial biochemical assays to cellular and in vivo models, ensuring scientific integrity and actionable insights.

Introduction: The Rationale for Targeting Vps34 in Therapeutic Development

The cellular process of autophagy, or "self-eating," is a critical homeostatic mechanism. However, in the context of cancer, autophagy can serve as a pro-survival pathway, enabling tumor cells to withstand metabolic stress and resist therapeutic interventions. Vps34, by producing phosphatidylinositol 3-phosphate (PI3P), plays a pivotal role in the nucleation of the autophagosome, making it a strategic target for anticancer drug development.[1][2][3] Inhibiting Vps34 can block autophagy at its earliest stage, potentially sensitizing cancer cells to other treatments.[1][4][5]

This compound incorporates a morpholine ring, a privileged pharmacophore found in numerous kinase inhibitors, including those targeting the PI3K/mTOR pathway.[6] This structural feature provides a strong rationale for investigating its potential as a novel Vps34 inhibitor. This guide will compare its efficacy directly against SAR405, a compound known to inhibit Vps34, leading to impaired lysosomal function and enhanced anti-proliferative activity when combined with other agents like mTOR inhibitors.[1]

Comparative Compound Overview

FeatureThis compoundSAR405
IUPAC Name (2R)-2-morpholin-4-ylpropanoic acid;hydrochlorideN-((3-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)quinoxalin-2-yl)methyl)acetamide
CAS Number 1414960-58-91374640-70-6
Molecular Formula C7H14ClNO3C23H23F2N5O3S
Molecular Weight 195.65 g/mol 487.53 g/mol
Known Target Hypothesized: Vps34Vps34 Kinase[1][5]
Reported Effects To be determinedAutophagy inhibition, impairment of lysosomal function, sensitization of cancer cells to other therapies.[1][5]

Experimental Validation Workflow: A Step-by-Step Guide

A multi-faceted approach is essential for a thorough validation. The following experimental workflow is designed to first confirm the target engagement and biochemical potency, then to assess the cellular consequences of target inhibition, and finally to evaluate the therapeutic potential in a preclinical in vivo model.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Effect Confirmation cluster_2 Phase 3: In Vivo Efficacy biochem_assay In Vitro Vps34 Kinase Assay selectivity Kinase Selectivity Profiling biochem_assay->selectivity Confirm Potency & Specificity autophagy_flux Autophagy Flux Assay (LC3-II Turnover) biochem_assay->autophagy_flux cell_viability Cell Viability & Apoptosis Assays autophagy_flux->cell_viability Link Target Inhibition to Cellular Outcome xenograft Tumor Xenograft Model autophagy_flux->xenograft pd_markers Pharmacodynamic Marker Analysis xenograft->pd_markers Assess Therapeutic Potential

Caption: Tiered experimental workflow for validation.

Phase 1: Biochemical Validation

Objective: To determine the direct inhibitory effect of this compound on Vps34 kinase activity and to assess its selectivity.

Protocol: In Vitro Vps34 Kinase Assay

  • Reagents and Materials:

    • Recombinant human Vps34 protein.

    • Vps34 substrate (e.g., purified GST-tagged Beclin 1).

    • Test compounds: this compound and SAR405 (as positive control), serially diluted.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • [γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection.

  • Procedure:

    • Prepare a reaction mixture containing Vps34 kinase, substrate, and kinase buffer.

    • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Detect substrate phosphorylation by autoradiography or Western blotting with a phosphospecific antibody.

    • Quantify the signal and calculate the IC50 value for each compound.

Expected Outcome and Interpretation: A dose-dependent decrease in substrate phosphorylation will indicate inhibitory activity. The IC50 value for this compound should be compared to that of SAR405 to gauge relative potency.

Protocol: Kinase Selectivity Profiling

To ensure the observed effects are due to Vps34 inhibition and not off-target activities, it is crucial to screen the compound against a panel of other kinases, particularly those within the PI3K family (Class I and II) and the broader mTOR pathway. This is typically performed as a service by specialized contract research organizations.

Phase 2: Cellular Effect Confirmation

Objective: To confirm that the compound inhibits autophagy in a cellular context and to evaluate its impact on cancer cell viability.

Protocol: Autophagy Flux Assay (LC3-II Turnover)

  • Cell Lines: Use cancer cell lines known to rely on autophagy for survival (e.g., MDA-MB-231 breast cancer, MCF-7 breast cancer).[4]

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or SAR405.

    • In parallel, treat a set of cells with the compounds in the presence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 4-6 hours of the experiment.

    • Lyse the cells and perform Western blotting for LC3.

    • Quantify the levels of LC3-I and LC3-II.

Interpretation: An effective autophagy inhibitor will cause an accumulation of the lipidated form of LC3 (LC3-II) in the absence of a lysosomal inhibitor. However, in the presence of a lysosomal inhibitor (which blocks the degradation of autophagosomes), an upstream inhibitor of autophagy will prevent the further accumulation of LC3-II. This "autophagy flux" analysis is critical to distinguish between autophagy induction and blockage of autophagosome degradation.

G cluster_0 cluster_1 Vps34 Vps34 (PI3P Production) Autophagosome Autophagosome Formation Vps34->Autophagosome Initiates Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome Test_Compound (R)-2-Morpholin-4-yl-propionic acid HCl SAR405 Test_Compound->Vps34 Inhibits Lysosomal_Inhibitor Bafilomycin A1 Chloroquine Lysosomal_Inhibitor->Autolysosome Inhibits

Caption: Key inhibition points in the autophagy pathway.

Phase 3: In Vivo Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol: Tumor Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant a suitable cancer cell line (e.g., MDA-MB-231) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (at various doses)

    • SAR405 (as a positive control)

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for pharmacodynamic analysis.

Pharmacodynamic Analysis: Analyze tumor lysates by Western blot for changes in autophagy markers (e.g., LC3-II levels) and proliferation markers (e.g., Ki-67) to confirm that the observed anti-tumor effects are associated with the intended mechanism of action.

Data Summary and Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables to facilitate objective assessment.

Table 1: Comparative In Vitro Potency

CompoundVps34 IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)
(R)-2-Morpholin-4-yl-propionic acid HClExperimental ValueExperimental ValueExperimental Value
SAR405Literature/Experimental Value>10,000>10,000

Table 2: Comparative Cellular Activity

CompoundCell LineAutophagy Flux Inhibition EC50 (µM)Cell Viability IC50 (µM)
(R)-2-Morpholin-4-yl-propionic acid HClMDA-MB-231Experimental ValueExperimental Value
SAR405MDA-MB-231Literature/Experimental ValueLiterature/Experimental Value

Table 3: Comparative In Vivo Efficacy

Treatment GroupAverage Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle0%Experimental Value
(R)-2-Morpholin-4-yl-propionic acid HCl (Dose 1)Experimental ValueExperimental Value
(R)-2-Morpholin-4-yl-propionic acid HCl (Dose 2)Experimental ValueExperimental Value
SAR405 (Positive Control)Experimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a rigorous, hypothesis-driven framework for the biological validation of this compound as a potential Vps34 inhibitor. By directly comparing its performance against the established inhibitor SAR405 across biochemical, cellular, and in vivo platforms, researchers can generate a comprehensive data package to support its continued development.

Successful validation would position this compound as a novel tool for modulating autophagy, with potential therapeutic applications in oncology and other diseases where autophagy plays a pathogenic role. Future studies could explore combination therapies, for instance, pairing this novel inhibitor with mTOR inhibitors or conventional chemotherapy to exploit synthetic lethalities and overcome treatment resistance.

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A Comparative Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of approved drugs and clinical candidates, earning them the designation of "privileged structures."[1] The morpholine ring is a prime example of such a scaffold, prized for its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide crucial interaction points with biological targets.[2][3] One of the most significant areas where the morpholine moiety has proven its worth is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[4][5]

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in various cancers has made it a major focus for therapeutic intervention.[6][8] Many potent and selective PI3K inhibitors incorporate a morpholine ring, which often forms a critical hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[4]

This guide focuses on (R)-2-Morpholin-4-yl-propionic acid hydrochloride , a chiral building block that possesses the core morpholine structure. While this specific compound is primarily available as a chemical intermediate, its structure provides a valuable starting point for comparison with established, clinically relevant morpholine-containing drugs. By analyzing its structure in the context of well-characterized PI3K inhibitors, we can infer its potential utility and guide researchers in the design of novel therapeutics.

This guide will compare this compound to two prominent morpholine-containing PI3K inhibitors: Alpelisib (Piqray) and Gedatolisib . Through this comparison, we will explore structure-activity relationships (SAR), comparative biological activity, and provide detailed experimental protocols relevant to the characterization of such compounds.

Comparative Analysis of Chemical Structures

The key to understanding the potential of this compound lies in comparing its structure to that of established inhibitors. Alpelisib is an inhibitor specific to the p110α isoform of PI3K, while Gedatolisib is a dual inhibitor of both PI3K and mTOR.[9][10][11]

CompoundStructureKey Features
This compound A simple chiral morpholine derivative with a propionic acid side chain.
Alpelisib (Piqray) A morpholine ring attached to a pyrimidine core, with an additional substituted aromatic ring.[12]
Gedatolisib A morpholine-triazine scaffold, which contributes to its dual PI3K/mTOR inhibitory activity.[13]

The common feature among these molecules is the morpholine ring. In both Alpelisib and Gedatolisib, this ring is crucial for their inhibitory activity, often by forming a hydrogen bond with the kinase hinge region. The propionic acid side chain in this compound offers a potential point for further chemical modification to build more complex and potent inhibitors.

G cluster_0 Core Structure cluster_1 Comparator Compounds Compound_A This compound Morpholine Ring Chiral Propionic Acid Side Chain Compound_B Alpelisib Morpholine Ring Pyrimidine Core Aromatic System Compound_A:f0->Compound_B:f0 Shared Scaffold Compound_C Gedatolisib Morpholine Ring Triazine Core Dual PI3K/mTOR Target Compound_A:f0->Compound_C:f0 Shared Scaffold

Caption: Comparison of the core structure of this compound with Alpelisib and Gedatolisib.

Comparative Biological Activity

As this compound is a building block, there is no publicly available data on its biological activity. However, we can compare the activity of Alpelisib and Gedatolisib to understand the therapeutic potential of morpholine-containing scaffolds.

CompoundTarget(s)IC50 ValuesKey Cellular Effects
Alpelisib PI3Kα5 nMInhibits the PI3K pathway, leading to decreased cell proliferation in PIK3CA-mutated cancer cells.[12][14]
Gedatolisib Pan-Class I PI3K, mTORC1, mTORC2PI3Kα: 0.4 nM, PI3Kβ: 3.1 nM, PI3Kγ: 1.5 nM, PI3Kδ: 0.2 nM, mTOR: 1.6 nMPotent and dual inhibition of the PI3K/mTOR pathway, leading to broad anti-tumor activity.[6][10]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly shows that the morpholine scaffold is a component of highly potent kinase inhibitors. The specific substitutions on the core structure determine the isoform selectivity and potency. For instance, Alpelisib's structure is optimized for PI3Kα selectivity, which is important as this isoform is frequently mutated in breast cancer.[11][15] In contrast, Gedatolisib's morpholino-triazine structure allows for potent inhibition of all Class I PI3K isoforms and mTOR, which may overcome some resistance mechanisms.[10][13]

Experimental Protocols for Characterization

To evaluate a novel compound like one derived from this compound, a series of in vitro assays are necessary. Here, we provide detailed protocols for a kinase activity assay and a cell viability assay, which are fundamental for the initial characterization of a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescent Kinase Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The Kinase-Glo® assay is a common method that measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates less ATP consumption and thus, greater kinase inhibition.[16][17]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, the Kinase-Glo® Reagent is added, which terminates the kinase reaction and initiates a luminescent reaction catalyzed by luciferase using the remaining ATP. The resulting luminescent signal is inversely proportional to the kinase activity.[18][19]

Materials:

  • Purified kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.[16]

    • Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase reaction buffer.

  • Set up Kinase Reaction:

    • In a white multi-well plate, add the following to each well:

      • Kinase reaction buffer

      • Test compound at various concentrations

      • Purified kinase enzyme

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[20]

  • Initiate Kinase Reaction:

    • Add a mixture of the kinase substrate and ATP to each well to start the reaction.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.[20]

  • Measure Kinase Activity:

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[17]

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase-Glo® Assay Workflow Step1 Set up Kinase Reaction (Kinase + Compound + Buffer) Step2 Initiate Reaction (Add Substrate + ATP) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Kinase-Glo® Reagent (Terminates reaction, starts luminescence) Step3->Step4 Step5 Measure Luminescence Step4->Step5 Step6 Data Analysis (IC50 determination) Step5->Step6

Caption: Workflow for the luminescent kinase assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[22] The amount of formazan produced is proportional to the number of viable cells.[21]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[23][24]

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a few hours at room temperature in the dark, with gentle shaking.[24]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound, while a simple molecule, represents a valuable starting point for the development of novel kinase inhibitors. Its chiral nature and the presence of the privileged morpholine scaffold provide a strong foundation for medicinal chemistry efforts. The comparison with clinically successful drugs like Alpelisib and Gedatolisib highlights the potential of morpholine-containing compounds in oncology.

Future research should focus on the chemical modification of the propionic acid side chain of this compound to explore the structure-activity relationship and to develop potent and selective inhibitors of the PI3K pathway or other relevant kinases. The experimental protocols provided in this guide offer a roadmap for the initial in vitro characterization of such novel compounds. By leveraging the insights from existing morpholine-based drugs and employing rigorous experimental evaluation, researchers can unlock the therapeutic potential of this versatile chemical scaffold.

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A Comparative Analysis of (R)- and (S)-2-Morpholin-4-yl-propionic acid hydrochloride: Unraveling Enantiomeric Selectivity in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological targets can lead to profound differences in efficacy, selectivity, and safety. This guide provides an in-depth comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of 2-Morpholin-4-yl-propionic acid hydrochloride. While direct comparative data for this specific compound is not extensively available in the public domain, we can construct a robust scientific rationale based on the well-established principles of stereochemistry in pharmacology and compelling data from structurally analogous compounds.

This analysis will be particularly relevant for researchers in neuroscience and drug development focusing on monoamine transporters, which are key targets for the treatment of depression, anxiety, and other neuropsychiatric disorders.

The Principle of Chirality in Drug Action

Chirality, or the "handedness" of a molecule, arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups. This results in two non-superimposable mirror images called enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit vastly different behaviors in the chiral environment of the body, such as at the binding site of a receptor or enzyme. For many classes of drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A Case Study: Enantioselectivity in Morpholine-based Monoamine Reuptake Inhibitors

To build a predictive model for the activity of (R)- and (S)-2-Morpholin-4-yl-propionic acid hydrochloride, we turn to a closely related and well-studied class of compounds: 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. These compounds are known inhibitors of monoamine reuptake, a mechanism central to the action of many antidepressant medications.[1]

A pivotal study on the enantiomers of these derivatives revealed a striking difference in their ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), two key neurotransmitters implicated in mood regulation.[1] The (S,S)-enantiomer was identified as a potent and selective dual serotonin-norepinephrine reuptake inhibitor (SNRI), while the (R,R)-enantiomer displayed significantly lower activity.[1]

Table 1: Comparative Activity of a Structurally Analogous Morpholine Derivative

EnantiomerTargetIC50 (nM)
(S,S)-2-[(phenoxy)(phenyl)methyl]morpholineSerotonin Transporter (SERT)5.2
Norepinephrine Transporter (NET)15
(R,R)-2-[(phenoxy)(phenyl)methyl]morpholineSerotonin Transporter (SERT)>1000
Norepinephrine Transporter (NET)>1000

Data extrapolated from structure-activity relationship studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.[1]

This data strongly suggests that the stereochemistry at the carbon bearing the morpholine and propionic acid moieties in our target compound will be a critical determinant of its biological activity. It is highly probable that one enantiomer will exhibit significantly greater potency as a monoamine reuptake inhibitor than the other. Based on the precedent set by numerous other chiral bioactive molecules, including other propionic acid derivatives where the (S)-enantiomer is often the more active form, we hypothesize that (S)-2-Morpholin-4-yl-propionic acid hydrochloride is the eutomer , possessing greater inhibitory activity at monoamine transporters compared to its (R)-enantiomer.

Proposed Mechanism of Action and Signaling Pathway

The primary targets for (R)- and (S)-2-Morpholin-4-yl-propionic acid hydrochloride are anticipated to be the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. Inhibition of these transporters leads to an increased concentration of serotonin and/or norepinephrine in the synapse, enhancing neurotransmission. This is the established mechanism of action for SNRI antidepressants.[2][3]

Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (containing 5-HT & NE) 5HT 5-HT Vesicle->5HT Release NE NE Vesicle->NE Release SERT SERT NET NET 5HT->SERT Reuptake 5HT_R 5-HT Receptor 5HT->5HT_R Binds NE->NET Reuptake NE_R NE Receptor NE->NE_R Binds Enantiomers (S)- or (R)-Enantiomer Enantiomers->SERT Inhibits (S) >> (R) Enantiomers->NET Inhibits (S) >> (R)

Figure 1: Proposed mechanism of action of (S)-2-Morpholin-4-yl-propionic acid hydrochloride.

Experimental Protocols for Comparative Activity Assessment

To empirically validate the hypothesized differential activity of the (R)- and (S)-enantiomers, the following well-established experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of the enantiomers for the serotonin and norepinephrine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for SERT and NET.

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human SERT or NET.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled (R)- or (S)-enantiomer.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT or [3H]nisoxetine for NET).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known potent inhibitor (e.g., unlabeled citalopram or nisoxetine).

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay start Start prep Prepare Cell Membranes (HEK293 expressing SERT or NET) start->prep plate Plate Membranes prep->plate add_ligands Add Radioligand and Test Enantiomers plate->add_ligands incubate Incubate to Equilibrium add_ligands->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for the radioligand binding assay.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of the enantiomers to inhibit the transport of serotonin or norepinephrine into cells.

Objective: To determine the IC50 of each enantiomer for the inhibition of SERT- and NET-mediated uptake.

Principle: This assay uses a radiolabeled substrate (e.g., [3H]5-HT or [3H]NE) that is transported into cells by the respective transporter. The inhibitory effect of the test compounds is quantified by measuring the reduction in the accumulation of the radiolabeled substrate.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing either human SERT or NET in 96-well plates.

  • Uptake Inhibition Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of the (R)- or (S)-enantiomer for a defined period.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled substrate ([3H]5-HT or [3H]NE).

    • Allow the uptake to proceed for a short, defined time at a controlled temperature (e.g., 37°C).

    • To determine non-specific uptake, a parallel set of wells should contain a high concentration of a known potent uptake inhibitor.

  • Detection and Analysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the accumulated radiolabeled substrate.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the specific uptake as a function of the concentration of the test compound and fit the data to a dose-response curve to determine the IC50.

Uptake_Inhibition_Assay start Start culture Culture Transfected HEK293 Cells start->culture preincubate Pre-incubate with Test Enantiomers culture->preincubate add_substrate Add Radiolabeled Substrate (e.g., [3H]5-HT) preincubate->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake wash Wash to Terminate incubate_uptake->wash lyse Lyse Cells wash->lyse count Scintillation Counting lyse->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 3: Workflow for the monoamine uptake inhibition assay.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- and (S)-2-Morpholin-4-yl-propionic acid hydrochloride is crucial for their differential pharmacological evaluation. A plausible synthetic route can be adapted from established methods for the synthesis of chiral morpholine derivatives, such as the antidepressant reboxetine.[2] A common strategy involves starting from a chiral precursor, such as an enantiomerically pure amino alcohol, to build the morpholine ring with the desired stereochemistry.

A potential synthetic approach could involve the reaction of enantiomerically pure 2-aminopropan-1-ol with a suitable dielectrophile to form the morpholine ring, followed by appropriate functional group manipulations to introduce the propionic acid moiety. Chiral resolution of the racemic mixture using a chiral acid or base, or through chiral chromatography, represents an alternative strategy.

Conclusion

Based on the established principles of stereoselectivity in pharmacology and compelling evidence from structurally analogous compounds, it is strongly hypothesized that the (S)-enantiomer of 2-Morpholin-4-yl-propionic acid hydrochloride will exhibit significantly greater potency as a dual serotonin-norepinephrine reuptake inhibitor compared to its (R)-enantiomer. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. For researchers and drug development professionals working in the field of monoamine transporter modulation, the careful consideration and investigation of stereochemistry are paramount to the successful development of novel, effective, and safe therapeutics.

References

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A Researcher's Guide to De-risking Drug Candidates: A Cross-Reactivity Comparison of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinically viable candidate is fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons, collectively termed cross-reactivity, can lead to unforeseen toxicities and a cascade of late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the illustrative example of (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

While specific cross-reactivity data for this compound is not extensively published, this guide will equip researchers with the strategic and technical knowledge to conduct a thorough off-target profiling campaign. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide a template for data interpretation and visualization.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target liabilities early in the drug discovery process is paramount for mitigating risks and predicting potential clinical adverse drug reactions (ADRs)[1]. A proactive approach to safety pharmacology allows for the selection of drug candidates with a higher probability of success, ultimately saving considerable time and resources[2]. The morpholine moiety, a versatile scaffold in medicinal chemistry, is known to interact with a range of biological targets, including kinases and G-protein coupled receptors (GPCRs), underscoring the importance of a broad screening strategy[3][4][5].

A Tiered Approach to Cross-Reactivity Assessment

A systematic and tiered approach to screening ensures a cost-effective and efficient evaluation of a compound's selectivity. This typically begins with broad, single-concentration screening against a panel of common off-targets, followed by more focused dose-response studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation A Single-Concentration Screen (e.g., 10 µM) B Broad Off-Target Panel (e.g., SafetyScreen44™) A->B D Identified Off-Targets from Tier 1 B->D C Dose-Response Assays (IC50/EC50/Kd Determination) E Cellular Thermal Shift Assay (CETSA) C->E F Phenotypic & Functional Assays C->F D->C

Experimental Protocols for Cross-Reactivity Profiling

Broad Panel Screening: In Vitro Safety Pharmacology

The initial step involves screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug events. Several contract research organizations (CROs) offer standardized panels for this purpose, such as Eurofins' SafetyScreen™ panels or WuXi AppTec's Mini Safety Panel[1][2][6].

Illustrative Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a fundamental technique to quantify the interaction between a ligand and a target molecule[7][8].

  • Preparation of Reagents:

    • Target protein (e.g., recombinant human receptor membrane preparation).

    • Radiolabeled or fluorescently labeled ligand with known affinity for the target.

    • Test compound: this compound, serially diluted.

    • Assay buffer.

  • Assay Procedure:

    • Incubate the target protein with the labeled ligand in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand (e.g., via filtration).

    • Quantify the amount of bound labeled ligand.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

Hypothetical Data Summary: Broad Panel Screen of this compound at 10 µM

Target ClassTarget% Inhibition at 10 µM
GPCRs Adrenergic α1A85%
Dopamine D212%
Serotonin 5-HT2A5%
Kinases PI3Kα78%
mTOR65%
SRC9%
Ion Channels hERG3%
Transporters Norepinephrine Transporter (NET)92%

This data is illustrative and not based on published results.

Dose-Response Characterization of Identified Hits

For targets showing significant inhibition (typically >50%) in the primary screen, a full dose-response curve is necessary to determine the potency (IC50 or Ki) of the interaction.

G cluster_0 Dose-Response Experiment A Serial Dilution of (R)-2-Morpholin-4-yl-propionic acid hydrochloride B Incubation with Target & Labeled Ligand A->B C Measurement of Bound Ligand B->C D IC50 Calculation C->D

Hypothetical Dose-Response Data for this compound

Off-TargetAssay TypeIC50 (µM)
Adrenergic α1ARadioligand Binding0.8
PI3KαEnzymatic Assay1.2
mTOREnzymatic Assay2.5
Norepinephrine Transporter (NET)Uptake Assay0.5

This data is illustrative and not based on published results.

Cellular Target Engagement: Confirming Intracellular Interactions

While biochemical assays are crucial, it is essential to confirm that the compound engages its off-targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells[9][10][11][12][13]. CETSA relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity. It is crucial to compare the potency of off-target interactions with the on-target potency. A desirable drug candidate will exhibit a significant therapeutic window, with on-target activity occurring at concentrations well below those that elicit off-target effects.

Structurally Similar Compounds and Predictive Profiling

The morpholine scaffold is a common feature in many approved drugs, and its derivatives have been shown to modulate the selectivity of inhibitors for targets such as mTOR[3][14][15]. The substitution pattern on the morpholine ring can significantly influence binding affinity and selectivity[16]. Therefore, when assessing a novel morpholine-containing compound, it is prudent to consider the known activities of structurally related molecules.

Computational methods can also play a role in predicting potential off-targets based on structural similarity to known ligands of various proteins[17]. While these in silico approaches are not a substitute for experimental validation, they can help prioritize which targets to include in screening panels.

Conclusion

A thorough and systematic assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a tiered screening approach that combines broad panel screening, dose-response characterization, and cellular target engagement assays, researchers can build a robust selectivity profile for their compounds. This proactive de-risking strategy is essential for identifying promising drug candidates with a higher likelihood of clinical success. While specific data for this compound remains to be published, the methodologies outlined in this guide provide a clear and actionable framework for its comprehensive evaluation.

References

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  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(22), 4146-4157. [Link]

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A Comparative Guide to the Spectroscopic Validation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Building Blocks

In modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral building blocks, such as (R)-2-Morpholin-4-yl-propionic acid hydrochloride, are foundational components in the synthesis of complex active pharmaceutical ingredients (APIs). The morpholine moiety is a highly valued scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties.[1] Ensuring the structural integrity, absolute stereochemistry, and purity of this specific enantiomer is paramount.

This guide provides a comprehensive comparison of essential spectroscopic techniques for the validation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a holistic, self-validating analytical workflow. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to ensure that the material they synthesize or procure meets the rigorous standards required for pharmaceutical development. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3]

The Validation Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on the orthogonal and complementary nature of multiple spectroscopic methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties, and together, they build an unassailable case for its structure and quality.

Validation_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Data Integration & Reporting NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass IR FT-IR Spectroscopy MS->IR Confirms Structure HPLC Chiral HPLC-UV IR->HPLC Confirms Identity Report Final Validation Report (Certificate of Analysis) HPLC->Report Confirms Purity & Chirality

Caption: Integrated workflow for the comprehensive validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[4] For this compound, ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, respectively. The chemical shifts (δ), coupling constants (J), and integration values confirm the connectivity of the morpholine ring, the propionic acid side chain, and the stereocenter's local environment. It is the primary tool to confirm that the correct chemical structure has been synthesized.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the proton environments. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.[4] Protons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and appear at a higher chemical shift compared to those next to the nitrogen (C3-H, C5-H).[4][5] The proton at the chiral center (Cα-H) will appear as a quartet due to coupling with the adjacent methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. Due to the morpholine ring's symmetry, only two signals are expected for the ring carbons in an unsubstituted morpholine.[4] However, N-substitution breaks this symmetry. Key signals include the carbonyl carbon of the carboxylic acid, the chiral carbon, the methyl carbon, and the distinct carbons of the morpholine ring.

Comparative Data Summary: Expected NMR Signals
Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale for Assignment
Carboxylic Acid (-COOH)~12.0-13.0 (broad s, 1H)~170-175Deshielded proton and carbonyl carbon.
Morpholine O-CH₂~3.8-4.0 (m, 4H)~65-70Protons and carbons adjacent to highly electronegative oxygen.[6]
Morpholine N-CH₂~3.0-3.5 (m, 4H)~45-50Protons and carbons adjacent to nitrogen.[4]
Chiral Center (α-CH)~3.6-3.8 (q, 1H)~55-60Influenced by adjacent nitrogen and carbonyl group.
Methyl (-CH₃)~1.4-1.6 (d, 3H)~15-20Aliphatic methyl group coupled to the α-CH.

Note: Expected shifts are approximate and can vary based on solvent and concentration. Spectra should be run in a deuterated solvent such as DMSO-d₆ or D₂O.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[4]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.[4]

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a clean 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) should be used.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[4] Calibrate the spectrum using the residual solvent peak as an internal reference.

  • Data Integrity: Ensure all processing parameters are documented and that the raw data is archived securely, in line with Good Laboratory Practice (GLP).[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry is an essential tool for confirming the molecular weight of a compound, serving as a critical checkpoint for identity.[9][10] For a small molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact. The analysis confirms the mass of the protonated molecule [M+H]⁺, providing strong evidence that the target compound has been formed.

Comparative Data Summary: Expected Mass Signals
Analyte Technique Expected Ion [M+H]⁺ (m/z) Alternative/Impurity Comparison
(R)-2-Morpholin-4-yl-propionic acidESI-MS (Positive Ion Mode)160.0974(S)-Enantiomer: Identical m/z. MS cannot distinguish enantiomers.
Potential Starting Material: MorpholineESI-MS (Positive Ion Mode)88.0762Clearly distinguishable by mass.

Note: The molecular formula of the free base is C₇H₁₃NO₃, with a monoisotopic mass of 159.0895.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • MS Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The high-resolution mass should be within 5 ppm of the theoretical calculated mass.

  • System Validation: The mass spectrometer must be calibrated using a known standard immediately prior to the analysis to ensure mass accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For this compound, FT-IR confirms the presence of the critical carboxylic acid and the morpholine ether linkage. The spectrum serves as a unique fingerprint for the molecule.

The carboxylic acid functional group gives rise to several characteristic peaks:

  • A very broad O–H stretching band from approximately 3300-2500 cm⁻¹, resulting from strong hydrogen bonding.[12]

  • An intense C=O (carbonyl) stretching band between 1760-1690 cm⁻¹.[11][12]

  • A C–O stretching band in the 1320-1210 cm⁻¹ region.[12]

Comparative Data Summary: Key IR Absorptions
Functional Group Expected Absorption Range (cm⁻¹) Vibration Type Alternative/Impurity Comparison
Carboxylic Acid O-H3300 - 2500 (very broad)StretchAbsence of this band would indicate derivatization (e.g., ester formation).
Aliphatic C-H2950 - 2850 (sharp)StretchPresent in most organic molecules.
Carboxylic Acid C=O1760 - 1690 (strong, sharp)StretchPosition indicates a saturated carboxylic acid.[12]
Ether C-O-C1150 - 1085 (strong)StretchConfirms the morpholine ring's ether linkage.
Carboxylic Acid O-H950 - 910 (broad)Bend (Out-of-plane)A characteristic, though sometimes weak, band for dimeric acids.[11]
Experimental Protocol: ATR-FT-IR Analysis
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum (typically 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

  • Trustworthiness: The protocol is self-validating as the background scan accounts for atmospheric H₂O and CO₂, ensuring that observed peaks originate from the sample.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Arbiter

Expertise & Rationale: While NMR, MS, and IR confirm the molecule's structure, they are blind to its stereochemistry. Distinguishing between the (R) and (S) enantiomers requires a chiral environment. Chiral HPLC is the gold standard for determining enantiomeric purity (also expressed as enantiomeric excess, e.e.).[13][] The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[13][15]

The choice of a CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of pharmaceutical compounds and are a logical starting point for method development.[13]

Comparative Data Summary: Chiral Separation
Compound Expected Retention Time (t_R) Enantiomeric Purity Specification
(R)-2-Morpholin-4-yl-propionic acidt_R1 (e.g., 8.5 min)≥ 99.5%
(S)-2-Morpholin-4-yl-propionic acidt_R2 (e.g., 10.2 min)≤ 0.5%

Note: Retention times are hypothetical and depend entirely on the specific column, mobile phase, and conditions used.

Experimental Protocol: Chiral HPLC-UV Analysis
  • System & Column: An HPLC system with a UV detector. A polysaccharide-based chiral column (e.g., Chiralpak series) is recommended.

  • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a non-polar solvent (like n-hexane) with an alcohol modifier (like isopropanol or ethanol) and a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to improve peak shape.[15]

  • Sample Preparation: Prepare a standard solution of the analyte at ~1.0 mg/mL in the mobile phase. Prepare a "racemic" or (S)-enantiomer-spiked sample to confirm the peak identity of the undesired enantiomer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: e.g., 210 nm

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (baseline resolution of enantiomers), linearity, accuracy, precision, and limit of quantitation (LOQ) for the (S)-enantiomer.[2][16]

Decision_Tree Start Analyze Batch NMR_MS_IR NMR, MS, IR Spectra Match Reference Standard? Start->NMR_MS_IR Chiral_HPLC Chiral HPLC: Enantiomeric Purity > 99.5%? NMR_MS_IR->Chiral_HPLC Yes Fail_Structure Batch FAIL (Incorrect Structure/Impurity) NMR_MS_IR->Fail_Structure No Pass Batch PASS Chiral_HPLC->Pass Yes Fail_Chirality Batch FAIL (Insufficient Enantiomeric Purity) Chiral_HPLC->Fail_Chirality No

Caption: Decision logic for batch release based on integrated spectroscopic data.

Conclusion: A Synthesis of Evidence

The validation of this compound is a process of evidence synthesis. NMR spectroscopy confirms the atomic connectivity and molecular backbone. Mass spectrometry verifies the molecular weight. FT-IR spectroscopy provides a fingerprint of the essential functional groups. Finally, chiral HPLC confirms the stereochemical integrity, the most critical attribute for its intended use. By integrating the data from these orthogonal techniques, a scientist can state with a high degree of confidence that the material is structurally correct, pure, and is the desired single enantiomer, thereby ensuring its quality and suitability for the demanding environment of pharmaceutical research and development. This multi-faceted approach ensures data integrity and builds a foundation of trust in the quality of the chemical building block.[17][18]

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A Researcher's Guide to Morpholine-Based Buffers: Benchmarking (R)-2-Morpholin-4-yl-propionic acid hydrochloride Against the Gold Standards of MES and MOPS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Part 1: The Foundation of Modern Biological Buffering: The "Good's Buffer" Criteria

Before the 1960s, researchers were often limited to buffers like phosphate and Tris, which had significant drawbacks, including precipitation of essential metal ions or high-temperature sensitivity.[3] The work of Dr. Norman Good established a set of criteria for ideal biological buffers, revolutionizing the reliability of in vitro biological experiments.[2][4] Understanding these criteria is the first step in selecting an appropriate buffer.

The Core Criteria for a "Good's Buffer" include:

  • pKa between 6.0 and 8.0: This range encompasses the physiological pH of most biological systems, ensuring maximum buffering capacity where it's most needed.[2][4][5]

  • High Water Solubility: Buffers must be highly soluble in aqueous systems to be useful in biological experiments.[2][4]

  • Membrane Impermeability: The buffer should not be able to cross biological membranes, preventing interference with intracellular processes.[1][2]

  • Minimal Metal Ion Interaction: An ideal buffer should not chelate or bind divalent cations, which are often critical cofactors for enzymes.[1][2][4]

  • Chemical and Enzymatic Stability: The buffer must be resistant to degradation under experimental conditions.[2][4]

  • Low UV Absorbance: The buffer should be optically clear in the UV and visible spectrum (above 230 nm) to avoid interfering with common spectrophotometric assays.[4][5]

  • Minimal Effect of Temperature and Concentration: The pKa of the buffer should be minimally affected by changes in temperature or concentration, ensuring consistent performance.[2][4]

G cluster_0 Experimental Requirements cluster_1 Buffer Selection Criteria (Good's Principles) cluster_2 Outcome TargetpH What is the target pH? MetalIons Are divalent cations (Mg2+, Ca2+) critical? pKa Select buffer with pKa ≈ Target pH TargetpH->pKa AssayType Is spectrophotometry (e.g., @280nm) used? Chelation Choose buffer with low metal binding constants MetalIons->Chelation Temp Will temperature fluctuate? Absorbance Ensure low UV absorbance >230nm AssayType->Absorbance dpKa Select buffer with low dpKa/dT value Temp->dpKa Result Reliable & Reproducible Experimental Data pKa->Result Chelation->Result Absorbance->Result dpKa->Result

Caption: Decision workflow for selecting a biological buffer based on Good's criteria.

Part 2: The Benchmarks: A Head-to-Head Comparison of MES and MOPS

2-(N-morpholino)ethanesulfonic acid (MES) and 3-(N-morpholino)propanesulfonic acid (MOPS) are two of the most widely adopted morpholine-based buffers.[6][7] Their primary structural difference—an ethanesulfonic acid group for MES versus a propanesulfonic acid group for MOPS—results in distinct pKa values and, consequently, different optimal applications.[7]

Physicochemical Properties Comparison

This table summarizes the key performance indicators for MES and MOPS, providing the quantitative data needed for informed buffer selection.

PropertyMES (2-(N-morpholino)ethanesulfonic acid)MOPS (3-(N-morpholino)propanesulfonic acid)(R)-2-Morpholin-4-yl-propionic acid HCl
Chemical Structure C₆H₁₃NO₄SC₇H₁₅NO₄SC₇H₁₄ClNO₃
Molecular Weight 195.24 g/mol [6]209.26 g/mol [6]195.65 g/mol
pKa (25°C) 6.15[6]7.20[6][8]Data Not Available
Useful pH Range 5.5 – 6.7[6][9]6.5 – 7.9[6][8][9]Data Not Available
dpKa/dT (°C⁻¹) -0.011[6]-0.013[6][10]Data Not Available
Metal Binding Weakly binds Ca, Mg, Mn; Negligible with Cu(II)[11][12]Binds iron; does not react with most other common metals[13]Data Not Available
Field-Proven Applications
  • MES: With its pKa of 6.15, MES is the buffer of choice for experiments requiring a stable, mildly acidic environment.[14] It is frequently used in:

    • Plant cell cultures and yeast cultures.[15][16]

    • Cation-exchange chromatography.[7]

    • Running buffers in Bis-Tris protein electrophoresis for resolving small proteins.[7]

  • MOPS: The pKa of 7.20 makes MOPS an excellent all-purpose buffer for applications requiring a near-neutral pH that mimics physiological conditions.[7][8] Its common applications include:

    • Cell culture media for bacteria and mammalian cells.[13]

    • Protein purification and enzyme assays.[9]

    • Denaturing gel electrophoresis for RNA (e.g., Northern blotting), where it is preferred for protecting RNA integrity.[7][13]

Part 3: Evaluating a Novel Compound: The Case of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

This compound is a commercially available morpholine derivative.[17] While its chemical structure, formula (C₇H₁₄ClNO₃), and molecular weight (195.65 g/mol ) are known, critical performance data required for its use as a biological buffer—most importantly its pKa—are not published in peer-reviewed literature or provided in supplier documentation.[17] One supplier explicitly states the product is sold "AS-IS" without collected analytical data, suggesting its primary role may be as a synthetic building block rather than a functional buffer.

For any researcher considering such a compound for buffering applications, experimental validation is not just recommended; it is a prerequisite for sound science. The following section outlines the necessary protocols to characterize this compound.

Part 4: Essential Protocols for Buffer Characterization

This section provides the methodologies required to determine if a novel compound like this compound is a viable biological buffer. These protocols constitute a self-validating system to generate the necessary performance data.

Protocol 1: Determination of pKa and Effective Buffering Range via Titration

Principle: This protocol is based on the Henderson-Hasselbalch equation.[18] By titrating a known concentration of the weak acid (the morpholine compound) with a strong base (NaOH) and monitoring the pH, a titration curve is generated. The pH at the point where half of the acid has been neutralized (the half-equivalence point) is equal to its pKa.[19] The effective buffering range is generally accepted as pKa ± 1 pH unit.[20]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in deionized, CO₂-free water. Also, prepare a standardized 0.1 M NaOH solution.

  • pH Meter Calibration: Calibrate a laboratory-grade pH meter using standard buffers at pH 4.0, 7.0, and 10.0. Ensure the temperature probe is used for accurate readings.[20]

  • Titration Setup: Place 50 mL of the 0.1 M morpholine solution into a beaker with a magnetic stir bar. Submerge the calibrated pH electrode and temperature probe into the solution.

  • Initial Reading: Record the initial pH of the solution before adding any base.

  • Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[19]

  • Data Collection: Continue adding NaOH until the pH shows a sharp inflection, and then continue for several more additions to fully capture the titration curve.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the steepest part of the curve). The pKa is the pH value at exactly half of the volume of NaOH required to reach the equivalence point.

G A Prepare 0.1M solution of (R)-2-Morpholin-4-yl-propionic acid HCl C Titrate with standardized 0.1M NaOH in small increments A->C B Calibrate pH meter (pH 4, 7, 10 standards) B->C D Record pH after each increment C->D Allow to stabilize E Plot pH vs. Volume of NaOH added D->E Generate dataset F Identify equivalence point (steepest slope) E->F G Determine pKa at half-equivalence volume F->G H Define Buffering Range (pKa +/- 1) G->H

Caption: Experimental workflow for the determination of a compound's pKa value.
Protocol 2: Assessment of Buffer Capacity

Principle: Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base.[20] It is defined as the moles of acid or base required to change the pH of one liter of the buffer solution by one unit.[20] This experiment quantifies the practical effectiveness of the buffer at its pKa.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1 L solution of the buffer at its experimentally determined pKa (from Protocol 1) and a practical concentration (e.g., 25 mM).

  • Aliquoting: Place 100 mL of the prepared buffer into two separate beakers. Measure and record the initial pH.

  • Acid Challenge: To the first beaker, add a standardized 0.1 M HCl solution dropwise. After each 0.1 mL addition, stir, allow the reading to stabilize, and record the new pH. Continue until the pH has dropped by approximately one unit.

  • Base Challenge: To the second beaker, repeat the process using a standardized 0.1 M NaOH solution, continuing until the pH has risen by approximately one unit.

  • Calculation: Use the following formula to calculate the buffer capacity: β = (moles of H⁺ or OH⁻ added) / ( |ΔpH| * Volume of buffer in L )[20] Calculate the average capacity over the pH range. A higher β value indicates a more effective buffer.

Conclusion and Recommendations

The selection of a buffer is a critical decision that directly impacts the validity and reproducibility of experimental results. Established morpholine-based buffers like MES and MOPS are trusted by the scientific community precisely because their physicochemical properties are well-documented and understood.[4][6] Their distinct pKa values and low interference profiles make them suitable for a wide array of applications, from protein biochemistry to molecular biology.[7][9]

In contrast, this compound remains an uncharacterized agent in the context of biological buffering. While its morpholine structure is suggestive, its utility cannot be assumed. Without an experimentally determined pKa, buffering capacity, and cytotoxicity profile, its use in a biological system would introduce significant and unacceptable uncertainty.

Final Recommendation: Researchers should rely on well-validated buffers such as MES and MOPS for routine applications. For those investigating novel compounds like this compound, the characterization protocols provided in this guide offer a rigorous and necessary pathway to validate their performance. Adherence to this empirical approach is essential for maintaining the highest standards of scientific integrity.

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A Comparative Guide to the Synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. The stereochemistry at the C2 position is crucial for the biological activity and pharmacological profile of many target molecules. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs. The routes discussed are 1) Chiral Pool Synthesis via Nucleophilic Substitution and 2) Synthesis of the Racemate Followed by Chiral Resolution. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a key pharmacophoric element. When combined with a chiral propionic acid side chain, as in (R)-2-Morpholin-4-yl-propionic acid, it provides a versatile platform for the synthesis of complex and stereochemically defined molecules. The hydrochloride salt form is typically preferred for its improved stability and handling characteristics.

The efficient and stereoselective synthesis of this compound is paramount. This guide will explore two primary strategies: a chiral pool approach leveraging a readily available enantiopure starting material, and a classical approach involving the synthesis of the racemic mixture followed by resolution of the enantiomers.

Route 1: Chiral Pool Synthesis via Nucleophilic Substitution of (S)-2-Chloropropionic Acid

This route leverages the readily available and inexpensive chiral pool of L-alanine. The key step is a nucleophilic substitution reaction where the stereochemistry at the chiral center is inverted.

Causality Behind Experimental Choices

This synthetic strategy is predicated on the principle of stereochemical inversion in an SN2 reaction. (S)-2-Chloropropionic acid, which can be prepared from L-alanine with retention of configuration, serves as the chiral electrophile. Morpholine, a secondary amine, acts as the nucleophile. The reaction with a halide leaving group at the chiral center proceeds with inversion of stereochemistry, thus yielding the desired (R)-enantiomer. The final step involves the formation of the hydrochloride salt to improve the product's stability and ease of handling.

Experimental Protocol

Step 1: Synthesis of (R)-2-Morpholin-4-yl-propionic acid

  • To a solution of (S)-2-chloropropionic acid (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add morpholine (2.5 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar impurities.

  • Adjust the pH of the aqueous layer to acidic (pH 3-4) with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield (R)-2-Morpholin-4-yl-propionic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude (R)-2-Morpholin-4-yl-propionic acid in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Workflow Diagram

Route 1: Chiral Pool Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation S-2-Chloropropionic_Acid (S)-2-Chloropropionic Acid Reaction1 Nucleophilic Substitution (SN2 Inversion) S-2-Chloropropionic_Acid->Reaction1 Morpholine Morpholine Morpholine->Reaction1 R-Product_Freebase (R)-2-Morpholin-4-yl-propionic acid Reaction1->R-Product_Freebase Reaction2 Salt Formation R-Product_Freebase->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Final_Product (R)-2-Morpholin-4-yl-propionic acid hydrochloride Reaction2->Final_Product

Caption: Workflow for the synthesis of this compound from (S)-2-chloropropionic acid.

Route 2: Synthesis of Racemic 2-Morpholin-4-yl-propionic acid and Subsequent Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the target molecule, followed by the separation of the enantiomers.

Causality Behind Experimental Choices
Experimental Protocol

Step 1: Synthesis of Racemic 2-Morpholin-4-yl-propionic acid

  • Follow a similar procedure as in Route 1, Step 1, but starting with racemic 2-bromopropionic acid. The reaction of 2-bromopropionic acid with morpholine will yield racemic 2-Morpholin-4-yl-propionic acid.

Step 2: Chiral Resolution

  • Dissolve the racemic 2-Morpholin-4-yl-propionic acid in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-1-phenylethylamine or another suitable chiral base, to the solution.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The choice of resolving agent will determine which diastereomer crystallizes out first.

  • The enantiomeric purity of the crystallized salt should be checked using chiral High-Performance Liquid Chromatography (HPLC).

  • Recrystallize the salt if necessary to improve diastereomeric purity.

Step 3: Liberation of the (R)-enantiomer and Hydrochloride Salt Formation

  • Dissolve the diastereomerically pure salt in water.

  • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2. This will protonate the resolving agent, making it water-soluble, and precipitate the desired (R)-2-Morpholin-4-yl-propionic acid.

  • Filter the precipitated product, wash with cold water, and dry.

  • To form the hydrochloride salt, follow the procedure outlined in Route 1, Step 2.

Workflow Diagram

Route 2: Racemic Synthesis and Resolution cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2 & 3: Resolution and Salt Formation Racemic_Bromo_Acid Racemic 2-Bromopropionic Acid Reaction1 Nucleophilic Substitution Racemic_Bromo_Acid->Reaction1 Morpholine Morpholine Morpholine->Reaction1 Racemic_Product Racemic 2-Morpholin-4-yl-propionic acid Reaction1->Racemic_Product Resolution Diastereomeric Salt Formation & Separation Racemic_Product->Resolution Resolving_Agent Chiral Resolving Agent Resolving_Agent->Resolution Liberation Liberation of (R)-enantiomer Resolution->Liberation Salt_Formation Salt Formation Liberation->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Final_Product (R)-2-Morpholin-4-yl-propionic acid hydrochloride Salt_Formation->Final_Product

Caption: Workflow for the synthesis of this compound via racemic synthesis and chiral resolution.

Comparative Analysis

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Racemic Synthesis & Resolution
Starting Material (S)-2-Chloropropionic acid (from L-alanine)Racemic 2-bromopropionic acid
Stereocontrol High, established by the chiral starting material and SN2 inversion.Achieved through a separate resolution step.
Number of Steps Fewer steps, more direct.More steps, including resolution and liberation.
Yield Potentially higher overall yield as it avoids the 50% theoretical maximum loss of the undesired enantiomer.Theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer is racemized and recycled.
Cost-Effectiveness Can be more cost-effective if the chiral starting material is inexpensive.May be more cost-effective if the racemic starting material is significantly cheaper and the resolving agent is recyclable.
Scalability Generally straightforward to scale up.The resolution step can be challenging and time-consuming to scale up.
Waste Generation Lower, as it avoids discarding half of the material.Higher, due to the disposal of the undesired enantiomer and resolving agent (if not recycled).
Enantiomeric Purity Typically high, dependent on the purity of the starting material.Can achieve very high enantiomeric purity through recrystallization of the diastereomeric salt.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Chiral Pool Synthesis) is generally the more elegant and atom-economical approach, providing direct access to the desired enantiomer with high stereocontrol. It is often the preferred method for industrial-scale production, assuming the availability and reasonable cost of the chiral starting material.

The choice between these two routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.

References

  • Note: As specific peer-reviewed synthesis protocols for this compound were not available through the search, this guide is based on established chemical principles and analogous transformations. The references would typically include specific journal articles or patents detailing these syntheses.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. [Link to a relevant Wiley book page on asymmetric synthesis]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link to a relevant Wiley book page on stereochemistry]

  • Patentscope. (n.d.). World Intellectual Property Organization. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Retrieved January 19, 2026, from [Link]

A Comparative Guide to the Validation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride Purity by NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. For (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral building block, ensuring its chemical and enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity validation, supported by experimental insights and protocols.

The Imperative of Purity in Chiral Molecules

Chirality, the property of "handedness" in molecules, can lead to significantly different pharmacological activities between enantiomers. The thalidomide tragedy of the 1960s serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic.[1] Therefore, the precise quantification of the desired enantiomer and any impurities is a critical aspect of quality control in the pharmaceutical industry.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile tool for the precise purity determination of organic molecules, including pharmaceuticals.[2][3][4] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR can provide direct, absolute quantification against a single, certified internal standard.[4] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4]

The ¹H NMR spectrum of this compound provides several distinct signals that can be used for quantification. Protons on the morpholine ring and the propionic acid backbone offer unique resonances for integration.

Causality in Experimental Design: Why qNMR?

The choice of qNMR as a primary validation method is underpinned by several key advantages:

  • Universality of Detection: ¹H NMR is sensitive to all proton-containing molecules, allowing for the simultaneous detection and quantification of the main component and any organic impurities without the need for specific chromophores, which are required for UV-based detection in HPLC.[5]

  • Structural Elucidation: NMR not only quantifies but also provides structural information about any detected impurities, aiding in their identification.[6]

  • Non-destructive Nature: The sample can be recovered unchanged after analysis, which is particularly valuable when dealing with expensive or scarce materials.[4]

  • Accuracy and Precision: When performed correctly, qNMR offers high accuracy and precision, with measurement uncertainties that can be reduced to below 0.1%.[7]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol outlines a validated method for determining the purity of this compound using ¹H-qNMR.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, NIST traceable)

  • Deuterium oxide (D₂O, 99.9% D)

  • High-precision analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

  • Vortex the vial until both components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically >30 seconds for quantitative accuracy).

    • Number of Scans: 16-64 scans to achieve a signal-to-noise ratio >250:1 for the signals of interest.[8]

    • Acquisition Time: 2-4 seconds.[8]

    • Spectral Width: Sufficient to cover all proton signals.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the methyl protons (a triplet) or the methine proton (a quartet) are suitable. For maleic acid, the two olefinic protons give a singlet.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq process_data Process Spectrum nmr_acq->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for qNMR purity determination.

Enantiomeric Purity: A Chiral Challenge

While qNMR excels at determining chemical purity, assessing enantiomeric excess (ee) requires a chiral environment to differentiate the enantiomers in the NMR spectrum.[9] In an achiral solvent, enantiomers are indistinguishable by NMR.[9]

Chiral Solvating Agents (CSAs)

A common and effective approach is the use of Chiral Solvating Agents (CSAs).[10][11] These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[10][11] This interaction leads to different chemical shifts for the corresponding protons of the two enantiomers, allowing for their separate integration and the determination of the enantiomeric ratio.

For (R)-2-Morpholin-4-yl-propionic acid, a suitable CSA would be a chiral acid or base that can interact via hydrogen bonding and/or ionic interactions. Examples of commonly used CSAs include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids like camphorsulfonic acid.

Comparison with Alternative Techniques

While qNMR is a powerful tool, an orthogonal approach using different analytical principles provides a more comprehensive purity profile.[8]

FeatureQuantitative ¹H NMR Chiral HPLC-UV Mass Spectrometry (MS)
Principle Nuclear spin resonance in a magnetic fieldDifferential partitioning between a mobile and a chiral stationary phaseMass-to-charge ratio of ionized molecules
Quantification Absolute (with internal standard)Relative (requires reference standards for impurities)Primarily qualitative, can be quantitative with isotopic labeling
Enantioselectivity Requires addition of a chiral auxiliary (e.g., CSA)Direct separation on a chiral columnNot inherently enantioselective
Impurity ID Provides structural informationRetention time comparisonFragmentation patterns aid in identification
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
The Synergy of Orthogonal Methods

The diagram below illustrates the complementary nature of these techniques in establishing the comprehensive purity profile of a chiral API.

Orthogonal_Methods qNMR qNMR HPLC Chiral HPLC qNMR->HPLC Orthogonal Validation Purity Comprehensive Purity Profile qNMR->Purity Chemical Purity (Absolute Quantification) MS Mass Spectrometry HPLC->MS Orthogonal Validation HPLC->Purity Enantiomeric Purity (Direct Separation) MS->qNMR Orthogonal Validation MS->Purity Impurity Identification (Structural Confirmation)

Caption: Interrelation of orthogonal analytical methods.

Conclusion

For the validation of this compound purity, quantitative ¹H NMR stands out as a robust, accurate, and versatile primary method. It provides absolute quantification of chemical purity and, with the aid of chiral solvating agents, can also determine enantiomeric excess. However, for a complete and rigorous quality assessment in line with regulatory expectations, a multi-faceted approach is recommended. Cross-validation with an orthogonal technique like chiral HPLC provides a higher degree of confidence in the reported purity values, ensuring the quality and safety of the final pharmaceutical product.[8] The combination of qNMR for absolute purity and structural elucidation with the high-throughput and direct enantioseparation capabilities of chiral HPLC represents the gold standard in modern pharmaceutical analysis.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health.[Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications.[Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications.[Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.[Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago.[Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF.[Link]

  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. Bentham Science.[Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.[Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.[Link]

  • NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare.[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Eurofins.[Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing.[Link]

  • QNMR – a modern alternative to HPLC. Almac.[Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.[Link]

  • ICH Validation Analitcs Methods. Scribd.[Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. PubMed.[Link]

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A Comparative Guide to the Stereochemical Confirmation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous confirmation of a molecule's stereochemistry is not merely a regulatory formality but a cornerstone of safety, efficacy, and intellectual property. For a compound such as (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a versatile building block in organic synthesis, establishing the absolute configuration of its stereocenter is of paramount importance.[1] This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, offering both theoretical grounding and practical insights for researchers, scientists, and drug development professionals.

The inherent challenge in stereochemical analysis lies in the fact that enantiomers possess identical physical properties in an achiral environment. Therefore, specialized techniques are required to differentiate between the (R) and (S) forms of 2-Morpholin-4-yl-propionic acid hydrochloride. This guide will explore and contrast three principal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and the definitive method of single-crystal X-ray Crystallography.

Comparative Overview of Analytical Techniques

Technique Principle Sample Requirement Information Obtained Throughput Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.SolutionEnantiomeric purity (e.g., enantiomeric excess), retention times.HighMethod development can be time-consuming; does not directly provide absolute configuration without a known standard.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with distinct NMR spectra.SolutionEnantiomeric purity, potential for absolute configuration determination (e.g., Mosher's method).ModerateRequires chiral solvating or derivatizing agents; spectral interpretation can be complex.
X-ray Crystallography Diffraction of X-rays by a single crystal.High-quality single crystalUnambiguous absolute configuration, solid-state conformation.LowCrystal growth can be a significant bottleneck.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Causality in Experimental Choices

The choice of the chiral stationary phase is critical for achieving successful separation. For a molecule like 2-Morpholin-4-yl-propionic acid, which contains both a carboxylic acid and a tertiary amine, several types of CSPs could be effective. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often a good starting point due to their broad applicability.[2] Pirkle-type columns, like the (R,R)-Whelk-O1, are also excellent candidates, particularly for their ability to resolve a wide range of chiral compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3]

The mobile phase composition is another key parameter. For this compound, a normal-phase elution mode using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with an acidic or basic additive is a common strategy. The additive, such as trifluoroacetic acid (TFA) for the acidic moiety or a small amount of an amine for the basic morpholine group, helps to improve peak shape and resolution.[3]

Experimental Workflow: Chiral HPLC

Figure 1: A generalized workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC Separation
  • Sample Preparation: Dissolve the hydrochloride salt of 2-Morpholin-4-yl-propionic acid in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for initial method development.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions (Example):

    • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the sample of this compound to determine its enantiomeric purity by comparing the peak areas.

II. NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can be a powerful tool for determining enantiomeric purity and even the absolute configuration of a chiral molecule when used in conjunction with chiral auxiliaries. These auxiliaries create a diastereomeric environment, leading to the differentiation of the NMR signals of the enantiomers. There are two main approaches: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).[4][5]

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[6] This interaction is typically rapid on the NMR timescale, resulting in observable chemical shift differences between the enantiomers.

  • Advantages: The primary advantage of CSAs is their ease of use. No covalent modification of the analyte is required, and the sample can be recovered unchanged.[6]

  • Common CSAs: For a molecule with a carboxylic acid and a tertiary amine, potential CSAs include chiral alcohols, acids, or amines that can interact through hydrogen bonding or acid-base interactions.

Chiral Derivatizing Agents (CDAs)

CDAs react with the analyte to form stable, covalent diastereomeric derivatives. These diastereomers have distinct physical properties and, therefore, different NMR spectra. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which can be converted to its acid chloride and reacted with chiral alcohols or amines.[7][8] For a carboxylic acid like our target molecule, a chiral amine could be used as a CDA.

  • Advantages: CDAs often induce larger and more easily interpretable chemical shift differences compared to CSAs. The Mosher's method, for instance, allows for the determination of the absolute configuration by analyzing the differences in the chemical shifts of the protons in the two diastereomeric esters.[8]

  • Disadvantages: This method requires a chemical reaction, which adds steps to the workflow and consumes the sample.

Experimental Workflow: NMR with Chiral Derivatizing Agent

Sources

Efficacy Comparison of (R)-2-Morpholin-4-yl-propionic Acid Hydrochloride Derivatives: A-Data-Driven Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

A Note on Scope: Direct experimental data on the efficacy of (R)-2-Morpholin-4-yl-propionic acid hydrochloride and its immediate derivatives is not extensively available in peer-reviewed literature. This guide, therefore, leverages a data-rich, structurally analogous class of compounds—2-morpholinobenzoic acid derivatives —to provide a robust comparative framework. This approach allows for a detailed exploration of structure-activity relationships (SAR) relevant to the morpholine-acid pharmacophore, offering valuable insights for researchers in this field.

Introduction: The Morpholine Moiety and Stereochemistry in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component for drug candidates.[1] When coupled with a propionic acid side chain, as in the topic compound, a chiral center is introduced. The specific stereoisomer, in this case, the (R)-enantiomer, is critically important, as biological systems are inherently chiral. Enantiomers of a drug can exhibit significant differences in pharmacological activity and metabolic fate.

While the precise biological targets of (R)-2-Morpholin-4-yl-propionic acid are not publicly established, the structurally related 2-morpholinobenzoic acid derivatives have been identified as potent inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) , an enzyme implicated in cancer cell signaling and proliferation. This guide will focus on the comparative efficacy of these PC-PLC inhibitors to illuminate the SAR of this compound class.

Comparative Efficacy Analysis: 2-Morpholinobenzoic Acid Derivatives as PC-PLC Inhibitors

Dysregulation of choline metabolism is a hallmark of various cancers, with the overexpression of PC-PLC being a key factor. This enzyme catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG), feeding into signaling pathways that promote cell growth and survival.[2] A series of novel 2-morpholinobenzoic acid derivatives have been synthesized and evaluated for their ability to inhibit PC-PLC and exert anti-proliferative effects against cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The central scaffold for this analysis is the 1-acyl-2-morpholino-5-N-benzylamine structure. Key modifications to this scaffold have revealed critical insights into the pharmacophore required for potent PC-PLC inhibition.

  • The Morpholinyl Nitrogen is Essential: Replacement of the morpholine ring with a tetrahydropyran (THP) moiety resulted in a significant loss of inhibitory activity. For instance, the THP-containing carboxylic acid analog showed a complete loss of inhibition, while the corresponding hydroxamic acid derivative's potency decreased 2.5-fold. This strongly suggests that the nitrogen atom of the morpholine ring is crucial for interaction with the target enzyme.

  • Substitution Pattern Matters: Altering the substitution pattern on the central aromatic ring from a 2,5-relationship (morpholine at position 2, N-benzyl at position 5) to a 2,4-relationship led to a 3-fold decrease in inhibitory potency. This highlights the importance of the spatial arrangement of these key functional groups for optimal binding.

  • N-Methylation Enhances Activity: Benzylic N-methylated compounds were identified as the most biologically active derivatives, suggesting this region of the pharmacophore is a key area for further optimization to improve efficacy.

  • Hydroxamic Acids as Potent Anti-proliferative Agents: While both carboxylic acid and hydroxamic acid derivatives showed strong PC-PLC inhibition, the hydroxamic acid analogs were found to be particularly potent anti-proliferative agents in MDA-MB-231 (triple-negative breast cancer) and HCT116 (colon cancer) cell lines. This may be due to the hydroxamic acid moiety's ability to chelate metal ions, such as the Zn²⁺ in the active site of metalloenzymes like PC-PLC.

Quantitative Efficacy Data

The following table summarizes the efficacy of selected 2-morpholinobenzoic acid derivatives against PC-PLC and cancer cell lines. Lower percentage of enzyme activity indicates higher inhibition.

Compound IDCore Scaffold Modification% PC-PLC Enzyme Activity (Relative to Vehicle)Anti-proliferative Activity
1b 2,5-substituted Carboxylic Acid10.7 ± 1.5%Moderate
2b 2,5-substituted Hydroxamic AcidNot specified, but noted as potent inhibitorsPotent in MDA-MB-231 & HCT116
11f 2,4-substituted Carboxylic Acid33.1 ± 5.7%Less potent than 1b
20f 2,5-substituted, Morpholine replaced with THP (Carboxylic Acid)InactiveNot specified
21f 2,5-substituted, Morpholine replaced with THP (Hydroxamic Acid)79.7 ± 0.7%Less potent than 2b

Data synthesized from a study on 2-morpholinobenzoic acid derivatives.

Mechanism of Action: The PC-PLC Signaling Pathway

PC-PLC is a key enzyme in lipid-based signal transduction. Its activation leads to the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce diacylglycerol (DAG) and phosphocholine. DAG is a critical second messenger that can activate multiple downstream signaling cascades, including the Ras/Raf/MAPK pathway, which is heavily involved in cell proliferation, differentiation, and survival.[3][4] In many cancer cells, PC-PLC is overexpressed and ectopically localized on the outer cell membrane, where it can continuously generate pro-proliferative signals.[5] By inhibiting PC-PLC, the morpholine derivatives effectively cut off this signaling axis, leading to reduced cell growth and proliferation.

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PC_PLC PC-PLC PC->PC_PLC hydrolyzes PtdOH Phosphatidic Acid (PtdOH) DAG Diacylglycerol (DAG) RAS Ras DAG->RAS activates PC_PLC->DAG produces PLD PLD PLD->PtdOH produces RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes Inhibitor (R)-2-Morpholin-4-yl-propionic acid derivatives Inhibitor->PC_PLC inhibits

Caption: PC-PLC signaling pathway and point of inhibition.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of these compounds.

PC-PLC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PC-PLC.

Workflow Diagram:

Assay_Workflow start Start prep Prepare Assay Buffer & Reagents start->prep add_enzyme Add PC-PLC Enzyme to wells prep->add_enzyme add_inhibitor Add Test Compound (or Vehicle) add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_inhibitor->pre_incubate add_substrate Add Substrate (e.g., p-NPPC) pre_incubate->add_substrate incubate Incubate (e.g., 30 min at 37°C) add_substrate->incubate read Read Absorbance (405 nm) incubate->read analyze Calculate % Inhibition read->analyze end End analyze->end

Caption: Workflow for the PC-PLC enzyme inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare stock solutions of the test compounds in DMSO.

  • Enzyme Addition: To the wells of a 96-well microplate, add a solution of purified PC-PLC enzyme (from Bacillus cereus as a common model).

  • Inhibitor Addition: Add the test compounds to the wells at various concentrations. For control wells, add the vehicle (e.g., DMSO) alone.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenylphosphorylcholine (p-NPPC).

  • Incubation: Incubate the plate for 30 minutes at 37°C. During this time, active PC-PLC will cleave the substrate, releasing the yellow p-nitrophenol.

  • Measurement: Stop the reaction (e.g., by adding a strong base) and measure the absorbance at 405 nm using a microplate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells.

Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/ml) and allow them to adhere overnight in a CO₂ incubator at 37°C.[6]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Directions

While direct comparative efficacy data for this compound derivatives remains to be published, a thorough analysis of the structurally related 2-morpholinobenzoic acids provides a strong foundation for understanding the key structural requirements for biological activity in this chemical space. The data clearly indicates that the morpholine nitrogen is essential for activity and that modifications to the scaffold, such as N-methylation and the use of a hydroxamic acid moiety, can significantly enhance efficacy, particularly in the context of cancer cell proliferation.

Future research should focus on the synthesis and biological evaluation of (R)-2-Morpholin-4-yl-propionic acid derivatives to determine their primary molecular targets and to build a direct SAR model. Investigating the (S)-enantiomer would also be crucial to understand the stereochemical requirements for activity. Such studies will be vital in unlocking the full therapeutic potential of this promising class of compounds.

References

  • G. M. F. R. P. S. F. P. C. E. A. P. (2008). Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Cancer Research. [Link]

  • T. M. P. M. T. L. S. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. Cancers. [Link]

  • (2023). Phospholipase signaling network in cancer metastasis and chemoresistance. ScienceDirect. [Link]

  • R. F. (2018). Phosphoinositide-specific phospholipase C in health and disease. European Journal of Histochemistry. [Link]

  • F. Z. S. C. Y. L. Y. L. Q. L. Y. Z. (2022). The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures. Frontiers in Oncology. [Link]

  • A. A. H. H. K. S. E.-S. (2020). The selective anti-proliferative and pro-apoptotic effect of A. cherimola on MDA-MB-231 breast cancer cell line. BMC Complementary Medicine and Therapies. [Link]

  • S. H. S. S. N. A. H. N. M. A. A. (2019). Cell viability and cell proliferation assays. (A) MDA-MB-231 cells (1 ×.... ResearchGate. [Link]

  • S. S. P. M. (2011). Growth Inhibition of Human MDA-MB-231 Breast Cancer Cells by δ-Tocotrienol Is Associated with Loss of Cyclin D1/CDK4 Expression. Anticancer Research. [Link]

  • M. A. A. A. A. A. A. A. A. (2015). Antiproliferative Activity and Apoptosis Induction of Crude Extract and Fractions of Avicennia Marina. Iranian Journal of Pharmaceutical Research. [Link]

  • MDA-MB-231 Cell Culture Protocol. UCSC. [Link]

  • G. B. B. W. J. H. R. B. M. R. G. E. (1976). Synthesis and biological evaluation of substituted 2,2'-oxybis(propionic acid) derivatives and related compounds. Journal of Medicinal Chemistry. [Link]

  • S. F. A. Z. H. M. B. S. K. A. R. M. W. M. N. H. S. M. A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. Chembay. [Link]

  • A. A. N. S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • A. K. A. S. B. A. K. S. A. G. M. K. S. S. A. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. [Link]

  • H. K. R. K. G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • M. J. N. S. K. A. A. S. G. P. A. K. S. P. S. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • C. P. M. D. P. A. K. R. S. A. D. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • S. F. A. Z. H. M. B. S. K. A. R. M. W. M. N. H. S. M. A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Institutes of Health. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • C. P. M. D. P. A. K. R. S. A. D. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

  • D. G. S. S. A. K. K. S. Y. H. K. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS Number: 1414960-58-9), ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment and Waste Characterization

The foundation of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. Based on its chemical structure, this compound can be preliminarily characterized under the Resource Conservation and Recovery Act (RCRA) framework[4][5][6][7].

  • Corrosivity: The hydrochloride salt and the carboxylic acid group suggest that aqueous solutions of this compound may be acidic. According to RCRA, a waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5[8][9].

  • Toxicity: While specific toxicity data is limited, the morpholine component and general warnings for similar compounds indicate potential harm if ingested, inhaled, or in contact with skin[1][10][11].

Given these characteristics, this compound should be treated as a hazardous waste unless determined otherwise by a formal hazard assessment.

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against potential splashes of solutions or contact with the solid powder, which could cause serious eye irritation or damage[11][12].
Skin Protection Nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes.Prevents skin contact, which may cause irritation[1][3]. Contaminated clothing should be removed and laundered before reuse[12][13].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors[10][14].The compound may cause respiratory irritation[1][3]. A fume hood is essential when handling the solid to prevent inhalation of airborne particles and when preparing solutions.
III. Step-by-Step Disposal Protocol

The following protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory setting.

Step 1: Waste Segregation and Container Selection

  • Do Not Mix Wastes: Never mix this compound with other chemical wastes unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases[15].

  • Choose the Right Container:

    • Solids: For the original solid compound, use the original container if it is in good condition. If not, transfer the waste to a clean, dry, and compatible container with a secure, tight-fitting lid[15][16]. The container should be clearly labeled.

    • Aqueous Solutions: For solutions, use a high-density polyethylene (HDPE) or glass container. Avoid metal containers, as the acidic nature of the compound could cause corrosion[16][17].

Step 2: Waste Labeling

Proper labeling is a critical component of safe waste management. The label must be clear, legible, and securely attached to the container.

  • Label Contents: Clearly write the full chemical name: "this compound" and its CAS number: "1414960-58-9".

  • Hazard Identification: Affix a "Hazardous Waste" label. Indicate the potential hazards (e.g., "Corrosive," "Toxic").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[8][15].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading in case of a leak[17].

  • Segregation: Store the container away from incompatible materials, particularly bases and strong oxidizing agents[15].

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowed time (check your institution's policy, often up to one year as long as accumulation limits are not exceeded), contact your institution's EHS department to arrange for a pickup[8][15].

  • Do Not Dispose Down the Drain: Due to its potential acidity and toxicity, this compound should not be disposed of down the drain[18]. Drain disposal is generally reserved for dilute, non-hazardous aqueous solutions with a pH between 5.5 and 10.5[18].

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which may include incineration or landfilling, in accordance with federal, state, and local regulations[5][16].

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Clean-up:

    • Solids: Carefully sweep the solid material into a designated waste container. Avoid creating dust.

    • Liquids: Once absorbed, carefully scoop the absorbent material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated: This compound Assess Assess Hazards: - Potential Corrosivity (Acidic) - Potential Toxicity Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous TreatAsHazardous Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes (Recommended) NonHazardous Follow Institutional Guidelines for Non-Hazardous Waste IsHazardous->NonHazardous No (Requires Formal Assessment) SelectContainer Select Compatible Container (Glass or HDPE) TreatAsHazardous->SelectContainer LabelContainer Label Container: - Full Chemical Name & CAS - 'Hazardous Waste' Sticker - Accumulation Date SelectContainer->LabelContainer StoreInSAA Store in Designated SAA with Secondary Containment LabelContainer->StoreInSAA ContactEHS Container Full or Time Limit Reached? Contact EHS for Pickup StoreInSAA->ContactEHS Disposal Professional Disposal by Licensed Facility ContactEHS->Disposal Yes

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Morpholine - SAFETY DATA SHEET. PENTA s.r.o. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co. KG. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • Safety Data Sheet. Greenbook.net. [Link]

  • (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

  • Hazardous Waste. Virginia DEQ. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing essential safety protocols and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

This compound is a morpholine derivative. While specific toxicological data for this compound is limited, the known hazards of related morpholine and propionic acid compounds necessitate cautious handling. This guide synthesizes available safety data to provide a comprehensive framework for personal protection.

Hazard Identification and Risk Assessment

This compound is classified as an irritant to the eyes and respiratory system and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Some sources also indicate it can cause skin and eye irritation or damage.[2][3] High concentrations of similar compounds are known to be destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[1]

Given these potential hazards, a thorough risk assessment is the first step before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for aerosol generation or direct contact.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesCompatible chemical-resistant gloves (e.g., Nitrile)Laboratory coatGovernment-approved respirator if not in a fume hood
Conducting reactions Chemical safety goggles and face shieldCompatible chemical-resistant glovesLaboratory coatWork in a certified chemical fume hood
Handling large quantities Chemical safety goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron over a laboratory coatGovernment-approved respirator
Cleaning spills Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron and bootsSelf-contained breathing apparatus for large spills
Eye and Face Protection

Given that this compound is an eye irritant, robust eye protection is mandatory.[1]

  • Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement for all handling procedures.

  • A face shield should be worn in addition to safety goggles when there is a risk of splashes, such as during the handling of larger quantities or when conducting reactions.[4]

Hand Protection

To prevent skin contact, the selection of appropriate gloves is critical.

  • Compatible chemical-resistant gloves , such as nitrile gloves, are suitable for handling small quantities.[5]

  • For prolonged contact or when handling larger quantities, more robust gloves like butyl rubber or fluoroelastomer (FKM) are recommended.[6]

  • Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Body Protection

Protecting the skin from accidental exposure is a key aspect of safe handling.

  • A laboratory coat is the minimum requirement for all procedures.

  • When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the laboratory coat is necessary.[4]

  • In the event of a large spill, a full chemical-protection suit may be required.[6]

Respiratory Protection

Inhalation of this compound should be avoided as it is a respiratory irritant.[1]

  • All handling of the solid compound or its solutions should be conducted in a well-ventilated area , preferably within a certified chemical fume hood .[7][8]

  • If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, a government-approved respirator must be worn.[1]

  • For major spills or in emergency situations, a self-contained breathing apparatus (SCBA) is essential.[6][7]

Operational and Disposal Plans

A clear and well-rehearsed plan for both routine operations and emergency situations is vital for ensuring a safe laboratory environment.

Step-by-Step Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Apron: Put on the laboratory coat or apron.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Remove by unfastening and rolling it down from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove by handling the strap.

  • Respirator: Remove without touching the front.

  • Wash Hands: Thoroughly wash your hands with soap and water.

Waste Disposal

Proper disposal of contaminated materials is a critical final step.

  • All disposable PPE (gloves, aprons) and any materials used to clean up spills should be considered hazardous waste.

  • Place these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical itself by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with your fingers.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_options Protection Levels Assess Task Assess Task (e.g., Weighing, Reaction, Spill) Eye_Face Eye/Face Protection Assess Task->Eye_Face Splash Risk? Hand Hand Protection Assess Task->Hand Contact Duration? Body Body Protection Assess Task->Body Splash/Spill Potential? Respiratory Respiratory Protection Assess Task->Respiratory Aerosol Generation? Goggles Goggles Eye_Face->Goggles Low Face_Shield Goggles + Face Shield Eye_Face->Face_Shield High Nitrile Nitrile Gloves Hand->Nitrile Short Butyl Butyl/FKM Gloves Hand->Butyl Prolonged Lab_Coat Lab Coat Body->Lab_Coat Low Apron Coat + Apron Body->Apron High Fume_Hood Fume Hood Respiratory->Fume_Hood Low Respirator Respirator/SCBA Respiratory->Respirator High

Caption: PPE selection workflow for handling this compound.

References

  • Redox. (2022, October 1).
  • BenchChem. (2025). Personal protective equipment for handling Morpholine-4-carbodithioic acid.
  • BenchChem. (2025). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • Carl ROTH.
  • J & W PharmLab, LLC. Material Safety Data Sheet: this compound.
  • ChemicalBook.
  • Cole-Parmer.
  • Fisher Scientific. (2010, August 6).
  • Sigma-Aldrich. 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR.
  • ECHEMI.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16).
  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.
  • BASF. (2023, August 3).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
  • A1Suppliers. 2-(morpholin-4-yl)propanoic acid hydrochloride.

Sources

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